2-Methoxy-N,N-dimethylpyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVMODFGYCIDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575887 | |
| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-82-7 | |
| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-N,N-dimethylpyrimidin-4-amine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-N,N-dimethylpyrimidin-4-amine. As a substituted pyrimidine, this compound represents a valuable heterocyclic scaffold for researchers in medicinal chemistry and materials science. This document details its structural characteristics, predicted spectroscopic profile, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery. Safety and handling protocols based on data from analogous structures are also provided to ensure safe laboratory use.
Introduction
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] Its derivatives are of immense interest in pharmaceutical and agrochemical research, exhibiting a wide array of biological activities including antiviral, anticancer, and antimalarial properties.[1][2] this compound belongs to this privileged class of compounds. It features a pyrimidine core functionalized with two key electron-donating groups: a methoxy group at the C2 position and a dimethylamino group at the C4 position. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of more complex molecular architectures.
This guide serves as a technical resource for researchers, offering insights into the molecule's fundamental properties, a robust framework for its synthesis and characterization, and a discussion of its potential in modern chemical research, particularly in the development of targeted therapeutics.
Chemical Identity and Structural Analysis
The structural foundation of this molecule is the pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The substituents significantly influence the ring's electronic nature and reactivity.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₁N₃O
-
Synonyms: 4-(Dimethylamino)-2-methoxypyrimidine
dot graph { layout="neato"; node [shape=plaintext]; edge [style=invis];
// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
O7 [label="O", pos="-2.4,1.5!"]; C8 [label="CH3", pos="-3.5,0.75!"];
N9 [label="N", pos="0,-2.8!"]; C10 [label="CH3", pos="-1.1,-3.6!"]; C11 [label="CH3", pos="1.1,-3.6!"];
H5 [label="H", pos="2.2,-1.2!"]; H6 [label="H", pos="2.2,1.2!"];
// Draw bonds edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C2 -- O7; O7 -- C8;
C4 -- N9; N9 -- C10; N9 -- C11;
C5 -- H5; C6 -- H6;
// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; } Structure of this compound
Structural Features and Electronic Effects:
-
Pyrimidine Core: The two nitrogen atoms make the ring electron-deficient compared to benzene, generally rendering it resistant to electrophilic attack and susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions.[3][4]
-
2-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density in the ring.
-
4-Dimethylamino Group (-N(CH₃)₂): This is also a very strong electron-donating group via resonance (+R effect), significantly activating the pyrimidine ring.
The combined effect of these two powerful electron-donating groups makes this specific pyrimidine derivative more electron-rich than the parent heterocycle, which modifies its characteristic reactivity, making electrophilic substitution at the C5 position more feasible.
Physicochemical Properties
| Property | Predicted Value / Estimate | Source / Basis |
| Molecular Weight | 153.18 g/mol | Calculated |
| Exact Mass | 153.08966 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Physical State | Likely a solid at room temperature | Analogy to similar pyrimidines |
| XLogP3 | ~1.0 - 1.5 | Computational Prediction |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Structural Analysis |
| pKa (most basic) | ~5.5 - 6.5 (for the N1-protonated conjugate acid) | Estimated from similar pyrimidines |
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known values for similar compounds. These serve as a guide for characterization.
¹H NMR Spectroscopy
-
δ ~ 7.8-8.0 ppm (d, 1H): This signal corresponds to the proton at C6 (H-6). It is adjacent to a nitrogen atom (N1) and coupled to the proton at C5, appearing as a doublet.
-
δ ~ 6.0-6.2 ppm (d, 1H): This signal corresponds to the proton at C5 (H-5). It is significantly shielded by the two strong electron-donating groups at C2 and C4 and is coupled to H-6, appearing as a doublet.
-
δ ~ 3.9-4.0 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.
-
δ ~ 3.1-3.2 ppm (s, 6H): A singlet for the six equivalent protons of the two methyl groups of the dimethylamino (-N(CH₃)₂) moiety.
¹³C NMR Spectroscopy
-
δ ~ 168-170 ppm: Quaternary carbon at C2, attached to oxygen and two nitrogens.
-
δ ~ 162-164 ppm: Quaternary carbon at C4, attached to the dimethylamino group.
-
δ ~ 155-157 ppm: C6, deshielded by the adjacent N1.
-
δ ~ 90-92 ppm: C5, highly shielded by the strong resonance donation from both substituents.
-
δ ~ 54-55 ppm: Carbon of the methoxy (-OCH₃) group.
-
δ ~ 37-38 ppm: Carbons of the dimethylamino (-N(CH₃)₂) methyl groups.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 153, corresponding to the molecular weight.
-
Nitrogen Rule: The molecule has an odd number of nitrogen atoms (3), so its molecular ion will have an odd m/z value, consistent with 153.
-
Key Fragmentation: Expect losses of methyl radicals (·CH₃, M-15), methoxy radicals (·OCH₃, M-31), and potentially fragments related to the dimethylamino group.
Infrared (IR) Spectroscopy
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.
-
~1600-1620 cm⁻¹ and ~1550-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyrimidine ring. The high intensity of these bands is expected due to the strong polarization from the substituents.
-
~1250-1350 cm⁻¹: C-N stretching vibrations (aromatic amine).
-
~1200-1250 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric): C-O-C stretching of the methoxy group.
-
Absence of N-H bands: As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.
Synthesis and Reactivity
Proposed Synthesis
A robust and logical synthesis route involves a sequential nucleophilic aromatic substitution (SₙAr) starting from a readily available dichloropyrimidine precursor. The order of substitution is critical to maximize yield and minimize side reactions. Adding the "harder" nucleophile (methoxide) first, followed by the "softer" nucleophile (dimethylamine), is often a successful strategy.
Experimental Protocol (Representative)
Objective: To synthesize this compound from 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Methanol
-
Dimethylamine (solution in ethanol or THF, or gas)
-
Anhydrous Ethanol (or other suitable solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Step 1: Synthesis of 4-Chloro-2-methoxypyrimidine
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere, cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.0 eq) in methanol dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: The selective monosubstitution at the C2 position is generally favored due to its higher reactivity. Slow addition at low temperature controls the exotherm and prevents undesired disubstitution.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 4-chloro-2-methoxypyrimidine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-chloro-2-methoxypyrimidine (1.0 eq) in ethanol in a pressure-rated vessel.
-
Add an excess of dimethylamine solution (e.g., 2.0-3.0 eq).
-
Seal the vessel and heat the reaction to 60-80 °C for 6-12 hours.
-
Causality Note: Heating is required to overcome the activation energy for the second SₙAr reaction. Using a sealed vessel prevents the loss of the volatile dimethylamine.
-
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess dimethylamine.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous NaHCO₃ (2x) to remove any amine salts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Reactivity Profile
The dual electron-donating substituents make the C5 position of the ring relatively electron-rich and thus susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), a reaction that is typically difficult on unsubstituted pyrimidine.[2] Conversely, the ring is now highly deactivated towards nucleophilic aromatic substitution , as the electron-donating groups would destabilize the negatively charged Meisenheimer intermediate. The methoxy group could potentially undergo ether cleavage under strong acidic conditions (e.g., HBr, BBr₃).
Applications in Research and Drug Development
While specific applications for this molecule are not widely documented, its structure is highly relevant to drug discovery. The aminopyrimidine scaffold is a well-established "privileged structure" known to interact with a multitude of biological targets, most notably protein kinases.
Potential Applications:
-
Kinase Inhibitor Scaffolding: Many FDA-approved kinase inhibitors contain a 2,4-disubstituted pyrimidine core. This molecule can serve as a starting point or fragment for designing inhibitors that target the ATP-binding site of kinases implicated in cancer and inflammatory diseases.
-
Fragment-Based Lead Discovery (FBLD): As a small, functionalized heterocycle, it is an ideal candidate for FBLD screening campaigns to identify initial hits against novel protein targets.
-
Building Block for Chemical Libraries: The C5 position offers a handle for further functionalization, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.
Safety and Handling
No specific GHS data exists for this compound. The following recommendations are based on the hazard profiles of structurally similar aminopyrimidines, which are often classified as harmful if swallowed and causing skin and eye irritation.[6][7][8]
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its chemical properties are defined by the interplay between the electron-deficient pyrimidine core and two strong electron-donating substituents. This guide provides a foundational understanding of its structure, predicted spectroscopic signatures, a viable synthetic route, and potential applications. By leveraging this information, researchers can effectively synthesize, characterize, and utilize this valuable scaffold in the pursuit of novel materials and therapeutic agents.
References
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Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
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SlideShare. (n.d.). Pyrimidine. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). [2-(2,6-Dimethoxy-5-nitro-pyrimidin-4-yl)-vinyl]-dimethyl-amine. Retrieved from [Link]
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Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Molbase. (n.d.). 2-methoxy-N,N-dimethylethanamine|3030-44-2. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
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2-Methoxy-N,N-dimethylpyrimidin-4-amine spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various areas of chemical and pharmaceutical research. The pyrimidine core is a key structural motif in nucleobases, vitamins, and a multitude of synthetic drugs, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] Accurate structural elucidation and characterization of such derivatives are paramount for advancing drug discovery and development.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in established principles of spectroscopic analysis and serves as an authoritative reference for researchers, scientists, and drug development professionals. We will delve into the causality behind the expected spectral features, providing a self-validating framework for the characterization of this molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).[3]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides data on the number, connectivity, and electronic environment of hydrogen atoms in a molecule.
A standard protocol for acquiring a ¹H NMR spectrum involves dissolving the sample in a deuterated solvent to avoid overwhelming solvent proton signals.
-
Sample Preparation: 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]
-
Instrument Setup: The spectrum is typically acquired on a 300-600 MHz spectrometer.[3]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used.[3]
-
Number of Scans: 8-16 scans are generally sufficient to achieve a good signal-to-noise ratio.[3]
-
Spectral Width: A range of 0 to 10 ppm is adequate for this compound.[3]
-
Reference: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
-
Caption: Experimental workflow for ¹H NMR Spectroscopy.
The structure of this compound presents four distinct proton environments, leading to a relatively simple yet informative ¹H NMR spectrum.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine H-6 | ~8.0 - 8.2 | Doublet (d) | 1H | Located on the pyrimidine ring, deshielded by adjacent electronegative nitrogen atoms. Coupled to H-5. |
| Pyrimidine H-5 | ~6.3 - 6.6 | Doublet (d) | 1H | Shielded relative to H-6 due to the influence of the adjacent amino group. Coupled to H-6. |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H | Protons on a carbon attached to an electronegative oxygen. No adjacent protons to couple with.[4] |
| Dimethylamino (-N(CH₃)₂) | ~3.1 - 3.3 | Singlet (s) | 6H | Protons on carbons attached to nitrogen. No adjacent protons to couple with. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule, with each unique carbon atom typically producing a distinct signal.[3]
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is generally required due to the low natural abundance of the ¹³C isotope.[4]
-
Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and enhance signal intensity.[3]
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary.[3]
-
Relaxation Delay: An appropriate delay (e.g., 2 seconds) is used to allow for full carbon relaxation between pulses.[4]
-
Caption: Experimental workflow for ¹³C NMR Spectroscopy.
The molecule has 7 carbon atoms, but due to the symmetry of the dimethylamino group, only 6 unique carbon signals are expected.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-2 | ~168 - 172 | Attached to a nitrogen and the electron-donating methoxy group. |
| Pyrimidine C-4 | ~162 - 166 | Attached to two nitrogens and the electron-donating dimethylamino group. |
| Pyrimidine C-6 | ~155 - 158 | Aromatic carbon adjacent to two nitrogen atoms. |
| Pyrimidine C-5 | ~105 - 110 | Shielded by the adjacent amino group at C-4. |
| Methoxy (-OCH₃) | ~53 - 56 | Aliphatic carbon attached to an electronegative oxygen.[5][6] |
| Dimethylamino (-N(CH₃)₂) | ~37 - 40 | Aliphatic carbons attached to nitrogen.[7] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an excellent tool for identifying the functional groups present.
-
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
Caption: Experimental workflow for FT-IR Spectroscopy.
The IR spectrum will confirm the presence of the key functional groups. A crucial observation is the absence of an N-H stretching band, confirming the tertiary nature of the amino group.[8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Medium |
| C=N & C=C Stretch (Ring) | 1600 - 1450 | Strong-Medium (multiple bands) |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong[7][8] |
| C-O Stretch (Aromatic Ether) | 1275 - 1200 (asymmetric) & 1050 - 1010 (symmetric) | Strong |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[4]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: Experimental workflow for Electron Ionization Mass Spectrometry.
The mass spectrum provides the molecular weight and clues to the molecule's structure from its fragmentation.
| m/z Value | Assignment | Rationale |
| 153 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₇H₁₁N₃O. The odd mass is consistent with the Nitrogen Rule for a molecule containing an odd number (3) of nitrogen atoms.[7] |
| 138 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from either the methoxy or dimethylamino group. This is a common fragmentation pathway.[1] |
| 122 | [M - CH₂O - H]⁺ | Potential loss of formaldehyde (CH₂O) from the methoxy group followed by loss of a hydrogen radical. |
| 110 | [M - N(CH₃)₂ + H]⁺ | Cleavage of the dimethylamino group. |
The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents, often involving the loss of small neutral molecules or radicals, followed by cleavage of the pyrimidine ring itself.[1]
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. ¹H and ¹³C NMR precisely map the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups and the tertiary nature of the amine, and Mass Spectrometry verifies the molecular weight and offers insight into substructural components through fragmentation. This guide provides the foundational spectroscopic data and interpretation necessary for the confident identification and further study of this important pyrimidine derivative.
References
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A Technical Guide to 2-Methoxy-N,N-dimethylpyrimidin-4-amine (CAS: 57054-82-7): A Versatile Building Block in Modern Drug Discovery
This document provides an in-depth technical overview of 2-Methoxy-N,N-dimethylpyrimidin-4-amine, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's synthetic rationale, its utility as a versatile scaffold, and the practical considerations for its use in the laboratory. The pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to modulate critical biological targets like protein kinases.[1][2] This guide is structured to provide actionable insights, from bench-scale synthesis to its strategic application in creating novel chemical entities.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is the first step in its effective utilization. This compound is a stable, readily handled solid at room temperature. Its key physicochemical data, derived from computational models and data from analogous structures, are summarized below.
| Property | Value | Source |
| CAS Number | 57054-82-7 | - |
| Molecular Formula | C₇H₁₁N₃O | PubChem |
| Molecular Weight | 153.18 g/mol | [3] |
| IUPAC Name | This compound | - |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)OC | [4] |
| Predicted XLogP3 | 0.8 | PubChem |
| Predicted H-Bond Donor Count | 0 | PubChem |
| Predicted H-Bond Acceptor Count | 4 | [3] |
| Predicted Rotatable Bond Count | 2 | [3] |
Spectroscopic Characterization Insights
While a definitive spectrum must be acquired from the specific batch in use, the expected spectroscopic features provide a clear roadmap for characterization:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key signals should include a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group (-OCH₃). A second singlet, integrating to six protons, would be observed for the two equivalent methyl groups of the dimethylamino moiety [-N(CH₃)₂], typically appearing around 3.1-3.3 ppm. The two aromatic protons on the pyrimidine ring will appear as doublets in the aromatic region (typically 6.0-8.5 ppm), with their coupling constant revealing their positional relationship.
-
¹³C NMR: The carbon spectrum will confirm the presence of all seven carbon atoms. Distinct signals are expected for the methoxy carbon (~55 ppm), the dimethylamino carbons (~38 ppm), and the four unique carbons of the pyrimidine ring, with the C2 and C4 carbons directly attached to heteroatoms appearing further downfield.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 153 and 154, respectively, confirming the compound's molecular weight.
Section 2: Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved through a sequential nucleophilic aromatic substitution (SNAr) pathway, starting from a readily available di-halogenated pyrimidine. This approach offers high regioselectivity and good overall yields.
Synthetic Rationale and Strategy
The chosen strategy employs 2,4-dichloropyrimidine as the starting material. The two chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms within the pyrimidine ring. The key to a successful synthesis is controlling the sequential addition of the nucleophiles: sodium methoxide and dimethylamine.
Why this order? The methoxide ion is a "harder" and generally more reactive nucleophile than dimethylamine. By performing the methoxylation at a lower temperature first, we can achieve selective monosubstitution at either the 2- or 4-position. Subsequently, introducing dimethylamine at a higher temperature drives the second substitution to completion. This stepwise approach prevents the formation of undesired symmetrical byproducts (e.g., 2,4-bis(dimethylamino)pyrimidine) and maximizes the yield of the target molecule.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2,4-Dichloropyrimidine
-
Sodium Methoxide (NaOMe), 25% solution in Methanol
-
Dimethylamine, 40% aqueous solution
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
Step 1: Methoxylation.
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous methanol.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium methoxide solution (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow, cold addition prevents di-substitution and other side reactions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 2: Amination.
-
To the reaction mixture from Step 1, add the aqueous dimethylamine solution (2.0-3.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (or seal in a pressure vessel and heat to 80-100 °C) for 12-18 hours. The excess amine and higher temperature are required to drive the second, less facile substitution to completion.
-
Self-Validation: Monitor the disappearance of the chloro-intermediate by TLC.
-
-
Workup and Purification.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Re-dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This sequence removes inorganic salts, neutralizes any remaining acid, and removes bulk water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Section 3: Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its role as a versatile scaffold. Its functional groups provide multiple handles for diversification, making it a valuable starting point for building libraries of compounds aimed at various biological targets.
Core Reactivity
-
Pyrimidine Nitrogens: The ring nitrogens are weakly basic and can be protonated or act as ligands for metal catalysts in cross-coupling reactions if other reactive sites are introduced on the ring.
-
Methoxy Group: The 2-methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, transforming the scaffold into a pyrimidinone. This opens up another avenue for derivatization.
-
Dimethylamino Group: This group is generally stable and serves primarily to modulate the electronic properties and solubility of the final molecule.
Application as a Scaffold for Kinase Inhibitors
The 2-aminopyrimidine core is a cornerstone of many approved and investigational kinase inhibitors.[5][6] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[6] this compound can be used as a key fragment in the synthesis of such inhibitors.
A common strategy involves introducing a reactive handle, such as a halogen, at the 5-position of the pyrimidine ring. This can be achieved by starting the synthesis with, for example, 5-bromo-2,4-dichloropyrimidine. The resulting halogenated version of our title compound can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append complex aryl or heteroaryl groups, which are crucial for achieving potency and selectivity against a specific kinase target.
This modular approach allows for the rapid generation of a library of analogs where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) and optimize for binding affinity, selectivity, and pharmacokinetic properties.
Section 4: Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. Therefore, it must be handled with the assumption that it is hazardous, based on data from structurally related aminopyrimidines.[7][8][9]
-
Potential Hazards:
-
Required Personal Protective Equipment (PPE):
-
Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.
-
-
Handling Procedures:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide 2-4 cupfuls of water to drink. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Section 5: Conclusion
This compound is more than just a catalog chemical; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its straightforward, regioselective synthesis makes it an accessible starting material. The inherent chemical nature of its substituted pyrimidine core provides a robust and versatile platform for developing complex molecular architectures, particularly in the highly competitive field of kinase inhibitor drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate their research and development programs.
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An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. As a fundamental component of nucleobases, its derivatives are integral to a multitude of biological processes.[1] The diverse pharmacological activities of substituted pyrimidines, including antiviral, antitumor, and antibacterial properties, have established them as privileged structures in the synthesis of novel therapeutic agents.[2][3] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy.
This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the structure elucidation of a specific pyrimidine derivative, 2-Methoxy-N,N-dimethylpyrimidin-4-amine. We will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure a robust and self-validating analytical workflow.
Chapter 1: The Analytical Workflow: A Multi-faceted Approach to Structure Confirmation
The unambiguous determination of a molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. For a small organic molecule like this compound, the workflow logically progresses from determining the molecular formula and fragmentation patterns (MS) to mapping the carbon-hydrogen framework (NMR) and identifying functional groups (FTIR).
Caption: A logical workflow for the structure elucidation of a small organic molecule.
Chapter 2: Mass Spectrometry - Unveiling the Molecular Mass and Fragmentation Pathway
Mass spectrometry is an essential first step in structure elucidation, providing the molecular weight and, with high-resolution instruments, the molecular formula of the analyte.[4] For this compound, Electron Ionization (EI) is a suitable technique as it induces reproducible fragmentation, offering valuable structural clues.[5][6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, causing it to fragment in a predictable manner. The standard electron energy of 70 eV is utilized as it provides stable and reproducible fragmentation patterns, which are crucial for structural interpretation and comparison with spectral libraries.[6]
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for sample purification and controlled introduction.[7]
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons with a standard energy of 70 eV.[5]
-
Ion Acceleration and Separation: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation: Predicted Mass Spectrum
The expected molecular weight of this compound (C₇H₁₁N₃O) is 153.18 g/mol . The EI mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 153.
Table 1: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Predicted Fragment | Proposed Loss |
| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion (M⁺) |
| 138 | [C₆H₈N₃O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy or dimethylamino group |
| 124 | [C₆H₁₀N₃]⁺ | Loss of a formyl radical (•CHO) from the methoxy group |
| 110 | [C₅H₈N₃]⁺ | Loss of the methoxy group as a radical (•OCH₃) |
| 81 | [C₄H₅N₂]⁺ | Cleavage of the pyrimidine ring |
The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[1][2][3] The initial fragmentation is likely to involve the loss of small radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1]
Caption: Predicted mass spectral fragmentation pathway for this compound.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8][9] For this compound, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC can further confirm assignments.
Experimental Protocol: ¹H and ¹³C NMR
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[10] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0 ppm).[8]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: A Fourier transform is applied to the FID to convert it into the frequency-domain NMR spectrum. Phasing and baseline correction are performed to obtain a clean spectrum.
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
The chemical shifts in the NMR spectra of pyrimidines are significantly influenced by the electronic nature of the substituents.[6][11] Electron-donating groups, such as the methoxy and dimethylamino groups in our target molecule, will shield the ring protons, causing them to appear at a higher field (lower ppm).[11]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | d | 1H | H-6 | Pyrimidine ring proton adjacent to a nitrogen. |
| ~6.0 | d | 1H | H-5 | Pyrimidine ring proton shielded by the amino group. |
| ~3.9 | s | 3H | -OCH₃ | Methoxy protons. |
| ~3.1 | s | 6H | -N(CH₃)₂ | Dimethylamino protons. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-2 | Carbon attached to two heteroatoms (N and O). |
| ~162 | C-4 | Carbon attached to two nitrogen atoms. |
| ~158 | C-6 | Pyrimidine ring carbon. |
| ~95 | C-5 | Pyrimidine ring carbon shielded by the amino group. |
| ~54 | -OCH₃ | Methoxy carbon. |
| ~37 | -N(CH₃)₂ | Dimethylamino carbons. |
Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Experimental Protocol: FTIR Spectroscopy
Rationale: The choice of sampling technique depends on the physical state of the sample. For a solid sample, the KBr pellet method ensures that the sample is finely dispersed in an IR-transparent matrix, minimizing scattering of the IR beam.[2][12] Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.[2][3]
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for background correction.[2]
Data Interpretation: Predicted FTIR Spectrum
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃, -N(CH₃)₂) |
| 1620-1580 | C=N and C=C stretch | Pyrimidine ring |
| 1335-1250 | C-N stretch | Aromatic amine |
| 1250-1020 | C-O stretch | Aryl ether |
The C-N stretching vibration of the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region.[13] The C-O stretching of the aryl ether (methoxy group) will likely appear as a strong band between 1250-1020 cm⁻¹.[14]
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and the chemical environment of each atom. Finally, FTIR spectroscopy confirms the presence of the key functional groups. By integrating the insights from each of these powerful methods, a confident and unambiguous structural assignment can be achieved, which is a critical step in the journey of drug discovery and development.
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potency of the Pyrimidine Core
In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of attention and therapeutic significance as pyrimidine.[1][2] Its foundational presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—provides a biological rationale for its privileged status in drug design.[1][3] This inherent biocompatibility, combined with the pyrimidine ring's capacity for hydrogen bonding and π-π stacking interactions, makes it an exceptionally versatile framework for engaging a multitude of biological targets.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][3][5] Numerous FDA-approved medicines, such as the anticancer agent 5-fluorouracil and the antiviral drug Zidovudine, feature a pyrimidine nucleus, underscoring the scaffold's profound impact on modern medicine.[3][4]
This guide provides an in-depth exploration of the strategies and methodologies underpinning the discovery and synthesis of novel pyrimidine derivatives. Moving beyond mere procedural descriptions, it delves into the causal reasoning behind experimental choices, offering field-proven insights to navigate the complexities of contemporary drug development. We will traverse the journey from initial discovery paradigms to the nuances of synthetic execution and final analytical validation, equipping researchers with the knowledge to innovate within this vital area of medicinal chemistry.
Part I: Strategic Frameworks for Discovering Novel Pyrimidine Leads
The inception of a new pyrimidine-based therapeutic candidate begins with a strategic discovery approach. The choice of strategy is dictated by the available knowledge of the biological target and the desired therapeutic outcome.
Target-Based Drug Discovery (TBDD)
The TBDD paradigm is the dominant strategy when the biological target of a disease is well-characterized. The core principle is the rational design of molecules to modulate the activity of a specific protein, such as an enzyme or receptor, that is implicated in the disease pathology.
Causality in TBDD: The effectiveness of TBDD hinges on a deep understanding of the target's three-dimensional structure and its mechanism of action. For pyrimidine derivatives, this often involves designing molecules that act as kinase inhibitors.[1] The pyrimidine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common tactic for achieving potent and selective inhibition. Computational tools like molecular docking and virtual screening are indispensable in this phase, allowing for the in silico evaluation of vast virtual libraries of pyrimidine compounds to prioritize those with the highest predicted binding affinity and most favorable interaction profiles.
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Reactivity of 2-methoxypyrimidine compounds
An In-depth Technical Guide to the Reactivity of 2-Methoxypyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methoxypyrimidine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and pharmaceutical agents.[1] Its reactivity is governed by the electronic interplay between the electron-donating methoxy group and the intrinsically electron-deficient pyrimidine ring. This guide provides a comprehensive technical overview of the core reactivity principles of 2-methoxypyrimidine compounds. We will delve into the causality behind its reaction patterns, focusing on nucleophilic aromatic substitution (SNAr), electrophilic substitution, and modern transition-metal-catalyzed cross-coupling reactions. Detailed mechanistic insights and field-proven experimental protocols are provided to empower researchers in leveraging this versatile scaffold for drug discovery and development.
Introduction: The Electronic Landscape of 2-Methoxypyrimidine
The pyrimidine ring is a diazine, characterized by two nitrogen atoms at positions 1 and 3. This arrangement renders the ring electron-deficient and susceptible to nucleophilic attack. The placement of a methoxy group at the C2 position introduces a powerful +M (mesomeric) and -I (inductive) effect. While the inductive effect withdraws electron density, the mesomeric effect, where the oxygen's lone pair donates into the ring, is dominant. This donation preferentially increases electron density at the C4 and C6 positions, and to a lesser extent, the C5 position.
This electronic distribution is pivotal as it dictates the regioselectivity of various transformations. The nitrogen atoms act as strong electron sinks, making the C2, C4, and C6 positions electrophilic and thus prime targets for nucleophiles.
Caption: Electronic landscape of the 2-methoxypyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group.
Regioselectivity and Leaving Groups
In substituted 2-methoxypyrimidines, the positions most susceptible to SNAr are C4 and C6, followed by C2.[2] This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms.[2]
When a good leaving group (e.g., a halide like Cl or a sulfone) is present at C4 or C6, it is readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates). The 2-methoxy group itself is generally a poor leaving group but can be displaced under harsh conditions or if the ring is highly activated by other electron-withdrawing groups. However, groups like methylsulfonyl (MeSO₂) are excellent leaving groups at the C2 position.
Interestingly, the regioselectivity can be highly dependent on the nucleophile. For instance, in 2-MeSO₂-4-chloropyrimidine, amines selectively attack the C4 position, displacing the chloride, while alkoxides preferentially attack the C2 position, displacing the methylsulfonyl group.[3] This dichotomy is attributed to the formation of a hydrogen bond between the acidic protons of the MeSO₂ group and the alkoxide, which directs the nucleophile to the C2 position.[3]
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Characterization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine and its analogs
An In-Depth Technical Guide to the Characterization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine and its Analogs
Abstract
This technical guide provides a comprehensive framework for the chemical characterization of this compound, a substituted pyrimidine of interest in medicinal chemistry and materials science. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse pharmacological activities.[1] A thorough and unambiguous characterization is therefore a critical prerequisite for any downstream application, from drug discovery to process optimization. This document details a multi-technique approach, integrating synthesis, purification, and spectroscopic analysis. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will explore a plausible synthetic route and delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, this guide extends the characterization principles to common analogs, providing a predictive framework for understanding how structural modifications influence analytical data.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern chemistry and biology.[2] It forms the core of nucleobases such as cytosine, thymine, and uracil, making it fundamental to the structure of DNA and RNA. This inherent biological relevance has established pyrimidine derivatives as "privileged pharmacophores" in drug discovery, leading to the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammation.[3][4]
This compound incorporates three key functional groups onto this scaffold: a potent electron-donating dimethylamino group at the C4 position, an electron-donating methoxy group at the C2 position, and the core pyrimidine heterocycle. The interplay of these substituents dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making a precise and exhaustive characterization essential for predicting its behavior in chemical and biological systems.
Synthesis and Purification Strategy
A robust characterization begins with a pure substance. While numerous methods exist for pyrimidine synthesis, a logical and efficient approach for this compound involves a sequential nucleophilic aromatic substitution (SNAr) starting from a readily available dihalopyrimidine.
Rationale for Synthetic Route
The chosen precursor is 2,4-dichloropyrimidine. The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4 > C2 > C5 for SNAr reactions.[5][6] This inherent selectivity allows for a controlled, stepwise introduction of the desired functional groups.
-
Step 1: Amination at C4. The first substitution is performed with dimethylamine. The higher electrophilicity of the C4 position ensures that the amine will preferentially displace the chloride at this site.
-
Step 2: Methoxylation at C2. The second substitution is carried out using sodium methoxide. The resulting 2-chloro-N,N-dimethylpyrimidin-4-amine is reacted to displace the remaining chloride, yielding the final product.
This stepwise approach provides superior regiochemical control compared to a one-pot reaction, minimizing the formation of isomeric impurities that can complicate purification and analysis.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-Chloro-N,N-dimethylpyrimidin-4-amine.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude intermediate can be used directly or purified by column chromatography.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude 2-Chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol (MeOH).
-
Add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 65°C) and stir for 8-12 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure.
-
Experimental Protocol: Purification
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Chromatography: Purify the final product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.[7]
-
Validation: Confirm the purity of the final product by TLC and High-Performance Liquid Chromatography (HPLC).
Comprehensive Spectroscopic Characterization
The structural identity and purity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[3][8]
Caption: Integrated workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical as residual solvent peaks can interfere with the spectrum.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
The chemical environment of each proton determines its resonance frequency (chemical shift, δ), its integration value (number of protons), and its splitting pattern (multiplicity).[9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.90 | Doublet (d) | 1H | H6 (Ring Proton) | Adjacent to two electronegative ring nitrogens, leading to significant deshielding. Coupled to H5. |
| ~6.05 | Doublet (d) | 1H | H5 (Ring Proton) | Less deshielded than H6. Coupled to H6. |
| ~3.95 | Singlet (s) | 3H | -OCH₃ | Protons on a methoxy group attached to an aromatic ring typically appear in this region.[10] |
| ~3.10 | Singlet (s) | 6H | -N(CH₃)₂ | Protons on a dimethylamino group are shielded relative to the methoxy group and appear as a singlet. |
¹³C NMR provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~171.5 | C2 (C-OCH₃) | Attached to both an electronegative oxygen and a ring nitrogen, causing strong deshielding. |
| ~163.0 | C4 (C-N(CH₃)₂) | Attached to two ring nitrogens and the exocyclic amino nitrogen. |
| ~157.0 | C6 (CH) | Aromatic CH carbon adjacent to a ring nitrogen. |
| ~98.0 | C5 (CH) | The most shielded ring carbon, influenced by two electron-donating groups. |
| ~54.0 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic system.[11] |
| ~37.5 | -N(CH₃)₂ | Typical chemical shift for carbons of a dimethylamino group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[12]
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a trace amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.
-
Infuse the solution directly into the ESI source.
The molecular formula is C₇H₁₁N₃O, with a monoisotopic mass of 153.0902 Da.
| m/z (mass-to-charge) | Ion | Interpretation |
| 154.0975 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |
| 139.0740 | [M+H - CH₃]⁺ | Loss of a methyl radical from either the methoxy or dimethylamino group. |
| 123.0821 | [M+H - OCH₃]⁺ | Loss of a methoxy radical. |
| 110.0665 | [M+H - N(CH₃)₂]⁺ | Loss of the dimethylamino group as a neutral molecule. |
The fragmentation of pyrimidine derivatives is often characterized by the initial loss of substituents followed by cleavage of the ring itself.[13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[16]
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid purified compound directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum.
The spectrum will show characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.[17]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3150 | C-H Stretch | Aromatic (Pyrimidine Ring) |
| 2900-3000 | C-H Stretch | Aliphatic (-CH₃ groups) |
| 1580-1620 | C=N and C=C Stretch | Pyrimidine Ring Skeletal Vibrations |
| 1200-1350 | C-N Stretch | Aromatic Amine |
| 1230-1270 (asymmetric) | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |
| 1020-1070 (symmetric) | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |
Characterization of Analogs
The analytical principles established for the parent compound can be extrapolated to predict the characterization data for its analogs. Understanding these shifts is crucial for identifying transformation products or designing new molecules with tailored properties.
| Analog Structure | Key Modification | Expected Change in ¹H NMR | Expected Change in ¹³C NMR | Expected Change in IR |
| Analog 1: 2-Ethylthio-N,N-dimethylpyrimidin-4-amine | -OCH₃ → -SCH₂CH₃ | Methoxy singlet (~3.95 ppm) is replaced by a quartet (~2.9 ppm, -SCH₂-) and a triplet (~1.3 ppm, -CH₃). | Methoxy carbon (~54 ppm) is replaced by S-CH₂ (~25 ppm) and -CH₃ (~15 ppm). C2 carbon shifts slightly upfield. | C-O stretches disappear. C-S stretch appears (~600-800 cm⁻¹). |
| Analog 2: 2-Methoxy-N-methylpyrimidin-4-amine | -N(CH₃)₂ → -NHCH₃ | Dimethylamino singlet (~3.10 ppm) is replaced by a doublet (~2.9 ppm, N-CH₃) and a broad singlet (N-H, variable, ~5-7 ppm). | Dimethylamino carbon (~37.5 ppm) is replaced by a single N-CH₃ signal (~28 ppm). | A new N-H stretch appears (~3300-3500 cm⁻¹). |
| Analog 3: 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | Addition of -Br at C5 | The doublet for H5 (~6.05 ppm) disappears. The H6 signal becomes a singlet. | C5 signal shifts significantly downfield (~105 ppm). Other ring carbons are also affected. | C-Br stretch appears in the fingerprint region (~500-650 cm⁻¹). |
Conclusion
This guide has outlined a systematic and scientifically grounded approach to the complete characterization of this compound and its analogs. By integrating a logical synthetic strategy with a multi-faceted spectroscopic analysis, researchers can establish the identity, structure, and purity of these valuable heterocyclic compounds with a high degree of confidence. The provided protocols and predictive data serve as a robust starting point for laboratory work, enabling scientists in drug discovery and related fields to accelerate their research and development efforts. The principles of causality—understanding why a signal appears where it does—are paramount for moving beyond simple data collection to true structural elucidation.
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation. Royal Society of Chemistry. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Preamble: Charting a Course for a Novel Pyrimidine Derivative
The pyrimidine nucleus is a quintessential scaffold in medicinal chemistry, celebrated as a "privileged structure." Its presence at the core of nucleobases—cytosine, thymine, and uracil—grounds it in the fundamental processes of life.[1][2][3] This inherent biocompatibility has been leveraged by scientists to develop a vast array of therapeutic agents, with the pyrimidine ring serving as the backbone for drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6]
This guide focuses on a specific, yet largely uncharacterized molecule: 2-Methoxy-N,N-dimethylpyrimidin-4-amine . A survey of current scientific literature reveals a scarcity of direct experimental data on this compound. Therefore, this document deviates from a standard report of known activities. Instead, it serves as a forward-looking technical guide for the researcher. By synthesizing structure-activity relationship (SAR) data from closely related analogues, we will construct a robust, hypothesis-driven framework for its potential biological activities.[7][8][9] Furthermore, we will provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, transforming this molecule from a chemical structure into a candidate for biological discovery.
Molecular Profile and Synthetic Considerations
Structural Features and Inferred Properties
The structure of this compound presents three key features that inform its potential biological interactions:
-
The Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement is an excellent mimic of the adenine ring of ATP, allowing it to competitively bind to the ATP-binding site of many enzymes, particularly protein kinases.[10]
-
The 2-Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the pyrimidine ring. The oxygen atom can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events.
-
The 4-N,N-dimethylamino Group (-N(CH₃)₂): This tertiary amine group significantly impacts the molecule's physicochemical properties, including its basicity and solubility. Like the methoxy group, the nitrogen atom can serve as a hydrogen bond acceptor.
Postulated Synthetic Pathway
While a definitive synthesis for this specific molecule is not widely published, a plausible and efficient route can be extrapolated from established pyrimidine chemistry. A common strategy involves the use of a di-substituted chloro-pyrimidine intermediate, which can undergo sequential nucleophilic aromatic substitution and cross-coupling reactions.[11][12][13] A potential Suzuki coupling reaction is outlined below.
Caption: Postulated synthetic routes via sequential nucleophilic substitution.
Hypothesis-Driven Biological Evaluation
Based on the extensive literature on substituted pyrimidines, we can formulate several primary hypotheses regarding the bioactivity of this compound.
Hypothesis I: Anticancer Activity via Kinase Inhibition
Rationale: The 2,4-disubstituted pyrimidine scaffold is a hallmark of numerous potent protein kinase inhibitors.[13][14] Kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a fundamental aspect of cancer.[15][16] Derivatives with 2-amino and 4-aryl/amino substitutions have shown significant activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[17][18]
Postulated Mechanism of Action: We hypothesize that this compound may act as an ATP-competitive inhibitor of oncogenic kinases. By occupying the ATP-binding pocket, it would block the phosphotransfer reaction, thereby inhibiting downstream signaling and suppressing cancer cell growth and survival.
Caption: Postulated mechanism of anticancer action via kinase inhibition.
Hypothesis II: Antimicrobial Activity
Rationale: The 2-aminopyrimidine moiety is a well-established pharmacophore in antimicrobial agents.[19] Compounds like Trimethoprim demonstrate that this scaffold can effectively and selectively inhibit essential microbial enzymes.[5] A broad range of pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4][20][21]
Postulated Mechanism of Action: The compound may interfere with bacterial metabolic pathways essential for growth and replication. A plausible target is dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. Inhibition of bacterial DHFR would halt DNA replication and lead to a bacteriostatic or bactericidal effect.
Hypothesis III: Anti-inflammatory Activity
Rationale: Several classes of pyrimidine derivatives have been reported to possess significant anti-inflammatory properties.[2][6][22] This activity is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9][23]
Postulated Mechanism of Action: The compound may act as a selective inhibitor of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This would reduce the inflammatory response with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
A Proposed Workflow for Biological Characterization
A systematic, multi-phased approach is essential to validate these hypotheses and build a comprehensive biological profile for this compound.
Caption: A systematic workflow for characterizing novel compounds.
Phase 1: Cytotoxicity and Selectivity Profiling
The initial step is to assess the compound's general cytotoxicity to understand its potency and therapeutic window.[24][25] The MTT assay is a robust, colorimetric method for this purpose.[26][27]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung) and a non-cancerous human cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 1: Representative Data Table for IC₅₀ Values (µM)
| Compound | MCF-7 (Cancer) | A549 (Cancer) | HEK293 (Normal) | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| 2-Methoxy-N,N-dimethyl... | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Doxorubicin (Control) | 0.1 | 0.2 | 1.5 | 15 |
| ¹SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells |
Phase 2: Target-Specific In Vitro Assays
If the compound shows promising and selective cytotoxicity, the next step is to test the specific mechanistic hypotheses.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP correlates with kinase activity.[10]
-
Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., EGFR), its specific peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (e.g., Gefitinib for EGFR) to the wells.
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for 60 minutes.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent first stops the kinase reaction and depletes the remaining ATP, then converts the ADP produced into ATP, which is used in a luciferase reaction to generate a light signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2X the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the bacterial suspension (e.g., S. aureus or E. coli at ~5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Table 2: Representative Data Table for MIC Values (µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) |
|---|---|---|
| 2-Methoxy-N,N-dimethyl... | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Control) | 1 | 0.5 |
Conclusion and Future Directions
While this compound remains a molecule of unknown biological function, its structural features, viewed through the lens of established medicinal chemistry principles, suggest a high probability of valuable bioactivity. The hypotheses presented here—anticancer, antimicrobial, and anti-inflammatory effects—provide a rational starting point for a comprehensive investigation.
This guide provides the strategic framework and detailed methodologies necessary to systematically explore these possibilities. The proposed workflow, from broad cytotoxicity screening to specific mechanistic assays, ensures a self-validating system where each phase of research logically informs the next. Successful validation of any of these hypotheses would establish this compound as a promising lead compound, warranting further preclinical development and optimization.
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). WJARR. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). ResearchGate. [Link]
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Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (n.d.). Bentham Science Publisher. [Link]
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). NIH. [Link]
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(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ResearchGate. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2021). PMC - NIH. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC - PubMed Central. [Link]
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Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH. [Link]
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N,N-Dimethylpyrimidin-4-amine. (n.d.). PubChem. [Link]
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(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015). ResearchGate. [Link]
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An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). PMC - NIH. [Link]
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Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). scijournals.net. [Link]
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Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives. (2016). ijptonline.com. [Link]
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Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (n.d.). PMC - PubMed Central. [Link]
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Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PMC - NIH. [Link]
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Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). IJPRS. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). MDPI. [Link]
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Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). ResearchGate. [Link]
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Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). PubMed. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. [Link]
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Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. (2005). PubMed. [Link]
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Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. (n.d.). MDPI. [Link]
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Methodological & Application
The Strategic Deployment of 2-Methoxy-N,N-dimethylpyrimidin-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols
The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of drugs for a wide array of diseases, including cancer, as well as viral and microbial infections.[3][4][5] Within this versatile class of heterocycles, 2-Methoxy-N,N-dimethylpyrimidin-4-amine emerges as a highly strategic building block for drug discovery professionals. This guide provides an in-depth exploration of its chemical attributes and practical applications, complete with detailed experimental protocols.
The Rationale for a Substituted Pyrimidine Building Block
The therapeutic potential of pyrimidine derivatives is significantly influenced by the nature and placement of substituents on the ring.[2][6][7] These modifications can fine-tune the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The subject of this guide, this compound, presents a unique combination of functional groups that offer distinct advantages in drug design.
The methoxy group at the 2-position and the dimethylamino group at the 4-position are key modulators of the pyrimidine core's reactivity. The electron-donating nature of these substituents activates the ring, influencing its susceptibility to electrophilic and nucleophilic attack. This predictable reactivity allows for the strategic elaboration of the scaffold to explore structure-activity relationships (SAR).
Physicochemical and Structural Properties
For effective utilization in synthesis, a thorough understanding of the building block's fundamental properties is essential.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁N₃O | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| IUPAC Name | This compound | |
| SMILES | CN(C)C1=NC=CC(=N1)OC | |
| InChI | InChI=1S/C7H11N3O/c1-9(2)6-4-5-8-7(11-3)10-6/h4-5H,1-3H3 |
Core Applications in Medicinal Chemistry
The strategic positioning of the methoxy and dimethylamino groups on the pyrimidine ring of this compound makes it a versatile precursor for several classes of therapeutic agents.
Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, largely due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[8][9][10] The this compound core can be readily modified to generate potent and selective kinase inhibitors. For instance, the methoxy group can be displaced by various nucleophiles, allowing for the introduction of diverse side chains to target specific kinases.
Caption: Workflow for Kinase Inhibitor Synthesis.
GPCR Modulators
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major drug targets.[11] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity.[12][13][14][15] The substituted pyrimidine core can serve as a scaffold for the development of such modulators, where the substituents can be tailored to achieve desired selectivity and efficacy.
Antimicrobial and Antiviral Agents
The pyrimidine ring is a fundamental component of nucleosides, making its derivatives prime candidates for development as antimicrobial and antiviral agents.[4][5] These compounds can act as antimetabolites, interfering with nucleic acid synthesis in pathogens. The substituents on this compound can be modified to enhance selective uptake and activity in microbial or viral systems.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthetic medicinal chemistry. These are illustrative and may require optimization for specific target molecules.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds
This protocol details the displacement of the 2-methoxy group with a primary amine, a common strategy in the synthesis of kinase inhibitors.[16]
Objective: To synthesize a 2-amino-substituted pyrimidine derivative as a core intermediate for kinase inhibitors.
Materials:
-
This compound
-
Desired primary amine (e.g., aniline or benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the primary amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The 2-methoxy group is a good leaving group in nucleophilic aromatic substitution reactions, especially when the pyrimidine ring is activated by the electron-withdrawing nitrogen atoms. The basic conditions facilitated by potassium carbonate deprotonate the incoming amine, increasing its nucleophilicity.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Elaboration
This protocol describes a hypothetical scenario where a bromo-analogue of the title compound is used in a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties. This is a common strategy for exploring SAR.[17]
Objective: To synthesize a C-5 arylated pyrimidine derivative. (Note: This protocol assumes the availability of a C-5 halogenated version of the starting material).
Materials:
-
5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (hypothetical starting material)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate or sodium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a round-bottom flask, combine 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Characterize the product by appropriate spectroscopic methods.
Caption: Suzuki-Miyaura Cross-Coupling Scheme.
In Vitro Biological Evaluation
Once novel derivatives are synthesized, their biological activity must be assessed. The following is a general protocol for evaluating the cytotoxic effects of new compounds on cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity Screening
Objective: To determine the in vitro anticancer activity of synthesized pyrimidine derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) in triplicate and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[2]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern allows for facile and predictable chemical modifications, making it an ideal starting point for the synthesis of diverse libraries of compounds. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to harness the potential of this scaffold in the quest for novel therapeutics. The synthetic versatility of this pyrimidine derivative, coupled with the established biological importance of the pyrimidine core, ensures its continued relevance in the field of drug discovery.
References
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Benchchem. Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals.
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CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs.
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PubMed. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.
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MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
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NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
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Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
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Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
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A Review. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity.
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A Review. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity.
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MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
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Benchchem. Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.
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PMC - PubMed Central. Novel Allosteric Modulators of G Protein-coupled Receptors.
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Benchchem. Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
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Benchchem. 2-Cyclopropyl-N,N-dimethylpyrimidin-4-amine.
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PubMed. Design of allosteric modulators that change GPCR G protein subtype selectivity.
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PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity.
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PMC. Designing allosteric modulators to change GPCR G protein subtype selectivity.
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PMC - NIH. New Pipelines for Novel Allosteric GPCR Modulators.
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Application Notes & Protocols: Suzuki Coupling for the Synthesis of 2-Aryl-methoxypyrimidines
Introduction: The Strategic Importance of 2-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its presence in anticancer, antiviral, and antibacterial agents highlights its privileged status in drug design.[1][2] Specifically, pyrimidines functionalized at the 2-position with aryl groups are critical pharmacophores. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for constructing the pivotal C-C bond between a pyrimidine core and an aryl or heteroaryl moiety.[4][5]
This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of 2-methoxypyrimidine derivatives. The presence of the 2-methoxy group, an electron-donating substituent, influences the electronic properties of the pyrimidine ring, which in turn affects the conditions required for an efficient coupling reaction. We will explore the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts, ligands, bases, and solvents, and offer field-proven, step-by-step protocols for researchers engaged in drug discovery and synthetic chemistry.
Mechanistic Insights: The Engine of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the pyrimidine halide. This is often the rate-limiting step.[8] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6] For less reactive chlorides, the choice of an electron-rich, bulky phosphine ligand on the palladium catalyst is critical to facilitate this step.[9]
-
Transmetalation : In this step, the organic group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) center. This process is critically mediated by a base.[5][7] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the palladium catalyst.[5][7]
-
Reductive Elimination : This is the final, product-forming step. The two organic fragments (the pyrimidine and the aryl group) on the palladium(II) complex couple and are expelled, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Optimizing the Reaction: A Guide to Component Selection
The success of coupling a 2-methoxypyrimidine hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst and Ligand Selection
The palladium source and its associated ligand are the heart of the catalytic system. While standard catalysts are effective for more reactive substrates (e.g., bromides), challenging couplings (e.g., chlorides) require more sophisticated systems.
-
For Bromo- and Iodo-pyrimidines (More Reactive): Simple, air-stable Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ or catalysts like Pd(PPh₃)₄ are often sufficient.[10] These are typically effective and cost-efficient choices for routine couplings.
-
For Chloro-pyrimidines (Less Reactive): The C-Cl bond is stronger and requires a more active catalyst for oxidative addition. This is achieved by using bulky, electron-rich phosphine ligands.[9] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species. N-heterocyclic carbenes (NHCs) have also been shown to be highly effective ligands.[7]
| Catalyst / Ligand System | Substrate Suitability | Key Advantages | Reference |
| Pd(PPh₃)₄ | Bromides, Iodides | Commercially available, well-understood, effective for reactive halides. | [1][2] |
| PdCl₂(PPh₃)₂ | Bromides, Iodides | Air-stable Pd(II) precatalyst, readily reduced in situ. | [10][11] |
| Pd(dppf)Cl₂ | Bromides, Chlorides | Wide bite angle of dppf ligand can enhance reductive elimination. | [1][12] |
| Pd₂(dba)₃ with XPhos or SPhos | Chlorides, Sterically Hindered Substrates | Buchwald ligands; highly active for challenging C-Cl bond activation. | [9][13] |
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the crucial transmetalation step. The solvent must be capable of dissolving the organic substrates, while the base is typically dissolved in an aqueous phase or is soluble in the organic phase.
| Base | Solvent System | Rationale & Causality |
| Na₂CO₃ / K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | Standard, inexpensive inorganic bases. The aqueous phase is required for dissolution, creating a biphasic system. Effective for many standard couplings.[1][10][13] |
| K₃PO₄ | 1,4-Dioxane, Toluene, THF | A stronger base than carbonates, often providing better yields for less reactive partners. Its higher solubility in some organic solvents can be advantageous.[4][10] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | A stronger, softer base that can be effective when other bases fail, particularly in challenging heteroaryl couplings. |
| KF | THF, 1,4-Dioxane | Used under anhydrous conditions, often with organotrifluoroborates or when water-sensitive functional groups are present.[14] |
Protocol 1: General Procedure for Suzuki Coupling of 2-Methoxy-5-bromopyrimidine
This protocol is optimized for a relatively reactive bromopyrimidine substrate, employing a standard palladium catalyst.
Materials:
-
2-Methoxy-5-bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-methoxy-5-bromopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and PdCl₂(PPh₃)₂ (0.03 eq).[10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]
-
Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of pyrimidine) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine has been consumed (typically 12-24 hours).[10]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methoxy-5-arylpyrimidine.
Protocol 2: Advanced Protocol for Suzuki Coupling of 2-Methoxy-4-chloropyrimidine
This protocol is designed for a less reactive chloropyrimidine, necessitating a more active catalyst system and a stronger base to achieve high yields.
Materials:
-
2-Methoxy-4-chloropyrimidine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add 2-methoxy-4-chloropyrimidine (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq) to a dry Schlenk tube with a stir bar.
-
Inert Atmosphere: Seal the tube with a Teflon screw cap. If not using a glovebox, perform the additions under a strong counterflow of argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. Due to the higher activity of the catalyst, reaction times may be shorter (4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the desired 2-methoxy-4-arylpyrimidine.
Conclusion and Final Remarks
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 2-aryl-methoxypyrimidines. The choice of reaction conditions is not arbitrary; it is dictated by the inherent reactivity of the pyrimidine substrate. For reactive bromides, standard conditions using catalysts like PdCl₂(PPh₃)₂ are often sufficient. However, for the coupling of more challenging and cost-effective chloropyrimidines, the use of advanced catalyst systems featuring bulky, electron-rich ligands like XPhos is essential for achieving high efficiency. The protocols provided herein serve as a robust starting point for researchers, but optimization of base, solvent, and temperature may be necessary for specific substrate combinations.[16] By understanding the causality behind each experimental choice, scientists can effectively harness the power of this reaction to accelerate the development of novel therapeutics and advanced materials.
References
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Pieters, G., & Maes, B. U. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Wiley Online Library. (2012). ChemInform Abstract: A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2-Thiouracil Through Two Orthogonal Cross-Coupling Reactions. Wiley Online Library. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]
-
Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. [Link]
-
Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Sharma, S., & Singh, U. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Li, Y., & El-Sayed, M. A. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385-8. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Canto, F., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Tetrahedron, 60(13), 2947-2956. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Braga, A. A., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. [Link]
-
Technical University of Munich. (2006). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Journal of Molecular Catalysis A: Chemical. [Link]
-
Kelly, C. P., & Buchwald, S. L. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]
-
Zhang, T., & Zhang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. [Link]
-
ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
ResearchGate. (2018). Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
RSC Publishing. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
The Organic Chemistry Channel. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Topic: The 2-Methoxy-4-Aminopyrimidine Scaffold: Synthesis Strategies and Application in Kinase Inhibitor Design
An Application Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,4-disubstituted pyrimidine is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine base of ATP. This allows pyrimidine-based molecules to function as potent and selective ATP-competitive inhibitors.[1] Among the myriad of substitution patterns, the 2-alkoxy-4-aminopyrimidine motif offers a compelling combination of synthetic accessibility and potent biological activity.
This guide focuses on the synthesis and application of pyrimidines bearing this key substitution pattern, with a specific focus on intermediates like 2-Methoxy-N,N-dimethylpyrimidin-4-amine . We will delve into the fundamental chemistry that governs their synthesis, provide detailed, field-tested protocols, and explore their application in the development of targeted therapeutics, such as PIM and CDK kinase inhibitors.[3][4][5][6]
Part 1: The Core Synthetic Challenge: Regioselectivity in Pyrimidine Functionalization
The most common and cost-effective starting material for this scaffold is 2,4-dichloropyrimidine.[7] The synthesis of a 2-methoxy-4-aminopyrimidine requires a sequential nucleophilic aromatic substitution (SNAr) reaction. The critical challenge lies in controlling the regioselectivity—that is, dictating which chlorine is replaced by which nucleophile.
Causality Behind Experimental Choices: Why C4 Reacts First
In the SNAr reaction of 2,4-dichloropyrimidine with amine nucleophiles, substitution almost always occurs preferentially at the C4 position.[7][8][9][10] This selectivity is not arbitrary; it is governed by the electronic properties of the pyrimidine ring.
-
Electron Distribution: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to C2.[8][11] This indicates that C4 is the more electrophilic and kinetically favored site for nucleophilic attack.
-
Intermediate Stability: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Attack at C4 allows the negative charge to be delocalized over both ring nitrogens, forming a more stable para-quinoid-like resonance structure. Attack at C2 results in a less stable ortho-quinoid-like structure.[9][10]
Therefore, the most logical and efficient synthetic route involves reacting 2,4-dichloropyrimidine with an amine first (at C4), followed by reaction with sodium methoxide to displace the second chlorine at the less reactive C2 position.
Caption: Favorable SNAr pathway for amination of 2,4-dichloropyrimidine.
Part 2: Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of N⁴-Aryl-2-chloro-pyrimidin-4-amine (Intermediate A)
This protocol describes the regioselective mono-amination of 2,4-dichloropyrimidine at the C4 position.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Desired aniline or amine (1.0-1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
n-Butanol or Dimethyl Sulfoxide (DMSO) as solvent
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and the chosen solvent (e.g., n-Butanol, 10 mL/g).
-
Add the desired amine (1.0 eq) and the base (e.g., DIPEA, 2.5 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen).
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The starting dichloropyrimidine is non-polar, while the mono-aminated product will have a lower Rf value. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N⁴-substituted-2-chloropyrimidin-4-amine.
-
Protocol 2: Synthesis of N⁴-Aryl-2-methoxy-pyrimidin-4-amine (Final Scaffold)
This protocol details the substitution of the remaining chlorine at the C2 position.
-
Materials:
-
N⁴-Aryl-2-chloro-pyrimidin-4-amine (Intermediate A) (1.0 eq)
-
Sodium methoxide (NaOMe), 25% solution in methanol or solid (1.5-2.0 eq)
-
Methanol or 1,4-Dioxane as solvent
-
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) in anhydrous methanol or dioxane in a round-bottom flask under an inert atmosphere.
-
Carefully add sodium methoxide (1.5 eq) to the solution. If using the solid, add it portion-wise as the reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) for 6-18 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The methoxy-substituted product is generally more polar than the chloro-intermediate.
-
Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1N HCl) to a pH of ~7.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
The product can be purified further by recrystallization or silica gel chromatography if necessary.
-
Caption: General synthetic workflow for 2-methoxy-4-aminopyrimidine kinase inhibitors.
Part 3: Application Case Study - PIM Kinase Inhibitors
The PIM kinase family (PIM1, PIM2, PIM3) are serine/threonine kinases that are attractive targets in oncology due to their role in cell survival and proliferation.[12][13] Several potent PIM inhibitors utilize the 2-aminopyrimidine scaffold.
Mechanism of Action & Structure-Activity Relationship (SAR)
The aminopyrimidine core is crucial for activity. The N1 and the exocyclic amino group of the pyrimidine form two critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket (typically with residues like Leu83 in CDK2 or Lys67 in PIM1), anchoring the inhibitor in place.[3][14]
-
The C2-Methoxy Group: This group is often directed towards the solvent-exposed region. While not always directly involved in binding, it can influence solubility, metabolic stability, and fine-tune the electronic properties of the pyrimidine ring.
-
The C4-Amino Substituent: This is a key vector for achieving potency and selectivity. Large, hydrophobic, or aromatic groups at this position can occupy the hydrophobic pocket adjacent to the hinge, significantly enhancing binding affinity.[15][16][17]
Caption: Pyrimidine core interaction with the kinase hinge region.
Part 4: Data Presentation
The following table summarizes the inhibitory activity of representative pyrimidine-based kinase inhibitors, illustrating the high potency achievable with this scaffold.
| Compound ID | Target Kinase | Scaffold Type | IC₅₀ (nM) | Reference |
| Compound 7a | PIM1 | Pyridothienopyrimidine | 1.18 | [12] |
| Compound 8h | PLK4 | Aminopyrimidine | 6.7 | [18] |
| Compound 15 | CDK2/cyclin A2 | Pyrazolopyrimidine | 61 | [14] |
| PD-089828 | FGFr | Pyrido[2,3-d]pyrimidine | 130 | [16] |
| PD-089828 | PDGFr | Pyrido[2,3-d]pyrimidine | 1110 | [16] |
Part 5: General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds using a luminescence-based assay.[19]
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinase consumes ATP, leading to a lower signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
-
Materials:
-
Synthesized inhibitor compounds (in DMSO)
-
Target kinase enzyme (e.g., PIM1, CDK2)
-
Specific substrate peptide for the kinase
-
Kinase assay buffer
-
ATP solution
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then further dilute in the assay buffer.
-
In the microplate, add the kinase, its specific substrate, and the diluted inhibitor solution.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP. Include "no enzyme" and "no inhibitor" controls.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions.
-
Allow the signal to stabilize (approx. 10 minutes) and measure luminescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to controls and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion
The 2-methoxy-4-aminopyrimidine scaffold is a powerful and versatile platform for the design of novel kinase inhibitors. A thorough understanding of the principles of nucleophilic aromatic substitution is paramount to its efficient and regioselective synthesis from readily available dichloropyrimidines. The protocols and insights provided herein offer a robust framework for researchers to synthesize and evaluate new chemical entities targeting a wide range of kinases, paving the way for the development of next-generation targeted therapies.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class | Chapter 29.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem. BenchChem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. ACS Publications.
- Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme.
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science.
- Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - ResearchGate. ResearchGate.
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. National Institutes of Health.
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Ingenta Connect.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs as Kinase Inhibitors - Benchchem. BenchChem.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF - ResearchGate. ResearchGate.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem. BenchChem.
- Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF - ResearchGate. ResearchGate.
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. National Institutes of Health.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- Cyclin-Dependent Kinase (CDK) Inhibitors - Heriot-Watt University. Heriot-Watt University Research Portal.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. National Institutes of Health.
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. National Institutes of Health. Available at:
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed. National Institutes of Health.
- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - ScienceOpen. ScienceOpen.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. National Institutes of Health.
Sources
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- 4. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. eurekaselect.com [eurekaselect.com]
- 14. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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Application Note: A Validated Protocol for the Synthesis of 2-Methoxy-N,N-dimethylpyrimidin-4-amine Derivatives
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of 2-Methoxy-N,N-dimethylpyrimidin-4-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The protocol outlines a two-step nucleophilic aromatic substitution (SNAr) pathway, starting from a commercially available dichloropyrimidine precursor. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and methods for characterization to ensure scientific integrity and reproducibility.
Introduction and Significance
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The targeted functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties. Specifically, this compound and its derivatives serve as crucial building blocks for a range of therapeutic agents, including kinase inhibitors and other targeted therapies.
This guide details a reliable and scalable two-step synthesis protocol. The methodology is based on a sequential nucleophilic aromatic substitution (SNAr) reaction, which is a cornerstone of heterocyclic chemistry. The process involves an initial selective amination followed by methoxylation, a sequence dictated by the inherent electronic properties of the pyrimidine ring.
Synthesis Strategy and Mechanistic Rationale
The synthesis proceeds via a well-established SNAr mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes the chlorine-substituted carbon atoms highly susceptible to nucleophilic attack.
Reaction Scheme:
Caption: Overall two-step reaction scheme.
Mechanistic Insight: The regioselectivity of this reaction is a key feature. The C4 position of the 2,4-dichloropyrimidine ring is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This allows for the selective displacement of the C4 chlorine by dimethylamine in the first step. The subsequent methoxylation at the C2 position is then carried out under slightly different conditions. This stepwise approach provides excellent control over the final product structure.
Safety and Handling
MANDATORY SAFETY PROTOCOL: All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[2][3][4] An emergency eyewash station and safety shower must be readily accessible.[2][4]
-
2,4-Dichloropyrimidine: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
Dimethylamine (solution): Flammable, corrosive, and causes severe skin and eye damage.[2][3] Handle with extreme care in a well-ventilated area.
-
Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Solvents (THF, Methanol): Flammable. Keep away from ignition sources.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 3934-20-1 | Sigma-Aldrich | 98% purity or higher |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 124-40-3 | Sigma-Aldrich | 40 wt. % in H₂O or 2.0 M in THF |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Sigma-Aldrich | 95% purity or higher |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Fisher Scientific | Anhydrous, <50 ppm H₂O |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific | Anhydrous, <50 ppm H₂O |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | LabChem | Aqueous solution |
| Brine | NaCl | 58.44 | 7647-14-5 | LabChem | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Sorbent Tech. | 230-400 mesh for column chromatography |
Step 1: Synthesis of 4-Chloro-N,N-dimethylpyrimidin-2-amine
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dichloropyrimidine (5.00 g, 33.56 mmol).
-
Solvent Addition: Add 100 mL of anhydrous Tetrahydrofuran (THF). Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add dimethylamine solution (2.0 M in THF, 18.5 mL, 37.0 mmol, 1.1 equivalents) dropwise over 30 minutes using a syringe pump. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the crude 4-Chloro-N,N-dimethylpyrimidin-2-amine from the previous step (approx. 33.56 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, carefully add sodium methoxide (2.72 g, 50.34 mmol, 1.5 equivalents) portion-wise. Note: The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by adding 50 mL of water.
-
Reduce the volume of the solvent in vacuo to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected ¹H NMR (CDCl₃) peaks would include singlets for the methoxy and dimethylamino groups, and doublets for the pyrimidine ring protons.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- AFL Safety Data Sheet. (n.d.). General Safety Precautions.
- Parsons Pest Management. (n.d.). Material Safety Data Sheet.
- Southern Agricultural Insecticides, Inc. (n.d.). 2,4-D Amine Weed Killer Safety Data Sheet.
- AMINE 4 2,4-D WEED KILLER Safety Data Sheet. (2018, September 10). Amazon S3.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
- CDMS.net. (n.d.).
- PubChem. (n.d.). 2-methoxy-6-(4-methoxybenzenecarboximidoyl)-n,n-dimethyl-pyrimidin-4-amine.
- Synthesis of new pyrimidin and oxazine compounds: Investigetion of their mechanisms. (n.d.).
- PubChem. (n.d.). 2-Methylpyrimidin-4-amine.
- MOLBASE Encyclopedia. (n.d.). 2-methoxy-N,N-dimethylethanamine.
- PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine.
- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
- Yengoyan, A. P., et al. (2020).
- National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline.
- Semantic Scholar. (2021, August 31). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- Journal of Young Pharmacists. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine.
Sources
Application Notes and Protocols for 2-Methoxy-N,N-dimethylpyrimidin-4-amine in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring is a foundational structural motif in a multitude of biologically active molecules, and its derivatives have become indispensable in the development of modern agrochemicals.[1][2][3] These compounds exhibit a diverse range of bioactivities, including potent insecticidal, fungicidal, and herbicidal properties.[1][2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of efficacy, selectivity, and environmental profiles.[3] Notably, the introduction of amino and methoxy substituents are key strategies in the design of novel pyrimidine-based pesticides.[1]
This guide focuses on the potential applications of a specific, yet underexplored, derivative: 2-Methoxy-N,N-dimethylpyrimidin-4-amine . While this compound itself is not a commercialized pesticide, its structure embodies key pharmacophoric elements that suggest significant potential in agrochemical research and development. These notes will provide a comprehensive overview of its potential applications, synthetic pathways, and detailed protocols for its evaluation as a candidate insecticide, fungicide, or herbicide.
Chemical Profile and Synthetic Strategy
Compound: this compound Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol CAS Number: Not available for this specific structure, underscoring its novelty.
Rationale for Investigation
The structure of this compound is of interest due to the following features:
-
2-Methoxy Group: The methoxy group at the 2-position can influence the electronic properties of the pyrimidine ring and may play a role in binding to target enzymes.
-
4-Amino Group: The N,N-dimethylamino group at the 4-position is a common feature in many bioactive pyrimidine derivatives, contributing to their systemic and translaminar movement in plants.[1]
General Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process, common for pyrimidine derivatives. A plausible synthetic route is outlined below, based on established pyrimidine chemistry.
Caption: A generalized synthetic workflow for this compound.
Potential Agrochemical Applications and Modes of Action
Given the broad bioactivity of pyrimidine derivatives, this compound should be screened for insecticidal, fungicidal, and herbicidal activities.
Insecticidal Potential
Many pyrimidine-based insecticides function as mitochondrial electron transport inhibitors or as modulators of nicotinic acetylcholine receptors (nAChRs).[1]
-
Mitochondrial Respiration Inhibition: Compounds like flufenerim and pyrimidifen target the mitochondrial electron transport chain, leading to a disruption of cellular energy production in insects.[1]
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Triflumezopyrim is a notable example that acts as a competitive antagonist of nAChRs, causing neurotoxic effects in pests.[1]
Fungicidal Potential
Pyrimidine fungicides often target specific enzymes in fungal pathogens. For instance, some pyrimidinamine derivatives are known to inhibit NADH oxidoreductase in complex I of the mitochondrial respiratory chain.[4][5]
Herbicidal Potential
Herbicidal pyrimidines can act through various mechanisms, including the inhibition of acetolactate synthase (ALS) or as synthetic auxins. The dimethylamine salt of 2,4-D is a widely used herbicide that mimics natural plant growth hormones, leading to uncontrolled growth and death in broadleaf weeds.[6][7][8][9]
Experimental Protocols for Bio-Efficacy Screening
The following protocols are designed for the initial screening of this compound to determine its potential as an agrochemical.
Protocol 1: Insecticidal Activity Screening
This protocol outlines a method for assessing the insecticidal activity against a model insect, such as the yellow fever mosquito (Aedes aegypti), based on established methodologies.[10]
Objective: To determine the mortality rate of Aedes aegypti larvae and adults upon exposure to the test compound.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Distilled water
-
Aedes aegypti larvae (late 3rd or early 4th instar) and adults
-
24-well plates and mosquito cages
-
Micropipettes
-
Sucrose solution (10%)
Procedure:
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of the test compound in acetone.
-
Larval Bioassay:
-
Dispense 1 mL of distilled water into each well of a 24-well plate.
-
Add the appropriate volume of the stock solution to achieve final concentrations of 1, 5, 10, 25, and 50 mg/L. Include a solvent-only control.
-
Introduce 10 larvae into each well.
-
Incubate at 27 ± 2°C and 80 ± 10% relative humidity.
-
Record larval mortality at 24 and 48 hours post-treatment.
-
-
Adult Bioassay:
-
Prepare serial dilutions of the test compound in a 10% sucrose solution.
-
Soak cotton balls in the solutions and place them in mosquito cages containing 20-25 adult mosquitoes.
-
Provide a control with sucrose solution only.
-
Record adult mortality at 24 and 48 hours.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 2: Fungicidal Activity Screening
This protocol describes an in vitro method to assess the fungicidal activity against common plant pathogenic fungi.
Objective: To evaluate the inhibitory effect of the test compound on the mycelial growth of selected fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Selected fungal species (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)[4]
-
Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Amended Media: Autoclave PDA and cool to 50-55°C. Add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten PDA to achieve final concentrations of 10, 50, and 100 µg/mL. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
Protocol 3: Herbicidal Activity Screening
This protocol details a pre-emergence herbicidal activity test on model weed species.
Objective: To assess the effect of the test compound on the germination and early growth of selected weed species.
Materials:
-
This compound
-
Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Pots or trays with sterile soil mix
-
Sprayer
-
Growth chamber or greenhouse
Procedure:
-
Sowing: Fill pots with the soil mix and sow a predetermined number of seeds of each weed species at a uniform depth.
-
Treatment Application: Prepare aqueous solutions of the test compound at various concentrations (e.g., 50, 100, 200 g a.i./ha). Immediately after sowing, spray the soil surface evenly with the test solutions. A water-only spray serves as the control.
-
Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
Data Analysis: Calculate the percentage of germination inhibition and the average phytotoxicity rating for each treatment.
Data Presentation and Interpretation
Quantitative data from the screening protocols should be summarized in tables for clear comparison.
Table 1: Example of Insecticidal Activity Data
| Concentration (mg/L) | Larval Mortality (%) at 48h | Adult Mortality (%) at 48h |
| 1 | 15 | 10 |
| 5 | 40 | 35 |
| 10 | 65 | 60 |
| 25 | 90 | 85 |
| 50 | 100 | 98 |
| Control | 0 | 2 |
Table 2: Example of Fungicidal Activity Data
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Botrytis cinerea | |
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
| Control | 0 |
Conclusion and Future Directions
The exploration of novel pyrimidine derivatives like this compound is a promising avenue in the quest for new and effective agrochemicals. The protocols outlined in these application notes provide a systematic approach to evaluating the biological activity of this compound. Positive results from these initial screenings would warrant further investigation, including mode of action studies, structure-activity relationship (SAR) analysis, and toxicological profiling, to fully characterize its potential as a lead compound for a new generation of crop protection agents.
References
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed. (2017). Pest Management Science, 73(5), 953-959. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. (n.d.). ResearchGate. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. (2025). Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]
-
Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti | Request PDF. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (n.d.). National Center for Biotechnology Information. [Link]
-
2, 4-D Dimethyl Amine Salt 720G/L SL Herbicide weed killer. (n.d.). AgroRiver. [Link]
-
2-methoxy-6-(4-methoxybenzenecarboximidoyl)-n,n-dimethyl-pyrimidin-4-amine (C15H18N4O2). (n.d.). PubChemLite. [Link]
-
Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (2023). Medicinal Chemistry Research, 32, 990–1000. [Link]
-
2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy)phenethyl amides. Part II: anti-oomycetic mandelamides. (2006). Pest Management Science, 62(5), 397-408. [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Center for Biotechnology Information. [Link]
-
2,4-D-Dimethylammonium. (n.d.). PubChem. [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.).
-
Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes | Request PDF. (2010). ResearchGate. [https://www.researchgate.net/publication/232049007_Synthesis_of_2-2-isopropyl-4-o-methoxyphenyl-tetrahydropyran-4-yl]amine_and_its_reaction_with_aromatic_aldehydes]([Link])
-
2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate. [Link]
- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (n.d.).
-
The Antifungal Effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives Containing a Heterocyclic Compound on the Important types of Fungi. (n.d.). ResearchGate. [Link]
-
2,4-D Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
N,N-Dimethylpyrimidin-4-amine. (n.d.). PubChem. [Link]
-
2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. [Link]
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- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
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The Emerging Potential of 2-Methoxy-N,N-dimethylpyrimidin-4-amine as a Bioactive Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a cornerstone pharmacophore in drug discovery, forming the structural basis for a multitude of clinically significant therapeutic agents. Its presence in the nucleobases of DNA and RNA provides a biological precedent for its role in interacting with key biomolecular targets. The 2,4-disubstituted pyrimidine framework, in particular, has proven to be a versatile and highly adaptable scaffold for the development of a diverse range of bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory molecules.[1] This guide focuses on the untapped potential of a specific, yet promising, derivative: 2-Methoxy-N,N-dimethylpyrimidin-4-amine .
The unique electronic and steric properties conferred by the 2-methoxy and 4-dimethylamino substituents suggest that this scaffold could offer novel structure-activity relationships (SAR) and intellectual property opportunities. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the dimethylamino group can modulate basicity and solubility, and also serve as a key interaction point with biological targets. This document provides a comprehensive overview of the potential applications of this scaffold, along with detailed, adaptable protocols for its synthesis and biological evaluation, drawing upon established principles of pyrimidine chemistry.
Predicted Physicochemical Properties of the Scaffold
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~153.19 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| pKa (most basic) | ~5-6 | The dimethylamino group is expected to be the most basic center, influencing solubility and potential for salt formation. |
| LogP | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H groups reduces the potential for strong hydrogen bonding with metabolic enzymes. |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine nitrogens, 1 methoxy oxygen, 1 amino nitrogen) | Multiple sites for potential interactions with biological targets. |
Synthetic Strategy: A Plausible Route to this compound
A robust and adaptable synthetic route is paramount for exploring the potential of a new scaffold. Based on established pyrimidine chemistry, a plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors. The following diagram outlines a proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 4-chloro-N,N-dimethylpyrimidin-2-amine (Intermediate A)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of dimethylamine (1.1 eq, typically as a solution in THF or as a gas bubbled through the solvent) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The differential reactivity of the chlorine at the C4 position makes it more susceptible to nucleophilic attack.[2]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Target Molecule)
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the purified 4-chloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous methanol.
-
Addition of Base: To this solution, add sodium methoxide (1.2 eq, either as a solid or as a solution in methanol) at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by crystallization or column chromatography.
Potential Bioactive Applications and Rationale
The this compound scaffold holds significant promise across several therapeutic areas, primarily due to the established bioactivity of related pyrimidine derivatives.
Kinase Inhibition in Oncology
The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
Caption: Proposed binding mode of the pyrimidine scaffold in a kinase active site.
Rationale for Application:
-
Hinge Binding: The pyrimidine nitrogens can mimic the hydrogen bonding pattern of the adenine base of ATP.
-
Modulation of Selectivity: The 2-methoxy group can be directed towards specific pockets within the ATP binding site, potentially conferring selectivity for certain kinase families.
-
Vectors for Further Synthesis: The pyrimidine ring can be further functionalized at the C5 and C6 positions to extend into other regions of the ATP binding pocket, thereby increasing potency and selectivity.
Antiviral Activity
Many antiviral drugs are nucleoside analogs that interfere with viral replication. The pyrimidine scaffold can serve as a non-nucleoside inhibitor of viral enzymes, such as reverse transcriptases or proteases.
Rationale for Application:
-
Enzyme Inhibition: The scaffold can be decorated with various functional groups to target the active sites of viral enzymes.
-
Reduced Host Toxicity: As a non-nucleoside scaffold, it may exhibit a different toxicity profile compared to traditional nucleoside analogs, potentially reducing side effects.
Protocols for Biological Evaluation
Once novel derivatives based on the this compound scaffold are synthesized, their biological activity needs to be assessed. The following are standard protocols that can be adapted for this purpose.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase (usually 30 °C or 37 °C) for a predetermined time.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its unique substitution pattern offers the potential for novel interactions with biological targets and favorable physicochemical properties. The synthetic and biological evaluation protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this scaffold. Future work should focus on the synthesis of a diverse library of derivatives with modifications at the C5 and C6 positions of the pyrimidine ring. Systematic screening of these compounds against a panel of kinases and viral targets will be crucial to unlocking the full potential of this versatile scaffold in the development of next-generation therapeutics.
References
-
MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Multi-Substituted Pyrimidines
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them ideal scaffolds for designing molecules that can interact with a wide range of biological targets.[1][3] This inherent bio-compatibility has led to the development of numerous FDA-approved drugs for treating cancer, viral infections, and bacterial diseases.[1][2] The synthetic versatility of the pyrimidine ring allows for the creation of diverse derivatives, enabling fine-tuning of their pharmacological profiles.[2][4] Consequently, the development of robust and efficient methodologies for the synthesis of multi-substituted pyrimidines is of paramount importance to researchers in drug discovery and development.[2][4]
This guide provides a comprehensive overview of key synthetic strategies for accessing multi-substituted pyrimidines, with a focus on both classical and modern transition-metal-catalyzed approaches. Each section delves into the underlying chemical principles, offers practical insights for experimental design, and provides detailed, step-by-step protocols for laboratory application.
I. Foundational Synthesis: Cyclocondensation of β-Dicarbonyl Compounds
The most traditional and widely employed method for constructing the pyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.[1] This approach is valued for its reliability and the ready availability of starting materials.
Causality in Experimental Design:
The reaction proceeds through a series of nucleophilic additions and dehydrations. The choice of the dicarbonyl compound and the amidine derivative directly dictates the substitution pattern of the resulting pyrimidine. For instance, using a substituted amidine allows for the introduction of a substituent at the 2-position of the pyrimidine ring. The reaction is typically acid- or base-catalyzed, with the choice of catalyst influencing the reaction rate and, in some cases, the regioselectivity of the cyclization.
Visualizing the Core Synthesis:
Caption: Principal synthesis of pyrimidines.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol details the synthesis of a simple 2-aminopyrimidine derivative using acetylacetone and guanidine.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Guanidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (0.1 mol) in 100 mL of ethanol.
-
To this solution, add a solution of sodium ethoxide (0.11 mol) in ethanol. A white precipitate of sodium chloride will form.
-
Add acetylacetone (0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure 2-amino-4,6-dimethylpyrimidine.
-
Wash the crystals with cold diethyl ether and dry under vacuum.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.
-
Melting Point: The purified product should have a sharp melting point consistent with the literature value.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Modern Approaches: Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of multi-substituted pyrimidines, offering unparalleled efficiency and functional group tolerance for creating C-C and C-N bonds.[5][6]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the arylation and vinylation of halopyrimidines.[5][7] The electron-deficient nature of the pyrimidine ring makes halopyrimidines highly reactive substrates for this transformation.[8][9]
Causality in Experimental Design:
The catalytic cycle involves three key steps: oxidative addition of the halopyrimidine to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[8] Bulky, electron-rich phosphine ligands are often essential for activating the less reactive C-Cl bonds.[10]
Visualizing the Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol describes a rapid and efficient microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid.[8]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (2:1 mixture)
-
Microwave synthesis reactor
-
Ethyl acetate
-
Brine
Procedure:
-
To a 10 mL microwave vial, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.55 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed 1,4-dioxane/water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-phenylpyrimidine.
Self-Validation:
-
LC-MS Analysis: Confirm the formation of the desired product and assess its purity.
-
NMR Spectroscopy: Characterize the structure of the purified product.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ |
| Yield (%) | 65 | 58 | 35 |
| Solvent | Dioxane/H₂O | Toluene/EtOH | DMF |
| Yield (%) | 85 | 72 | 45 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), catalyst (5 mol%), solvent (6 mL), 100 °C, 15 min, microwave irradiation.[8] |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an effective method for the alkynylation of halopyrimidines, creating C(sp²)-C(sp) bonds.[11] This reaction is catalyzed by a combination of palladium and copper complexes.[11]
Causality in Experimental Design:
The reaction mechanism involves a palladium catalytic cycle similar to the Suzuki coupling and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. The choice of base is critical, typically a mild amine base like triethylamine or diisopropylethylamine, which also serves as a solvent. The use of a copper co-catalyst is generally beneficial for enhancing reaction rates and yields.[11]
Protocol 3: Sonogashira Coupling of 5-Iodo-2'-deoxyuridine
This protocol details the Sonogashira coupling of a pyrimidine nucleoside with propargylamine.[12]
Materials:
-
5-Iodo-2'-deoxyuridine
-
Propargylamine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine (1 mmol) in a mixture of DMF (10 mL) and TEA (2 mL) in a Schlenk flask under an inert atmosphere (argon or nitrogen).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%) to the solution.
-
Add propargylamine (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 5-(3-aminoprop-1-yn-1-yl)-2'-deoxyuridine.
Self-Validation:
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.
-
Mass Spectrometry and NMR: Confirm the identity and structure of the coupled product.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[13] It is particularly useful for the synthesis of aminopyrimidines.[14]
Causality in Experimental Design:
Similar to other palladium-catalyzed couplings, the reaction proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the challenging oxidative addition of C-Cl bonds and the subsequent reductive elimination.[10] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[10]
Protocol 4: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol describes the amination of 2-chloropyrimidine with aniline.
Materials:
-
2-Chloropyrimidine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (dry, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), Xantphos (0.015 mmol), and NaOtBu (1.4 mmol) to a Schlenk flask.
-
Add dry, degassed toluene (5 mL).
-
Add 2-chloropyrimidine (1 mmol) and aniline (1.2 mmol) to the flask.
-
Seal the flask and heat the reaction mixture at 100°C for 16-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield N-phenylpyrimidin-2-amine.
Self-Validation:
-
GC-MS Analysis: Monitor the reaction progress and identify the product.
-
NMR Spectroscopy: Confirm the structure of the purified aminopyrimidine.
III. Direct C-H Functionalization: An Emerging Frontier
Direct C-H functionalization represents a more atom-economical and environmentally benign approach to pyrimidine diversification, as it avoids the pre-functionalization of the pyrimidine ring.[15][16] This field has seen significant advancements in recent years, with both transition-metal-catalyzed and metal-free methods being developed.[15]
Causality in Experimental Design:
These reactions typically proceed through either a metal-catalyzed C-H activation pathway or a direct nucleophilic attack on the electron-deficient pyrimidine ring.[16] Regioselectivity is a key challenge, often controlled by the electronic properties of the pyrimidine ring and the directing ability of existing substituents.
Visualizing C-H Functionalization Pathways:
Caption: C-H functionalization pathways.
Protocol 5: Palladium-Catalyzed C-H Arylation of Pyrimidine
This protocol outlines a direct C-H arylation of pyrimidine with 2-methylthiophene.[16]
Materials:
-
Pyrimidine
-
2-Methylthiophene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Silver acetate (AgOAc)
-
1,10-Phenanthroline monohydrate (Phen·H₂O)
-
Pivalic acid
-
Toluene (dry)
Procedure:
-
In a sealed tube, combine pyrimidine (1 mmol), 2-methylthiophene (3 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), AgOAc (3 mmol), Phen·H₂O (0.5 mmol), and pivalic acid (1 mmol).
-
Add dry toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 140°C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylated pyrimidine product.
Self-Validation:
-
LC-MS and GC-MS: Analyze the product mixture to determine the yield and regioselectivity of the arylation.
-
NMR Spectroscopy: Elucidate the structure of the major product(s).
Conclusion
The synthesis of multi-substituted pyrimidines is a dynamic and evolving field. While classical cyclocondensation reactions remain a robust and reliable method for constructing the pyrimidine core, modern transition-metal-catalyzed cross-coupling reactions and emerging C-H functionalization strategies offer unprecedented opportunities for the late-stage diversification of pyrimidine scaffolds. The choice of synthetic methodology will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can efficiently access a wide array of novel pyrimidine derivatives for applications in drug discovery and materials science.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 49(24), 5449-5475.
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.).
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017-12-14). Who we serve.
- Sonogashira coupling. (n.d.). Wikipedia.
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. (2022-01-12). Accounts of Chemical Research.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03). Taylor & Francis Online.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
- Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. (n.d.).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC.
- Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.).
- comparing the efficacy of different catalysts for pyrimidine coupling reactions. (n.d.). Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023-02-16). NIH.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.).
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (2023-09-21). Organic & Biomolecular Chemistry.
- Synthesis of polysubstituted pyrimidines and bicyclopyrimidines through... (n.d.).
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[17]. (n.d.). ResearchGate.
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (n.d.).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-14). Royal Society of Chemistry.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025-06-04). Taylor & Francis Online.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. (2023-07-03).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
- Buchwald–Hartwig amin
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
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Application Notes and Protocols for the Utilization of 2-Methoxy-N,N-dimethylpyrimidin-4-amine in the Synthesis of Novel Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Antiviral Drug Discovery
The pyrimidine nucleus is a privileged heterocyclic scaffold that constitutes a fundamental component of nucleic acids, the building blocks of life. This inherent biological relevance has positioned pyrimidine derivatives as a cornerstone in the development of a wide array of therapeutic agents, with a particularly profound impact on antiviral drug discovery.[1] The structural versatility of the pyrimidine ring allows for a multitude of substitutions, enabling the fine-tuning of steric and electronic properties to achieve potent and selective interactions with viral targets.[1]
Numerous pyrimidine-based compounds have been successfully developed as antiviral drugs, targeting a range of viruses including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.[2] These agents can exert their antiviral effects through various mechanisms, such as inhibiting viral DNA or RNA synthesis, targeting specific viral enzymes like polymerases and proteases, or interfering with viral entry and replication processes.[2]
2-Methoxy-N,N-dimethylpyrimidin-4-amine is a highly functionalized pyrimidine derivative that serves as a versatile and valuable building block for the synthesis of novel antiviral candidates. Its unique substitution pattern, featuring a reactive methoxy group at the 2-position and a dimethylamino group at the 4-position, offers multiple avenues for chemical modification and the construction of more complex heterocyclic systems with enhanced biological activity. This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds with demonstrated potential as antiviral agents.
Strategic Importance of this compound in Antiviral Synthesis
The strategic placement of functional groups on the this compound scaffold makes it an attractive starting material for the synthesis of diverse libraries of potential antiviral compounds. The methoxy group at the 2-position can be readily displaced by a variety of nucleophiles, a common strategy in the synthesis of 2-substituted pyrimidines. This allows for the introduction of different side chains that can modulate the compound's interaction with biological targets. The dimethylamino group at the 4-position can also be a site for further chemical transformations or can contribute to the overall physicochemical properties of the final molecule, influencing its solubility, cell permeability, and metabolic stability.
A particularly promising application of this intermediate is in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These bicyclic structures have garnered significant interest due to their broad spectrum of biological activities, including antiviral and anticancer properties.[3][4][5][6] The synthesis of these fused rings often involves the elaboration of a substituted pyrimidine precursor, making this compound an ideal starting point.
Proposed Synthetic Pathway: From this compound to a Pyrimido[4,5-d]pyrimidine Derivative
The following section outlines a representative synthetic pathway for the conversion of this compound to a hypothetical pyrimido[4,5-d]pyrimidine derivative. This proposed route is based on established synthetic methodologies for the construction of similar heterocyclic systems and illustrates the key chemical transformations involved.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route from this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of a pyrimido[4,5-d]pyrimidine derivative from this compound. This procedure is a representative example based on established chemical principles for analogous transformations and may require optimization for specific target molecules.
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute ethanol
-
Ethyl cyanoacetate
-
Sodium metal
-
Formamide
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography supplies (silica gel, solvents)
Step 1: Synthesis of 2-Hydrazinyl-N,N-dimethylpyrimidin-4-amine (Intermediate A)
Causality behind Experimental Choices: The methoxy group at the 2-position of the pyrimidine ring is a good leaving group, making it susceptible to nucleophilic aromatic substitution. Hydrazine is a potent nucleophile that will readily displace the methoxy group to form the corresponding hydrazinylpyrimidine. Ethanol is used as a polar protic solvent to facilitate the reaction, and refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 0.065 mol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (6.3 mL, 0.13 mol, 2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-hydrazinyl-N,N-dimethylpyrimidin-4-amine.
Step 2: Synthesis of the Pyrazolopyrimidine Intermediate (Intermediate B)
Causality behind Experimental Choices: The hydrazinyl group of Intermediate A can undergo a condensation reaction with a suitable three-carbon electrophile, such as ethyl cyanoacetate, to form a five-membered heterocyclic ring. Sodium ethoxide, a strong base, is used to deprotonate the active methylene group of ethyl cyanoacetate, generating a carbanion that then attacks the electrophilic carbon of the pyrimidine ring, followed by intramolecular cyclization.
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet (argon or nitrogen), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.5 g, 0.065 mol) to absolute ethanol (150 mL) in portions.
-
To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (7.0 mL, 0.065 mol) dropwise at room temperature.
-
Add a solution of 2-hydrazinyl-N,N-dimethylpyrimidin-4-amine (Intermediate A, 0.065 mol) in absolute ethanol (50 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure. The residue can be triturated with water to precipitate the crude product, which is then filtered, washed with water, and dried.
-
Further purification can be achieved by column chromatography on silica gel.
Step 3: Ring Closure to form the Pyrimido[4,5-d]pyrimidine Derivative (Final Product)
Causality behind Experimental Choices: The pyrazolopyrimidine intermediate possesses the necessary functionalities to undergo a final ring closure to form the desired pyrimido[4,5-d]pyrimidine scaffold. Heating with formamide provides a source of one carbon atom and nitrogen to complete the second pyrimidine ring.
-
In a round-bottom flask, suspend the pyrazolopyrimidine intermediate (Intermediate B, 0.05 mol) in formamide (50 mL).
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water (200 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., dimethylformamide or acetic acid) to afford the pure pyrimido[4,5-d]pyrimidine derivative.
Data on Representative Pyrimidine-Based Antiviral Compounds
To illustrate the potential of pyrimidine derivatives as antiviral agents, the following table summarizes the antiviral activity of some representative compounds from the literature. While not directly synthesized from this compound, they highlight the efficacy of the pyrimidine scaffold against various viruses.
| Compound Class | Target Virus | Representative Compound | Antiviral Activity (EC50/IC50) | Reference |
| Pyrimidine Nucleoside Analogs | Herpes Simplex Virus-1 (HSV-1) | N4-Butanoyl-5-methoxymethyl-2'-deoxycytidine | Potent inhibitor | [7] |
| Phosphonylmethoxyalkyl Pyrimidines | Human Immunodeficiency Virus (HIV) | PMEDAP | Marked and selective activity | [2] |
| Pyrrolo[2,3-d]pyrimidines | Human Cytomegalovirus (HCMV) | 5-Bromo-4-chloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | More potent than acyclovir | [4] |
| 2,4-Diaminopyrimidine Derivatives | P-388 Leukemia (originally antiviral leads) | Compound 6 (cyclobutyl derivative) | Potent activity | [1] |
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the synthesis of novel antiviral compounds. Its strategic functionalization allows for the efficient construction of diverse chemical libraries, including the promising class of pyrimido[4,5-d]pyrimidine derivatives. The detailed protocol provided herein serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this building block.
The continued exploration of chemical space around the pyrimidine scaffold, facilitated by versatile intermediates like this compound, holds significant promise for the development of the next generation of antiviral therapeutics to combat both existing and emerging viral threats. Further derivatization of the synthesized pyrimido[4,5-d]pyrimidine core can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
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Zoghaib, W. M., Mannala, S., Gupta, V. S., Tourigny, G., & Reid, R. S. (2003). Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 223–238. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
-
Townsend, L. B., Drach, J. C., & Seela, F. (1988). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 31(11), 2086–2092. [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Shehry, M. F. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1339-1351. [Link]
-
Nasr, M. N., & Gineinah, M. M. (2002). Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289–295. [Link]
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). Tetrahedron Letters, 57(31), 3529-3531. [Link]
-
Synthesis of pyrimido[4,5-d]pyrimidine 11. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kimura, H., Katoh, T., Kajimoto, T., Node, M., Hisaki, M., Sugimoto, Y., Majima, T., Uehara, Y., & Yamori, T. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(7), 2418–2427. [Link]
-
De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1989). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral Research, 12(1), 1–10. [Link]
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- 1. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in the Evaluation of Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidine Derivatives and the Need for Robust Cellular Assays
Pyrimidine and its derivatives represent a cornerstone of modern chemotherapy and drug discovery.[1][2] These heterocyclic compounds function as antimetabolites, structurally mimicking endogenous pyrimidine nucleosides (cytosine, thymine, and uracil) that are fundamental building blocks of DNA and RNA.[1][3] By competing with these natural molecules, pyrimidine analogs can disrupt critical cellular processes, primarily nucleic acid synthesis, leading to the inhibition of cell division and, ultimately, cell death.[1][4] This mechanism is particularly effective against the rapidly proliferating cells characteristic of cancer.[4]
Classic examples like 5-Fluorouracil (5-FU) and Gemcitabine are staples in the treatment of various solid tumors and hematological malignancies.[3] The primary mechanism of 5-FU involves its conversion to metabolites that inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[5][6][7] This leads to a "thymineless death" in cancer cells.[5] The ongoing development of novel pyrimidine derivatives aims to enhance efficacy, overcome resistance, and broaden the therapeutic window.
Evaluating the biological activity of these new chemical entities requires a suite of robust, reproducible, and mechanistically informative cell-based assays. These assays are indispensable tools, moving beyond simple biochemical interactions to provide critical insights into how a compound affects a living cellular system.[8][9] This guide provides a detailed framework and validated protocols for the systematic evaluation of pyrimidine derivatives, designed for researchers in drug discovery and oncology. We will progress from broad assessments of cytotoxicity to more nuanced investigations of specific cellular death pathways, providing the rationale behind each step to ensure scientifically sound and interpretable results.
Part 1: Foundational Analysis - Assessing General Cytotoxicity and Viability
The first step in characterizing a novel pyrimidine derivative is to determine its overall effect on cell viability and metabolic activity. This provides a broad measure of potency (e.g., IC50) and is essential for designing subsequent, more detailed mechanistic studies.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[12][13] This reaction produces purple, insoluble formazan crystals.[12][13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10]
Why this choice? The MTT assay is a workhorse for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[12] It provides a reliable initial assessment of a compound's cytostatic or cytotoxic effects, which is crucial for ranking compounds and selecting concentrations for further testing.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative.
Materials:
-
Cell line of interest (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Test pyrimidine derivatives, dissolved in DMSO
Workflow Visualization:
Caption: General workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed 5,000-20,000 cells in 100 µL of complete medium per well in a 96-well plate.[15] The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the experiment.[10]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of the pyrimidine derivative in culture medium. A typical starting concentration might be 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the test compounds) and an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle, or fresh medium.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 5-Fluorouracil | HCT-116 | 72 | 5.2 |
| Gemcitabine | A549 | 72 | 0.04 |
| Derivative X | HCT-116 | 72 | 15.8 |
| Derivative Y | A549 | 72 | 2.1 |
Part 2: Mechanistic Elucidation - Investigating Apoptosis and Cell Cycle Arrest
Once a compound's cytotoxic potential is established, the next critical step is to understand how it kills the cells. Pyrimidine derivatives often induce apoptosis (programmed cell death) or cause cell cycle arrest.
Mechanism of Action: How Pyrimidine Analogs Disrupt the Cell Cycle
Many pyrimidine analogs, by inhibiting DNA synthesis, trigger cellular checkpoints that halt the progression of the cell cycle.[6] This arrest, often in the S phase (DNA synthesis phase), prevents damaged cells from replicating. If the damage is irreparable, the cell is directed towards apoptosis.
Caption: Simplified pathway of 5-FU inducing S-phase arrest and apoptosis.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Principle: A key event in apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are "executioner" caspases that cleave numerous cellular proteins, leading to cell death. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal that is proportional to the amount of active caspase-3/7.[16]
Why this choice? This "add-mix-measure" assay is exceptionally sensitive, has a simple protocol, and is ideal for high-throughput screening in multiwell plates.[16][17] It directly measures a hallmark of apoptosis, providing strong mechanistic evidence.[18]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate (for luminescence) at the same density as the MTT assay.
-
Treat cells with the pyrimidine derivative at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24, 48 hours).
-
Include untreated controls and a positive control for apoptosis (e.g., Staurosporine).[19]
-
-
Assay Execution:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega G8090).[16]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[20]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal (Relative Luminescence Units, RLU) against the compound concentration. An increase in luminescence compared to the untreated control indicates the induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[21] The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure the fluorescence of thousands of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]
Why this choice? This is the gold-standard method for determining if a compound perturbs the cell cycle. It provides quantitative data on the percentage of cells in each phase, clearly demonstrating if a compound causes arrest at a specific checkpoint.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve approximately 1-2 x 10⁶ cells per well at the time of harvest.
-
Treat cells with the pyrimidine derivative (e.g., at its IC50 concentration) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.[22][23] This fixation step permeabilizes the cells.
-
Cells can be stored in ethanol at -20°C for several weeks.[22]
-
-
Staining:
-
Centrifuge the fixed cells and carefully discard the ethanol.
-
Wash the pellet twice with PBS.[22]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. (A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS).[24] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[21]
-
Incubate in the dark at room temperature for 30 minutes.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Collect PI fluorescence data on a linear scale.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant accumulation of cells in one phase (e.g., the S phase) indicates cell cycle arrest.
Conclusion and Future Directions
The systematic application of these cell-based assays provides a robust workflow for the preclinical evaluation of novel pyrimidine derivatives. Beginning with a broad cytotoxicity screen using the MTT assay allows for the determination of potency and the selection of relevant concentrations for further study. Subsequent investigation into the induction of apoptosis with the Caspase-Glo® 3/7 assay and analysis of cell cycle perturbation via PI staining provides critical insights into the compound's mechanism of action. Together, these methods form a powerful toolkit for identifying and characterizing promising new therapeutic candidates for further development.
References
-
Title: What is the mechanism of action for 5-fluorouracil (5-FU)? Source: Dr.Oracle URL: [Link]
-
Title: Mechanism of thymidylate synthase inhibition by 5-FU Source: ResearchGate URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: DNA Staining with Propidium Iodide for Cell Cycle Analysis Source: Flow Cytometry Facility, Wright State University URL: [Link]
-
Title: The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review Source: Journal of Young Pharmacists URL: [Link]
-
Title: Pyrimidine Analogs Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL: [Link]
-
Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Source: University of Virginia School of Medicine Flow Cytometry Core Facility URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? Source: PubMed Central (PMC) URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Pyrimidine Analogues Source: LiverTox - NCBI Bookshelf URL: [Link]
-
Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University College London (UCL) URL: [Link]
-
Title: Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism Source: PubMed URL: [Link]
-
Title: Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil Source: ACS Omega URL: [Link]
-
Title: Pyrimidine nucleoside analogs in cancer treatment Source: PubMed URL: [Link]
-
Title: A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES Source: IJCRT.org URL: [Link]
-
Title: Caspase-Glo 3/7 Assay Source: Reaction Biology URL: [Link]
-
Title: Three Steps for Setting up a Drug Screening Assay Source: Bitesize Bio URL: [Link]
-
Title: The Complete Guide to Cell-Based Assays Source: SPT Labtech URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: PubMed Central (PMC) URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: PubMed Central (PMC) URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
-
Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]
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- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promega.com [promega.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Methoxypyrimidine Substrates
Welcome to the technical support center for Suzuki coupling reactions involving 2-methoxypyrimidine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. The guidance provided here is rooted in established scientific principles and practical, field-proven experience to help you troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of 2-methoxypyrimidine substrates. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Why am I observing low or no conversion of my 2-methoxypyrimidine starting material?
Low or no product formation is a frequent challenge. The root cause often lies in one or more of the key reaction components or conditions.[1] A systematic approach to troubleshooting is crucial for identifying the issue.
Potential Causes and Solutions:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for success.[1] The 2-methoxypyrimidine system, being electron-rich, can present challenges for the oxidative addition step of the catalytic cycle.[2]
-
Recommendation: While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings may necessitate the use of catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1][3] These ligands can enhance the rate of both oxidative addition and reductive elimination. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
-
-
Sub-optimal Base Selection: The base is essential for activating the boronic acid in the transmetalation step.[1][3] An inappropriate base can lead to a sluggish or stalled reaction.
-
Recommendation: A screening of bases is often worthwhile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] For sensitive substrates, milder bases like potassium fluoride (KF) can be beneficial to prevent hydrolysis of functional groups.[1][4] Anhydrous conditions with K₃PO₄ can sometimes be effective, especially if protodeboronation is a concern.[5]
-
-
Solvent Effects: The solvent system plays a crucial role in dissolving the reactants and facilitating the catalytic cycle.
-
Recommendation: A mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous phase to dissolve the inorganic base is a common and effective choice.[3] The ratio of the organic solvent to water can also be a critical parameter to optimize.[6] In some cases, anhydrous solvents like DMF may be beneficial, particularly if ester cleavage is a concern with aqueous bases.[4]
-
-
Reagent Quality: The purity and stability of your starting materials, especially the boronic acid, are paramount.
-
Recommendation: Verify the quality of your 2-methoxypyrimidine halide and boronic acid. Boronic acids can undergo degradation over time.[4] Consider synthesizing a fresh batch of the boronic acid if its quality is questionable.
-
Question 2: I'm observing significant formation of a side product resulting from the hydrolysis of the 2-methoxy group. How can I prevent this?
The methoxy group on the pyrimidine ring can be susceptible to hydrolysis under certain reaction conditions, particularly with strong bases and prolonged heating.
Potential Causes and Solutions:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water at elevated temperatures, can promote the cleavage of the methoxy ether bond.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of side reactions.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC or LC-MS.[3] Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts. If possible, try running the reaction at a lower temperature, which may require a more active catalyst system to maintain a reasonable reaction rate.
-
Question 3: My main byproduct is the protodeboronated arene from my boronic acid. What is causing this and how can I minimize it?
Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid is converted to the corresponding arene (Ar-H) instead of participating in the cross-coupling.[7] This is particularly prevalent with electron-deficient aryl boronic acids, but can also occur under certain conditions with other boronic acids.[7]
Potential Causes and Solutions:
-
Presence of Protic Sources: Water and other protic species in the reaction mixture can facilitate the protodeboronation pathway.
-
Recommendation: While some water is often necessary to dissolve the base, using strictly anhydrous conditions with a base like potassium phosphate (K₃PO₄) can help mitigate this side reaction.[5] Ensure all solvents and reagents are thoroughly dried.
-
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[7]
-
Recommendation: As with hydrolysis, try to run the reaction at the lowest effective temperature. The use of microwave irradiation can sometimes allow for shorter reaction times at elevated temperatures, potentially reducing the extent of side reactions.[6]
-
-
Base Choice: The choice of base can influence the rate of protodeboronation.
-
Recommendation: Experiment with different bases. While stronger bases can promote the desired reaction, they can also increase the rate of side reactions. A careful balance is needed.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general, conceptual questions regarding the Suzuki coupling of 2-methoxypyrimidine substrates.
What is the best palladium catalyst for the Suzuki coupling of 2-methoxypyrimidines?
There is no single "best" catalyst, as the optimal choice depends on the specific coupling partners and reaction conditions. However, for electron-rich heteroaromatic substrates like 2-methoxypyrimidines, catalysts that promote efficient oxidative addition are often preferred.[2]
-
Starting Point: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are common and effective starting points for many Suzuki couplings.[3]
-
For Challenging Couplings: If you encounter low reactivity, consider using more advanced catalyst systems. Buchwald ligands, such as XPhos and SPhos, are bulky and electron-rich phosphines that can significantly improve catalytic activity for challenging substrates.[1][3]
How does the methoxy group on the pyrimidine ring influence its reactivity in Suzuki coupling?
The methoxy group is an electron-donating group. This electronic property can make the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) more challenging compared to electron-deficient pyrimidines. This is because the increased electron density at the carbon atom undergoing oxidative addition can hinder the reaction with the electron-rich Pd(0) catalyst.[2]
What are the key steps in the Suzuki coupling catalytic cycle?
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps:[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-methoxypyrimidine halide, forming a Pd(II) intermediate.[8]
-
Transmetalation: The organoboron species (activated by the base) transfers its organic group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[10]
Experimental Protocols & Data
General Procedure for Suzuki Coupling of a 2-Methoxypyrimidine Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Methoxypyrimidine halide (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)[8]
-
Solvent (e.g., 1,4-dioxane/water mixture)[3]
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-methoxypyrimidine halide, boronic acid, palladium catalyst, and base.[8]
-
Add the degassed solvent system.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[3][11]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by a suitable method, such as column chromatography.[3]
Recommended Starting Conditions for Optimization
The following table provides a set of starting conditions that can be systematically varied to optimize your Suzuki coupling reaction.[12]
| Parameter | Recommended Starting Point | Variations to Consider |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., XPhos) |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃, K₃PO₄, KF |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF (anhydrous) |
| Temperature | 90 °C | 70-110 °C |
| Boronic Acid | 1.3 eq | 1.1-1.5 eq |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: N-Methylation of Aminopyrimidines
Welcome to the technical support center for the N-methylation of aminopyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this common but often challenging transformation. N-methylated aminopyrimidines are privileged scaffolds in numerous pharmaceuticals, making the precise control of their synthesis a critical objective.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the side reactions that frequently occur. We will explore the mechanistic underpinnings of these issues and offer robust, validated strategies for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple spots on my TLC/LC-MS after my methylation reaction. What are the most likely side products?
The most common side products in the N-methylation of aminopyrimidines are:
-
Over-methylated species: This includes the di-methylated exocyclic amine or the formation of a quaternary ammonium salt on a ring nitrogen.[1]
-
Regioisomers: Methylation can occur on the exocyclic amino group or on one of the endocyclic (ring) nitrogen atoms. The relative proportion of these isomers depends heavily on reaction conditions.[2]
-
Unreacted Starting Material: Incomplete conversion is a common issue, often linked to base or methylating agent potency.[3]
Q2: How can I quickly assess if I have ring or exocyclic amine methylation?
A proton NMR (¹H NMR) is often the most direct method. Methylation on the exocyclic nitrogen will typically result in a singlet integrating to 3 protons, and the N-H proton will either disappear (if di-methylated) or shift. Methylation on a ring nitrogen will also produce a singlet for the methyl group, but the key diagnostic is often the significant downfield shift of adjacent ring protons due to the newly formed positive charge (in the case of quaternization) or altered electronic environment. Comparing the spectra to your starting material and known examples is crucial.
Q3: My primary goal is mono-methylation on the exocyclic amine. What is the single most important factor to control?
Stoichiometry. The most prevalent error leading to over-methylation is the use of an excessive amount of the methylating agent.[3] The mono-methylated aminopyrimidine can sometimes be more nucleophilic than the starting material, leading to a rapid second methylation. Careful, dropwise addition of 1.0-1.1 equivalents of the methylating agent is the critical first step to achieving selectivity.
Troubleshooting Guide: In-Depth Analysis & Solutions
This section provides a detailed, question-and-answer-based approach to tackling the most persistent side reactions.
Problem 1: Over-methylation and Quaternary Salt Formation
Q: My LC-MS shows a product with a mass of [M+14] or [M+28]. What is this, and why is it forming?
An [M+14] peak relative to your desired mono-methylated product strongly suggests the formation of a di-methylated species. This occurs when both protons on the primary exocyclic amino group are substituted with methyl groups. An [M+14] peak relative to the starting material that corresponds to your mono-methylated product being further methylated is indicative of quaternary salt formation on a ring nitrogen.
The mechanistic cause is rooted in nucleophilicity. The mono-methylated amine product is often still sufficiently nucleophilic to react with the methylating agent present in the reaction mixture, leading to the di-methylated product.[4] Quaternization of a ring nitrogen is especially favorable with highly reactive methylating agents like methyl iodide or dimethyl sulfate.
Caption: Troubleshooting workflow for over-methylation.
Q: What are the best strategies to prevent over-methylation?
Prevention involves a multi-faceted approach targeting reaction kinetics and reagent choice.
-
Strict Stoichiometric Control: Use no more than 1.05-1.1 equivalents of your methylating agent. Add the agent slowly via syringe pump to maintain a low instantaneous concentration, which disfavors the second methylation event.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C or even -20 °C). Lower temperatures decrease the rate of the second methylation more significantly than the first in many cases.
-
Choice of Methylating Agent: The reactivity of the methylating agent is a key parameter. While highly reactive agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are effective, they are also more prone to causing over-methylation.[5] Consider less reactive, "greener" alternatives.
| Methylating Agent | Formula | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| Methyl Iodide | MeI | NaH or K₂CO₃ in DMF/THF | Highly reactive, good yields | Toxic, high potential for over-methylation, quaternization |
| Dimethyl Sulfate | (CH₃)₂SO₄ | K₂CO₃ in Acetone/DMF | Highly reactive, cost-effective | Extremely toxic/carcinogenic, high risk of over-methylation[6] |
| Dimethyl Carbonate | (CH₃O)₂CO | High Temp (e.g., >100 °C), Base | Low toxicity, "green" reagent | Requires higher temperatures, can be sluggish |
| Formaldehyde/Reducing Agent | CH₂O / NaBH₃CN, HCOOH | Aqueous or alcoholic solvent | Mild, good for reductive amination | Cyanoborohydride is toxic; formic acid can lead to formylation[5][7] |
Problem 2: Poor Regioselectivity (Ring vs. Exocyclic N-Methylation)
Q: My methylation is occurring on the pyrimidine ring instead of the exocyclic amino group. Why is this happening and how can I reverse the selectivity?
Aminopyrimidines possess multiple nucleophilic centers: the exocyclic amino group and the ring nitrogens (typically at the N1 and N3 positions). The site of methylation is a competition governed by factors like the relative basicity (pKa) of the nitrogens, steric hindrance around each site, and the reaction conditions (solvent, base, counter-ion).
-
Mechanism: Under neutral or acidic conditions, the ring nitrogens are generally more basic and will be protonated first. Under basic conditions used for methylation, the exocyclic amine is deprotonated, but the ring nitrogens remain highly nucleophilic. Hard methylating agents (like DMS) may favor methylation on the more basic ring nitrogen, while other conditions might favor the softer exocyclic amine.
Caption: Potential sites for N-methylation on a 2-aminopyrimidine scaffold.
Q: How can I force the methylation to occur selectively on the exocyclic amino group?
The most robust and reliable method is to use a protecting group strategy . This involves temporarily masking the exocyclic amine, methylating the ring nitrogen, and then removing the protecting group. A more common goal is the reverse: selectively methylating the exocyclic amine. This can be achieved by choosing conditions that favor its reactivity or by protecting the ring nitrogens, though this is less common.
A simpler, direct approach involves modulating reaction conditions:
-
Use of Bulky Bases: A bulky, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) can selectively deprotonate the sterically more accessible exocyclic amine.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can influence selectivity through differential solvation of the potential nucleophilic sites.
This protocol is for instances where direct methylation proves unselective. The 2-nitrobenzenesulfonyl (Nosyl) group is an effective choice as it can be introduced and removed under conditions compatible with many pyrimidine systems.
-
Protection Step:
-
Dissolve the aminopyrimidine (1.0 eq) in a suitable solvent (e.g., DCM or THF).
-
Add a base such as triethylamine or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until TLC/LC-MS confirms complete formation of the nosyl-protected amine.
-
Work up the reaction and purify the nosyl-protected intermediate.
-
-
Methylation Step:
-
Dissolve the purified nosyl-protected aminopyrimidine (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the methylating agent, such as methyl iodide (1.2 eq).
-
Stir at room temperature or with gentle heating (e.g., 40-50 °C) until methylation of the nosyl amide is complete.
-
Work up and purify the N-methylated, N-nosyl intermediate.
-
-
Deprotection Step:
-
Dissolve the methylated intermediate in a solvent like THF or MeCN.
-
Add a thiol source, such as thiophenol (2-3 eq), and a base like K₂CO₃ (3-4 eq).
-
Stir at room temperature until the nosyl group is completely removed.[8]
-
Work up and purify the final N-methyl aminopyrimidine product.
-
Analytical and Purification Strategies
Q: What are the best methods to confirm the structure of my product and quantify the purity?
A combination of analytical techniques is required for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for determining the site of methylation. ¹³C NMR can confirm the number of unique carbons. 2D NMR techniques like HSQC and HMBC can provide definitive proof of connectivity, confirming which nitrogen the methyl group is attached to.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the mass of the desired product and any side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for quantifying the purity of your final compound and for separating regioisomers that may not be easily separable by column chromatography.
Q: My regioisomers are difficult to separate by standard column chromatography. What are my options?
Separating regioisomers can be a significant challenge. If standard silica gel chromatography is ineffective:
-
Try a Different Stationary Phase: Consider using alumina, or reversed-phase (C18) chromatography.
-
Preparative HPLC: This is often the most effective, albeit more resource-intensive, method for separating closely related isomers.
-
Crystallization: If your desired product is a solid, exploring different solvent systems for crystallization can be a highly effective purification method that can selectively crystallize one isomer, leaving the other in the mother liquor.
References
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 2024. [Link][9]
-
Alternative Reducing Agents for Reductive Methylation of Amino Groups in Proteins. Analytical Biochemistry, 1983. [Link][7]
-
Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. DNA Repair, 2011. [Link][6]
-
Amino Acid-Protecting Groups. Chemical Reviews, 2019. [Link][8]
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 2014. [Link][5]
-
Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 2019. [Link][11]
-
Alpha-N-methylation of amino acids. Google Patents, 2014. [12]
-
Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 2022. [Link][2]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. ResearchGate, 2024. [Link][4]
-
A Look at Overmethylation. Designs for Health, 2018. [Link][1]
-
Analytical Techniques for DNA Methylation – An Overview. Current Pharmaceutical Analysis, 2014. [Link][14]
Sources
- 1. A Look at Overmethylation | Designs for Health [casi.org]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative reducing agents for reductive methylation of amino groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Sci-Hub. Analytical Techniques for DNA Methylation – An Overview / Current Pharmaceutical Analysis, 2014 [sci-hub.ru]
Technical Support Center: Optimizing 2-Methoxy-N,N-dimethylpyrimidin-4-amine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Methoxy-N,N-dimethylpyrimidin-4-amine. This document is designed for researchers, chemists, and process development professionals who are working with or planning to synthesize this key pyrimidine intermediate. The successful synthesis of this compound is critical in various drug discovery and development pipelines. This guide provides in-depth, field-proven insights into the common synthetic routes, troubleshooting persistent issues, and optimizing reaction conditions to achieve higher yields and purity. We will delve into the causality behind experimental choices, grounded in established chemical principles, to empower you to navigate the complexities of this reaction with confidence.
The primary synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor. This guide focuses on this common pathway, addressing the specific challenges and questions that frequently arise during the experimental process.
Core Synthesis Workflow
The most prevalent and scalable synthesis of this compound proceeds via a two-step, one-pot nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloropyrimidine. The workflow leverages the differential reactivity of the C4 and C2 positions on the pyrimidine ring.
Caption: Troubleshooting logic for low yield after the amination step.
Category 2: Product Purification Challenges
Question: My crude product is a dark, oily residue that is difficult to purify by column chromatography. How can I improve its isolation?
Answer: Product isolation can be challenging due to the basic nature of the tertiary amine and the potential for polar impurities.
-
Causality & Explanation: The dimethylamino group makes the final product basic and often results in an oily consistency. During chromatography, this basicity can cause the product to streak on silica gel, leading to poor separation. Colored impurities often arise from minor degradation pathways at elevated temperatures.
-
Troubleshooting Steps:
-
Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous base (e.g., 5% Na₂CO₃ solution) to remove any acidic impurities or salts. Then, wash with brine and dry thoroughly.
-
Chromatography Optimization:
-
Basified Silica: To prevent streaking, you can use silica gel that has been pre-treated with a small amount of triethylamine (typically 1-2% in the eluent system).
-
Solvent System: A gradient elution starting from a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is often effective.
-
-
Salt Formation for Crystallization: A highly effective alternative to chromatography is to convert the oily free-base into a solid salt.
-
Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) or oxalic acid in ethanol until precipitation is complete.
-
The resulting hydrochloride or oxalate salt is often a stable, crystalline solid that can be easily filtered and washed, yielding a product of high purity. The free base can be regenerated by treatment with a base if required.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
-
Frequently Asked Questions (FAQs)
Q1: Why is the methoxy group typically introduced at the C2 position and the amine at the C4 position? A1: The regioselectivity is primarily dictated by the electronic properties of the pyrimidine ring. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position. [1]This allows for a selective reaction with a strong nucleophile like methoxide at a lower temperature. The subsequent amination at C4 then proceeds under more forcing conditions.
Q2: What are the optimal solvent choices for this reaction? A2: For the methoxylation step, methanol itself can be used as both the solvent and the source of the methoxide ion (in the presence of a strong base like NaOH), though aprotic polar solvents like THF or 1,4-dioxane with sodium methoxide afford greater control. For the amination step, polar aprotic solvents like DMF or NMP are effective, as are alcoholic solvents like ethanol, especially when using a sealed vessel to contain the volatile dimethylamine.
Q3: Can I use other leaving groups besides chlorine? A3: Yes, other halogens like bromine or fluorine can be used. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly activates the ring towards nucleophilic attack, often accelerating the reaction. [2]However, dichloropyrimidines are typically the most cost-effective and readily available starting materials.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound from 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
Sodium Methoxide (1.1 eq.)
-
Dimethylamine (2.0-3.0 eq., e.g., 40% solution in water or 2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Step 1: Methoxylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution or slurry of sodium methoxide (1.1 eq.) in THF.
-
Add the sodium methoxide suspension to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until all the 2,4-dichloropyrimidine is consumed (typically 2-4 hours).
-
-
Step 2: Amination
-
Once Step 1 is complete, add the dimethylamine solution (2.0-3.0 eq.) to the reaction mixture at room temperature.
-
Transfer the reaction mixture to a sealed pressure vessel.
-
Heat the vessel to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the 4-chloro-2-methoxypyrimidine intermediate.
-
-
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, typically as a yellow or brown oil.
-
Purify the crude product via column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient, or via one of the methods described in the troubleshooting section.
-
Data Summary
The following table summarizes typical reaction parameters and their expected impact on the synthesis.
| Parameter | Condition | Expected Yield | Purity Considerations |
| Methoxylation Temp. | 0 °C -> RT | High | Good selectivity for C2 substitution. |
| Amination Temp. | < 70 °C | Low / Incomplete | Reaction may stall. |
| Amination Temp. | 80 - 100 °C | Good to Excellent | Optimal range for conversion. |
| Amination Temp. | > 120 °C | Variable | Increased risk of side products/degradation. |
| Amine Source | Anhydrous HN(CH₃)₂ | Excellent | Requires careful handling (gas or condensed liquid). |
| Amine Source | HN(CH₃)₂ in H₂O/EtOH | Good | Risk of hydrolysis side product (pyrimidinone). |
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025).
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Zrenner, E., et al. (2004). Optimization and kinetic model of condensation of a secondary amine with a uracil derivative in the synthesis of 2-[(1-carbethoxy-4-piperidinyl) (methyl)amino]-1H-pyrimidin-4-one. Acta Poloniae Pharmaceutica, 61 Suppl, 91-3. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
Overcoming low reactivity of 2-methoxypyrimidines in cross-coupling
Technical Support Center: Cross-Coupling with 2-Methoxypyrimidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the low reactivity of 2-methoxypyrimidines in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this issue. Here, we move beyond generic advice to provide a deep, mechanistically-grounded framework for troubleshooting and success.
The Core Challenge: Understanding the Low Reactivity
The crux of the issue lies in the electronic nature of the 2-methoxypyrimidine scaffold. The methoxy group at the C2 position is a potent electron-donating group (EDG) via resonance. This increased electron density on the pyrimidine ring deactivates it towards the initial, and often rate-limiting, oxidative addition step of the palladium catalytic cycle.[1][2] The electron-rich nature of the C-X bond (where X is a halide or triflate) makes it less electrophilic and thus more resistant to cleavage by the nucleophilic Pd(0) catalyst.
Additionally, the nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of unreactive off-cycle species, further complicating the reaction.[3]
Caption: The electronic effect of the 2-methoxy group on pyrimidine reactivity.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common failures encountered during experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled with most of the 2-methoxypyrimidine starting material unreacted. I'm using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O). What's the first thing I should change?
A: This is the classic symptom of a failed oxidative addition. The traditional Pd(PPh₃)₄ catalyst is often not potent enough for this electron-rich substrate. Your primary focus should be on enhancing the activity of the catalytic system.
Causality & Solution Pathway:
-
Enhance Catalyst Activity: The key is to use a more electron-rich and sterically hindered ligand.[4][5][6] Such ligands stabilize the monoligated Pd(0) species, which is highly active in the catalytic cycle, and accelerate the oxidative addition step.[5][6]
-
Action: Switch from PPh₃ to a modern biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a bulky alkylphosphine ligand (e.g., cataCXium® A). These are the state-of-the-art for challenging couplings.
-
-
Use a Pre-formed Catalyst (Precatalyst): In-situ generation of the active Pd(0) species can be inefficient. Modern precatalysts, like the Buchwald G3 or G4 palladacycles, provide a reliable and rapid way to generate the active L-Pd(0) species.[7]
-
Action: Replace your Pd(OAc)₂/ligand or Pd(PPh₃)₄ with a precatalyst like XPhos Pd G3 (typically 1-2 mol%).
-
-
Increase Temperature & Change Solvent: If a more active catalyst is still insufficient, increasing the thermal energy can help overcome the activation barrier.
-
Action: Switch to a higher boiling point solvent like dioxane or NMP and increase the temperature to 110-140 °C.[8] Ensure your system is well-sealed to prevent solvent loss.
-
-
Check Base Strength: The base plays a crucial role in the transmetalation step. For Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃, especially in non-aqueous solvents.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[10]
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Issue 2: Formation of Side Products (Homocoupling, Protodeboronation)
Q: My desired product is forming, but I'm seeing significant amounts of boronic acid homocoupling (biaryl byproduct) and/or protodeboronation (loss of the boronic acid group). How can I suppress these side reactions?
A: These side reactions point to two distinct problems: oxygen contamination and issues with the transmetalation step.
Causality & Solution Pathway:
-
Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted pathway.[11][12]
-
Action: Ensure your reaction setup is rigorously free of oxygen. Use a high-purity inert gas (Argon or Nitrogen), thoroughly degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes), and assemble the reaction under a positive pressure of inert gas.[7]
-
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom. It is often competitive with transmetalation, especially if the transmetalation step is slow.
-
Action 1 (Accelerate Transmetalation): Use a stronger base (K₃PO₄, CsF) and ensure it is finely powdered and anhydrous to maximize its reactivity.[7] The choice of solvent is also critical; polar aprotic solvents like dioxane or THF, often with a small amount of water, can facilitate this step.[9]
-
Action 2 (Protect the Boronic Acid): Convert the boronic acid to a more stable boronate ester, such as a pinacol boronate (Bpin) or an MIDA boronate. These are generally more robust towards protodeboronation and often participate more cleanly in the catalytic cycle.
-
| Side Product | Probable Cause | Primary Solution | Secondary Solution |
| Boronic Acid Homocoupling | Oxygen contamination in the reaction mixture. | Rigorously degas solvents and maintain a strict inert atmosphere.[7][12] | Use a precatalyst to ensure clean generation of Pd(0). |
| Protodeboronation | Slow transmetalation relative to protonolysis. | Use a stronger, anhydrous base (e.g., K₃PO₄). | Convert boronic acid to a more stable boronate ester (e.g., Bpin). |
| Hydrodehalogenation | β-hydride elimination from Pd-H species. | Choose ligands that promote rapid reductive elimination. | Ensure the base is not excessively strong or sterically hindered. |
Frequently Asked Questions (FAQs)
Q1: Why is the 2-position of a pyrimidine generally less reactive than the 4-position in cross-coupling? The reactivity of different positions on the pyrimidine ring is a well-studied phenomenon. Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4 > C2 > C5.[13] This is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge developed in the transition state of nucleophilic attack at C4. For oxidative addition, the electronic environment makes the C4-X bond more susceptible to cleavage than the C2-X bond.
Q2: I've tried several advanced palladium systems with no success. When should I consider Nickel catalysis? Nickel catalysis is an excellent alternative for coupling electron-rich (hetero)aryl electrophiles.[1][14] Nickel catalysts can operate through different mechanistic pathways and are often more effective for activating stubborn C-Cl bonds. If you have exhausted practical options with palladium (e.g., high temperatures, potent ligand systems like Gen 4 Buchwald palladacycles) and still see no reactivity, it is a logical next step to screen nickel-based systems (e.g., NiCl₂(dppp) or Ni(cod)₂ with an NHC ligand like IPr).[15]
Q3: Are there alternatives to using a halide on my 2-methoxypyrimidine? Yes, changing the leaving group can dramatically alter reactivity. While chlorides are challenging, bromides and iodides are significantly more reactive.[16] If synthesis allows, using the corresponding 2-bromo or 2-iodo-methoxypyrimidine is a straightforward way to improve success rates. Another powerful alternative is to use pseudo-halides like triflates (-OTf) or tosylates (-OTs). In some cases, even activating groups like sulfinate salts or azoles can be used as leaving groups in specialized cross-coupling reactions.[15][17]
Experimental Protocols: Proven Methodologies
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-methoxypyrimidine
This protocol employs a modern catalyst system designed for challenging substrates.
Reagents & Equipment:
-
2-Chloro-4-methoxypyrimidine
-
Arylboronic Acid
-
XPhos Pd G3 Precatalyst (e.g., from Sigma-Aldrich)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial, stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with Argon. Allow to cool to room temperature.
-
Reagent Addition: Under a positive flow of Argon, add 2-chloro-4-methoxypyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent. A typical solvent ratio is 10:1 dioxane:water.[11]
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-methoxypyrimidine
This protocol is optimized for C-N bond formation with an electron-rich pyrimidine.
Reagents & Equipment:
-
2-Bromo-4-methoxypyrimidine
-
Primary or Secondary Amine
-
RuPhos Pd G3 Precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line
Step-by-Step Procedure:
-
Vessel Preparation: Inside a glovebox, add a stir bar to an oven-dried vial.
-
Reagent Addition: Weigh and add the RuPhos Pd G3 precatalyst (1-2 mol%), NaOtBu (1.4 equiv), and 2-bromo-4-methoxypyrimidine (1.0 equiv).
-
Solvent & Nucleophile Addition: Add anhydrous, degassed toluene to the vial. Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified workflows for Suzuki and Buchwald-Hartwig couplings.
References
-
Next-generation ligands for complex coupling challenges. (2022). Chemistry World. [Link]
- Colacot, T. J. (Ed.). (2015).
- New Trends in Cross-Coupling. (n.d.). RSC Publishing.
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Request PDF. [Link]
- Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
-
C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024). PDF. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Link]
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (n.d.). PMC - NIH. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI. [Link]
-
Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). CoLab. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. (n.d.). ResearchGate. [Link]
-
Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives. (n.d.). ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009). ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PMC - NIH. [Link]
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- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
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- 6. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis and Stability of Pyrimidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine derivative synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-proven insights to navigate the complexities of synthesizing and stabilizing these crucial heterocyclic compounds. This resource is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemistry and rationale for each troubleshooting step.
Understanding the Instability of the Pyrimidine Core
The pyrimidine ring, a cornerstone of many pharmaceuticals and biologically active molecules, can be susceptible to decomposition under various synthetic conditions. Its π-deficient nature, arising from the presence of two electronegative nitrogen atoms, makes it prone to nucleophilic attack and ring-opening reactions.[1][2] Understanding these degradation pathways is the first step toward preventing them.
Troubleshooting Guides: A Question-and-Answer Approach
This section directly addresses common problems encountered during the synthesis of pyrimidine derivatives, providing both diagnostic questions and actionable solutions.
Issue 1: Unexpected Pyrimidine Ring Cleavage
Q1: I'm observing significant product decomposition, including the complete loss of the pyrimidine ring, particularly under acidic conditions. What is happening and how can I prevent it?
A1: Acid-catalyzed ring cleavage is a known decomposition pathway for certain pyrimidine derivatives. The protonation of the ring nitrogens can activate the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to hydrolysis and subsequent ring opening.[3]
Causality: The π-deficient nature of the pyrimidine ring is exacerbated under acidic conditions. Protonation of the nitrogen atoms further withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction. If acidic conditions are necessary for your transformation, consider using a milder acid or a buffered system to avoid excessively low pH.
-
Protecting Groups: If the pyrimidine ring itself is not directly involved in the desired reaction, consider protecting the ring nitrogens. While not always straightforward, this can significantly reduce their ability to activate the ring towards cleavage.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolytic decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize ring cleavage. Monitor the reaction progress closely using TLC or LC-MS to find the optimal balance.[4]
Workflow for Mitigating Acid-Catalyzed Ring Cleavage:
Caption: Troubleshooting workflow for acid-catalyzed pyrimidine ring cleavage.
Issue 2: Hydrolysis of Functional Groups on the Pyrimidine Ring
Q2: My aminopyrimidine or hydroxypyrimidine derivative is converting to an undesired byproduct under aqueous or strong basic/acidic workup conditions. What's causing this?
A2: Exocyclic functional groups on the pyrimidine ring, such as amino and hydroxyl groups, can be susceptible to hydrolysis. For example, an amino group can be hydrolyzed to a hydroxyl group, or a hydroxyl group (in its tautomeric oxo form) can influence the reactivity of the ring. Strong basic conditions can lead to deamination or other unwanted side reactions.
Causality: The electronic properties of the pyrimidine ring can influence the reactivity of its substituents. For instance, the electron-withdrawing nature of the ring can make exocyclic amino groups more susceptible to nucleophilic attack and subsequent hydrolysis.
Troubleshooting Steps:
-
Protecting Groups: This is the most effective strategy. Protect exocyclic amino and hydroxyl groups before subjecting the molecule to harsh reaction or workup conditions.
-
Milder Workup Conditions: If protecting groups are not feasible, consider using milder workup procedures. This could involve using a weaker base or acid for neutralization and minimizing the exposure time to aqueous conditions.
-
Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Using aprotic solvents can help to minimize the presence of water and reduce the likelihood of hydrolysis.
Table 1: Common Protecting Groups for Pyrimidine Derivatives
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
| Amino | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., THF, DCM) | Strong acid (e.g., TFA, HCl) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole, DMF | Fluoride source (e.g., TBAF), or acidic conditions |
Issue 3: Thermal Decomposition
Q3: I'm observing product degradation when running my reaction at elevated temperatures. How can I determine the thermal stability of my pyrimidine derivative and prevent decomposition?
A3: Pyrimidine derivatives, especially those with certain substituents, can be thermally labile. The presence of electron-withdrawing groups can sometimes decrease thermal stability.[1][7]
Causality: High temperatures provide the activation energy for various decomposition pathways, including ring fragmentation and elimination of substituents. The specific decomposition pathway will depend on the substitution pattern of the pyrimidine ring.
Troubleshooting Steps:
-
Thermal Analysis: If you suspect thermal decomposition, performing a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on a small sample of your compound can provide valuable information about its decomposition temperature.[8]
-
Lower Reaction Temperature: The most straightforward solution is to run the reaction at a lower temperature. This may require a longer reaction time or the use of a more active catalyst.
-
Microwave Synthesis: In some cases, microwave-assisted synthesis can be beneficial. The rapid and efficient heating provided by microwaves can sometimes lead to shorter reaction times at lower overall temperatures, minimizing thermal decomposition.[9]
Frequently Asked Questions (FAQs)
Q: What are the key factors to consider when choosing a protecting group for a pyrimidine derivative?
A: The choice of a protecting group should be guided by the "orthogonality" principle, meaning that the introduction and removal of the protecting group should be compatible with other functional groups in your molecule and the planned reaction conditions.[10] Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce new stereocenters.
-
Compatibility: The reagents used for protection and deprotection should not affect other functional groups in the molecule.
Q: How can I minimize the formation of side products during pyrimidine synthesis?
A: Side product formation is a common challenge. Strategies to improve selectivity include:
-
Optimizing Reaction Conditions: Carefully control temperature, reaction time, and the order of reagent addition.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and minimize the formation of byproducts.[11]
-
Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can often lead to side reactions.[4]
Q: Are there any "green" or more sustainable approaches to pyrimidine synthesis that might also help with stability?
A: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis.[12] Techniques like microwave-assisted synthesis and the use of solvent-free reaction conditions can not only be more environmentally friendly but also lead to shorter reaction times and potentially milder conditions, which can help to minimize decomposition.[9]
Experimental Protocols
Protocol 1: Boc Protection of an Aminopyrimidine
This protocol provides a general procedure for the protection of an exocyclic amino group on a pyrimidine ring using Boc anhydride.
Materials:
-
Aminopyrimidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the aminopyrimidine (1.0 eq) in anhydrous THF or DCM.
-
Add TEA or DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: If the reaction is sluggish, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.
-
Side Products: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the Boc anhydride.
Protocol 2: TBDMS Protection of a Hydroxypyrimidine
This protocol outlines a general method for the protection of a hydroxyl group on a pyrimidine derivative as a TBDMS ether.
Materials:
-
Hydroxypyrimidine derivative
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the hydroxypyrimidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude TBDMS ether by flash column chromatography.
Troubleshooting:
-
Incomplete Reaction: For sterically hindered hydroxyl groups, gentle heating (e.g., 40-50 °C) may be necessary.[6]
-
Multiple Silylation: If your molecule contains multiple hydroxyl groups, you may need to adjust the stoichiometry of the silylating agent or consider a more sterically hindered silylating agent for selective protection.
Protecting Group Strategy Workflow:
Caption: General workflow for implementing a protecting group strategy.
References
- Nainwal, L. M., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37, 2897-2930.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2023). Bentham Science Publishers.
- A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
- A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential. (n.d.).
- The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PMC.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (n.d.). PMC.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- Protecting Group Strategies in Natural Product Biosynthesis. (2026). PubMed.
- Selective Deprotection of Silyl Ethers. (2025).
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. (n.d.). Benchchem.
- Pyrimidine Synthesis and Degrad
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/C
- Pyrimidine ring-opening in adenine under acidic conditions. (n.d.).
- TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. (n.d.). RSC Publishing.
- Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. (2026). Journal of the American Chemical Society.
- electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. (n.d.). SciELO.
- BOC protection method for aminopyridine. (n.d.).
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (n.d.). Benchchem.
- Pyrimidine ring‐opening in adenine under acidic conditions. (n.d.).
- A divergent synthetic pathway for pyrimidine-embedded medium-sized azacycles through an N-quaternizing str
- Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies.
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Selective deprotection of strategy for TBS ether under mild condition. (n.d.). Applied Chemical Engineering.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- A Comparative Analysis of the Energetic Properties of Pyrimidine Deriv
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Pyrimidine Synthesis and Degrad
- Bypassing the Limitations of Directed C–H Functionaliz
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Protective Group Strategies. (2025).
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. (n.d.).
- A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs. (n.d.). RSC Publishing.
- Flanking Sequence Effects Within the Pyrimidine Triple-Helix Motif Characterized by Affinity Cleaving. (n.d.). PubMed.
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- 12. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimization of Reaction Conditions for Substituted Pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, including anticancer and antiviral agents.[1][2] This resource aims to equip you with the knowledge to navigate the common challenges in pyrimidine synthesis, ensuring efficiency and success in your research.
Part 1: Troubleshooting Guide for Common Synthesis Issues
The synthesis of substituted pyrimidines, while versatile, can present several challenges. This section provides a structured approach to identifying and resolving common issues, particularly focusing on the widely used Biginelli and Pinner reactions.[3]
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low Yield / Incomplete Conversion | 1. Inefficient Catalysis: The catalyst may be inactive or used in an inappropriate concentration.[3][4] 2. Suboptimal Reaction Conditions: Temperature or reaction time may not be ideal for the specific substrates.[3][4] 3. Poor Reactant Purity: Impurities in starting materials can inhibit the reaction.[3][4] 4. Incomplete Cyclization: The final ring-closing step may be slow or thermodynamically unfavorable under the current conditions.[3] | 1. Catalyst Verification: For reusable catalysts, consider regeneration. For acid catalysts like HCl, verify the concentration. The choice of a Brønsted or Lewis acid can significantly impact the reaction.[3][5] 2. Condition Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may be necessary to drive the reaction to completion.[3] 3. Purity Check: Ensure all starting materials (aldehydes, β-ketoesters, ureas, amidines) are of high purity.[3][4] 4. Promote Cyclization: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. For sterically hindered substrates, consider using a more reactive 1,3-dicarbonyl equivalent.[3] |
| Formation of Fluorescent Byproduct (Yellow/Green Tint) | Hantzsch Dihydropyridine (DHP) Formation: This common side reaction in the Biginelli synthesis occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pathway.[3][4] | 1. Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3][4] 2. Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3][4] 3. Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3][4] |
| Difficult Purification & Presence of N-Acylurea Byproducts | Competing Reaction Pathway: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[4] | 1. Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3][4] 2. Stoichiometric Control: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[3][4] 3. Purification Strategy: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[3][4] |
| Side Reactions in Pinner Synthesis | 1. Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation.[3][4] 2. Amidine Hydrolysis: The amidine starting material can hydrolyze.[3][4] 3. Incomplete Cyclization: The final ring-closing step may be hindered.[3][4] | 1. Amidine Quality: Use freshly prepared or purified amidine hydrochloride to minimize hydrolysis.[3] 2. Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[4] 3. Reaction Monitoring: Closely monitor the reaction by TLC to identify the optimal endpoint and avoid prolonged reaction times that can favor side product formation. |
| Yield Drop on Scale-Up | 1. Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[6] 2. Exotherm Control: Many pyrimidine syntheses are exothermic, which can become a safety hazard and a source of impurity formation at a larger scale.[6] 3. Raw Material Quality: The impact of impurities in starting materials is more pronounced at a larger scale.[6] | 1. Engineering Controls: Ensure adequate stirring and impeller design for the vessel size to maintain a homogenous reaction mixture.[6] 2. Thermal Management: Implement controlled addition of reagents and closely monitor the internal reaction temperature. Ensure the reactor's cooling system is sufficient.[6] 3. Supplier Qualification: Qualify raw material suppliers and perform rigorous incoming quality control.[6] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis and optimization of substituted pyrimidines.
Q1: What are the key advantages of using microwave-assisted synthesis for Suzuki coupling of halogenated pyrimidines?
A1: Microwave irradiation offers significant advantages over conventional heating for Suzuki coupling reactions involving pyrimidine derivatives. These include drastically reduced reaction times (minutes versus hours), improved yields, and enhanced reproducibility.[7] The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines highly reactive substrates for such cross-coupling reactions, and microwave assistance can further accelerate this process.[7]
Q2: How does the choice of catalyst influence the Biginelli reaction?
A2: The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, is typically catalyzed by an acid.[8] The choice of catalyst, whether a Brønsted acid (like HCl) or a Lewis acid (like Yb(OTf)₃ or InCl₃), can significantly impact the reaction rate and yield.[5][8] Lewis acid catalysts, for instance, have been shown to increase yields and shorten reaction times, even under solvent-free conditions, which also offers environmental benefits.[8]
Q3: What is the proposed mechanism for the Biginelli reaction?
A3: The mechanism of the Biginelli reaction has been a subject of study, with a few proposed pathways. One widely accepted mechanism, proposed by Kappe, begins with the rate-determining nucleophilic addition of the urea to the aldehyde.[5] This is followed by an acid-catalyzed condensation to form an imine. The β-ketoester then adds to the imine bond, and the ring is closed by the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone product.[5]
Q4: I am working with 2,4-dichloropyrimidines in a Suzuki coupling reaction. How can I achieve regioselectivity?
A4: In Suzuki coupling reactions with 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position, allowing for regioselective substitution. By carefully controlling the reaction conditions, such as using a specific palladium catalyst and appropriate base, you can favor the substitution at the C4 position. Studies have shown that microwave-assisted procedures using tetrakis(triphenylphosphine)palladium(0) can provide C4-substituted pyrimidines in good to excellent yields with short reaction times.[1]
Q5: Are there alternative, more recent strategies for diversifying pyrimidine cores?
A5: Yes, a "deconstruction-reconstruction" strategy has been developed for the late-stage diversification of complex pyrimidine-containing molecules. This approach involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to an iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to reconstruct a modified pyrimidine or even create other heterocyclic systems like azoles. This method is particularly useful in structure-activity relationship (SAR) studies.[9]
Part 3: Experimental Protocol - The Biginelli Reaction
This section provides a detailed, step-by-step methodology for a classic Biginelli reaction.
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative via a one-pot, three-component condensation reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Catalyst (e.g., HCl or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
TLC plates and developing chamber
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.2 equivalents).
-
Solvent and Catalyst Addition: Add the solvent (e.g., ethanol) to the flask to dissolve the reactants. Then, add a catalytic amount of the chosen acid catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the specific substrates and catalyst used.[3]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Isolation: Remove the solvent under reduced pressure. The crude product may precipitate out upon cooling or after solvent removal.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure dihydropyrimidinone.[3]
Part 4: Visualization of a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in a Biginelli reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of 2-Methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to anticipate and overcome common hurdles in the transition from laboratory to pilot and production scales.
I. Synthetic Pathway Overview
The most prevalent and industrially viable synthetic route to this compound initiates from the readily available 2,4-dichloropyrimidine. The synthesis is a two-step nucleophilic aromatic substitution (SNAr) process.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges in the scale-up of this synthesis revolve around controlling the exothermicity of the reactions, managing the handling of hazardous materials like sodium methoxide and dimethylamine, minimizing the formation of impurities, and developing an efficient and scalable purification protocol to achieve the desired product quality.
Q2: Which of the two chlorine atoms on 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution?
A2: The chlorine atom at the 4-position of the pyrimidine ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogens and ortho to the other, thus being more activated towards nucleophilic aromatic substitution.
Q3: What are the critical process parameters to monitor during the methoxylation step?
A3: Temperature control is paramount during the addition of sodium methoxide to the solution of 2,4-dichloropyrimidine in methanol. The reaction is exothermic, and a runaway reaction can lead to the formation of undesired byproducts.[1][2] It is also crucial to use anhydrous methanol, as the presence of water can lead to the hydrolysis of the starting material and the formation of hydroxypyrimidine impurities.[3][4]
Q4: Are there any specific safety precautions for handling sodium methoxide on a large scale?
A4: Yes, sodium methoxide is a highly corrosive and moisture-sensitive reagent.[1][2] On a large scale, it is typically handled as a solution in methanol. Key safety measures include:
-
Using a closed-system for transfers to avoid exposure to atmospheric moisture and to contain flammable methanol vapors.[3][4]
-
Ensuring proper grounding and bonding of all equipment to prevent static discharge, which could ignite methanol vapors.[3][4]
-
Working in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[1][2]
-
Having an emergency plan in place to handle spills and fires, including access to appropriate fire extinguishing agents (e.g., dry powder, CO2).[1][2]
III. Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield in Methoxylation Step | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor reaction progress by HPLC or GC. | Ensures the reaction proceeds to completion. |
| Moisture in the reaction. | Use anhydrous methanol and handle sodium methoxide under an inert atmosphere (e.g., nitrogen).[3][4] | Prevents hydrolysis of 2,4-dichloropyrimidine to less reactive hydroxypyrimidines. | |
| Sub-stoichiometric amount of sodium methoxide. | Ensure accurate quantification and addition of sodium methoxide. | A sufficient amount of nucleophile is required for complete conversion. | |
| Formation of 2,4-Dimethoxypyrimidine | Excess sodium methoxide. | Use a stoichiometric amount or a slight excess of sodium methoxide. | Minimizes the double substitution on the pyrimidine ring. |
| High reaction temperature. | Maintain a controlled temperature during the addition and reaction.[1][2] | Higher temperatures can favor the less selective disubstitution reaction. | |
| Incomplete Amination | Insufficient dimethylamine. | Use a slight excess of dimethylamine to drive the reaction to completion. | Le Chatelier's principle: increasing reactant concentration shifts the equilibrium towards the product. |
| Low reaction temperature. | Increase the reaction temperature. The amination step often requires heating. | Provides the necessary activation energy for the nucleophilic substitution to occur. | |
| Formation of Isomeric Impurities | Reaction with residual 2,4-dichloropyrimidine. | Ensure the methoxylation step goes to completion before proceeding to the amination step. | Prevents the formation of N,N-dimethyl-2-chloropyrimidin-4-amine. |
| Difficult Product Isolation/Purification | Product is an oil or forms a viscous liquid. | Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. | Salts often have higher melting points and are more crystalline than the free base. |
| Presence of closely related impurities. | Employ fractional distillation under reduced pressure or column chromatography for purification. | These techniques can separate compounds with similar polarities and boiling points. |
IV. Optimized Protocol for Scale-Up Synthesis
This protocol provides a general guideline for the scale-up synthesis of this compound. Note: All operations should be conducted in a suitable reactor with appropriate safety measures in place.
Step 1: Synthesis of 4-Chloro-2-methoxypyrimidine
-
Reactor Setup: Charge a clean, dry, and inerted reactor with anhydrous methanol.
-
Reagent Addition: Add 2,4-dichloropyrimidine to the reactor and stir until dissolved.
-
Methoxylation: Cool the solution to 0-5 °C. Slowly add a 25-30% solution of sodium methoxide in methanol, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water, keeping the temperature below 20 °C. Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Solvent Removal: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Chloro-2-methoxypyrimidine.
Step 2: Synthesis of this compound
-
Reactor Setup: Charge the reactor with the crude 4-Chloro-2-methoxypyrimidine and a suitable solvent (e.g., toluene).
-
Amination: Heat the solution to 60-80 °C. Bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent. The reaction is typically carried out under pressure in a sealed reactor at scale.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water and then with a dilute aqueous acid solution to remove excess dimethylamine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization, potentially after salt formation.
Caption: Scale-up workflow for the synthesis of this compound.
V. Analytical Methods for Quality Control
Accurate analytical methods are crucial for monitoring the reaction progress, identifying impurities, and ensuring the final product meets the required specifications.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment, quantification of starting materials, intermediates, and the final product. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid). Detection: UV at a suitable wavelength (e.g., 230-270 nm).[5] |
| LC-MS | Identification of unknown impurities and byproducts. | Coupled with an HPLC system. Ionization: Electrospray Ionization (ESI) in positive mode.[5] |
| GC-MS | Analysis of volatile starting materials, intermediates, and residual solvents. | Column: Capillary column suitable for polar compounds. Ionization: Electron Ionization (EI).[5] |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of the final product and key intermediates. | Solvent: CDCl₃ or DMSO-d₆. Provides definitive structural information.[5] |
VI. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol. Retrieved from [Link]
-
Gelest, Inc. (2015). SODIUM METHOXIDE, 25% in methanol Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2016). SODIUM METHOXIDE, 30% in methanol Safety Data Sheet. Retrieved from [Link]
Sources
Technical Support Center: Purification of Pyrimidine Synthesis Products
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when removing impurities from your synthesized pyrimidine derivatives.
Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Introduction: The Critical Nature of Purity in Pyrimidine Synthesis
Pyrimidines are fundamental heterocyclic compounds, forming the backbone of nucleic acids and a wide array of pharmacologically active molecules.[1][2] Their synthesis, while often robust, can yield a variety of impurities including unreacted starting materials, reagents, and by-products from side reactions.[3] The removal of these impurities is a critical step to ensure the validity of downstream biological assays and the safety and efficacy of potential drug candidates.
This guide will delve into the most common and effective purification techniques, providing both theoretical understanding and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my pyrimidine synthesis?
A1: Impurities are highly dependent on the specific synthetic route employed (e.g., Biginelli, Pinner). However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes, β-ketoesters, ureas, or amidines in your crude product.[4]
-
Side-Reaction Products: In the Biginelli reaction, for instance, you might encounter Hantzsch-type 1,4-dihydropyridine byproducts, which can be fluorescent.[4] N-acylureas are another common byproduct that can complicate purification.[4] In the Pinner synthesis, hydrolysis of the imidate salt intermediate can lead to the formation of esters.[5]
-
Products of Self-Condensation: Aldehyd starting materials can undergo self-condensation, particularly in the Biginelli reaction.[6] Similarly, the 1,3-dicarbonyl compound in a Pinner synthesis can self-condense.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate) and catalysts can be present in the crude product.[7]
Q2: How do I choose the best purification technique for my pyrimidine derivative?
A2: The optimal purification technique depends on the physical state (solid or oil), polarity, and stability of your compound, as well as the nature of the impurities.
-
For solid compounds, recrystallization is often the most cost-effective and scalable first choice. [3] It is particularly effective for removing impurities with different solubility profiles from your target compound.
-
Flash column chromatography is a versatile technique for purifying both solid and oily compounds from complex mixtures. [3] It separates compounds based on their differential polarity and is highly effective for removing closely related impurities.[8]
-
For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method. [9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution for challenging separations or for obtaining highly pure material for final applications. [3]
Q3: My pyrimidine derivative is highly polar and difficult to purify. What are my options?
A3: High polarity presents unique challenges, such as poor retention in reverse-phase chromatography and high solubility in polar solvents, making crystallization difficult.[9] Here are some strategies:
-
Chromatography:
-
HILIC: This technique uses a polar stationary phase and is well-suited for highly polar compounds.[9][10]
-
Reverse-Phase Chromatography (RPC): To improve retention of polar compounds in RPC, you can use polar-endcapped columns or ion-pairing agents.[9]
-
Ion-Exchange Chromatography (IEC): This is effective for ionizable pyrimidine derivatives.[9]
-
-
Crystallization:
-
Anti-Solvent Vapor Diffusion: This is a highly effective technique for crystallizing compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[11]
-
Troubleshooting Common Purification Issues
This section provides a structured approach to resolving common problems encountered during the purification of pyrimidine derivatives.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of your compound.[9] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent/anti-solvent system.[9][11] | |
| The compound "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling rate is too fast. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the compound by another method, such as column chromatography, before recrystallization. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals.[3] |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[9] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not move from the baseline on the TLC plate. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol).[10] For basic pyrimidines, adding a small amount of ammonia in methanol can improve mobility.[10] |
| The compound is highly polar. | Switch to a more polar stationary phase like alumina or consider reverse-phase chromatography.[10] | |
| Poor separation of the target compound from impurities. | The chosen solvent system has insufficient selectivity. | Screen a wider range of solvent systems with different polarities and compositions using TLC.[10][12] |
| The column is overloaded with the crude sample. | Use a proper ratio of silica gel to the crude sample (typically 20:1 to 100:1 by weight).[12] | |
| The compound streaks or "tails" on the column. | The compound is interacting too strongly with the stationary phase (common for basic pyrimidines on silica gel). | Add a small amount of a modifier to the mobile phase, such as triethylamine or ammonia, to reduce tailing.[10] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and apply it carefully to the top of the column.[3] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This protocol is a fundamental and cost-effective method for purifying solid pyrimidine compounds.[3] The principle relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[3]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Common solvents include ethanol, methanol, water, and ethyl acetate.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in the minimum amount of hot solvent to create a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhered impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[3]
Step-by-Step Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system should give your target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[3][12] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the silica bed is compact and level.[3]
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. Carefully apply the sample to the top of the silica gel bed.[3]
-
Elution: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.
Visualizing Purification and Troubleshooting Workflows
The following diagrams illustrate the logical flow of the purification process and a decision-making tree for troubleshooting common issues.
Caption: A troubleshooting decision tree for handling persistent impurities.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 24. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pinner reaction - Wikipedia [en.wikipedia.org]
- 26. chemistry.illinois.edu [chemistry.illinois.edu]
- 27. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 28. youtube.com [youtube.com]
- 30. Biginelli Reaction [organic-chemistry.org]
- 31. researchgate.net [researchgate.net]
- 32. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 33. Biginelli Reaction [sigmaaldrich.com]
- 34. [PDF] 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. | Semantic Scholar [semanticscholar.org]
- 35. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 2-Methoxy-N,N-dimethylpyrimidin-4-amine vs. 2-Chloropyrimidine
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, serving as core structures in a multitude of pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategies aimed at developing novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of two substituted pyrimidines: the highly reactive 2-chloropyrimidine and the electronically distinct 2-methoxy-N,N-dimethylpyrimidin-4-amine. This analysis, supported by established chemical principles and experimental data, is intended to inform reaction design and the selection of appropriate synthetic routes for researchers, scientists, and drug development professionals.
Introduction to the Contenders
2-Chloropyrimidine is a versatile and widely utilized building block in organic synthesis. Its utility stems from the presence of a chlorine atom at the 2-position of the electron-deficient pyrimidine ring. This arrangement renders the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chlorine atom, being a good leaving group, facilitates facile substitution, making 2-chloropyrimidine a go-to substrate for introducing diverse functionalities onto the pyrimidine core.
This compound , in contrast, presents a more complex electronic profile. The 2-position is occupied by a methoxy group, which is generally considered a poor leaving group in SNAr reactions compared to halogens. Furthermore, the pyrimidine ring is substituted with a strongly electron-donating N,N-dimethylamino group at the 4-position. This group increases the electron density of the aromatic system, thereby reducing its electrophilicity and deactivating it towards nucleophilic attack.
Mechanistic Considerations: The SNAr Pathway
The reactivity of both compounds in the context of this guide is predominantly governed by the SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The second, typically fast, step involves the departure of the leaving group, which restores the aromaticity of the ring.
The rate of the SNAr reaction is influenced by three primary factors:
-
The nature of the leaving group: A better leaving group will depart more readily, facilitating the overall reaction.
-
The electronic properties of the aromatic ring: Electron-withdrawing groups on the ring enhance its electrophilicity and stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction.
-
The strength of the nucleophile: A stronger nucleophile will attack the aromatic ring more readily.
Comparative Reactivity Analysis
A direct, side-by-side quantitative comparison of the reactivity of 2-chloropyrimidine and this compound under identical conditions is scarce in the literature. However, a comprehensive analysis based on fundamental principles of organic chemistry and available data for related systems allows for a robust and logical comparison.
Leaving Group Ability
The single most significant factor differentiating the reactivity of these two molecules is the nature of the leaving group. In SNAr reactions, the generally accepted order of leaving group ability for halogens is F > Cl > Br > I.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. Chlorine is also an excellent leaving group in this context.
Conversely, the methoxy group (CH₃O⁻) is a significantly poorer leaving group than chloride (Cl⁻). The alkoxide is a stronger base than the halide ion, making it less stable upon departure. Experimental evidence from the synthesis of related compounds, such as 2-amino-4,6-dimethoxypyrimidine, often involves the displacement of chloro groups by methoxide, highlighting the greater lability of the C-Cl bond.[2][3]
Electronic Effects of Substituents
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. In 2-chloropyrimidine , the chlorine atom further withdraws electron density from the ring through its inductive effect, enhancing the electrophilicity of the carbon atoms, particularly C2, C4, and C6.
In This compound , the situation is markedly different. The N,N-dimethylamino group at the 4-position is a powerful electron-donating group through resonance. This donation of electron density into the pyrimidine ring significantly reduces its overall electrophilicity, making it less susceptible to nucleophilic attack. While the methoxy group at the 2-position has an electron-withdrawing inductive effect, its electron-donating resonance effect, coupled with the potent donation from the amino group, leads to a net deactivation of the ring towards SNAr.
Quantitative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40 | 1.2 x 10⁻³ | [4] |
| 2-Chloropyrimidine | Morpholine | Water | 130 | High Yield (Qualitative) | [5] |
| 2-Chloropyrimidine | Diethylamine | Ethanol | 40 | 0.8 x 10⁻³ | [4] |
| This compound | Various Amines | - | - | Expected to be extremely low to non-reactive | - |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution of 2-Chloropyrimidine
This protocol describes a general procedure for the amination of 2-chloropyrimidine, a common transformation showcasing its reactivity.
Objective: To synthesize a 2-aminopyrimidine derivative via SNAr.
Materials:
-
2-Chloropyrimidine
-
Desired primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 mmol, 1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Add the desired amine (1.2 mmol, 1.2 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.
Visualization of Reaction Pathways
SNAr Mechanism for 2-Chloropyrimidine
Caption: SNAr pathway for 2-chloropyrimidine.
Comparative Energy Profile
Caption: Comparative reaction energy profile.
Conclusion
The comparative analysis unequivocally demonstrates that 2-chloropyrimidine is significantly more reactive towards nucleophilic aromatic substitution than This compound . This pronounced difference in reactivity is primarily attributable to two key factors:
-
Superior Leaving Group Ability: The chloride ion is a much better leaving group than the methoxide ion.
-
Favorable Ring Electronics: The electron-withdrawing nature of the chlorine atom in 2-chloropyrimidine activates the ring for nucleophilic attack. Conversely, the potent electron-donating N,N-dimethylamino group in this compound deactivates the ring.
For synthetic chemists, this disparity in reactivity has important practical implications. 2-Chloropyrimidine serves as an excellent electrophile for the facile introduction of a wide array of nucleophiles onto the pyrimidine ring under relatively mild conditions. In contrast, this compound is expected to be largely unreactive towards SNAr at the 2-position. Any desired functionalization of this molecule would likely require alternative synthetic strategies that do not rely on the displacement of the methoxy group. Understanding these fundamental reactivity differences is crucial for the efficient and rational design of synthetic routes in the pursuit of novel pyrimidine-based compounds.
References
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest. Available at: [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
-
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. Available at: [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles - Zenodo. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]
-
(PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[2-(1-methylindol-3-yl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide - PubChem. Available at: [Link]
-
2-(2-Methoxy-4-methyl-5-pyrimidinyl)benzenamine | C12H13N3O - PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Methoxy- vs. Chloro-Substituted Pyrimidines: A Comparative Analysis of Biological Activity
The pyrimidine scaffold is a foundational pillar in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring is a critical exercise in drug design, capable of profoundly altering a molecule's pharmacokinetic profile and target affinity. Among the vast arsenal of chemical substituents, electron-donating groups like methoxy (-OCH₃) and electron-withdrawing halogens like chloro (-Cl) represent two common, yet functionally distinct, choices.
This guide provides an in-depth, objective comparison of the biological activities conferred by these two substituents. We will move beyond a simple recitation of data to explore the causality behind their divergent effects in key therapeutic areas: oncology, microbiology, and enzyme inhibition. By synthesizing data from peer-reviewed literature and detailing the self-validating experimental protocols used to generate this data, this document serves as a comprehensive resource for researchers navigating the nuanced world of pyrimidine-based drug discovery.
Part 1: Comparative Anticancer Activity
The development of pyrimidine derivatives as anticancer agents is a testament to their versatility.[3] Both methoxy and chloro substitutions have been successfully incorporated into potent antiproliferative compounds. The choice between them hinges on the specific molecular target and the desired mechanism of action. The methoxy group, being an electron-donating group, can increase the electron density of the pyrimidine ring, potentially enhancing interactions with certain biological targets. Conversely, the chloro group, as a halogen, is electron-withdrawing and can form halogen bonds, offering a different mode of interaction within a protein's binding pocket.[4]
Halogenated pyrimidine derivatives have been tested against various cancer cell lines, including HCT116 (colon), A549 (lung), and MCF7 (breast).[4][5] Similarly, pyrimidines bearing methoxy groups have shown significant antitumor potential, often as part of a larger pharmacophore designed to inhibit specific enzymes crucial for cancer cell survival.[6][7]
Quantitative Analysis: Antiproliferative Potency
The following table summarizes the in vitro anticancer activity (IC₅₀ or EC₅₀ values) of representative methoxy- and chloro-substituted pyrimidine derivatives against various cancer cell lines. A lower value indicates higher potency. This comparative data illustrates how the substituent choice directly impacts cytotoxic efficacy.
| Compound Class | Specific Derivative | Substitution | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| Pyrimidin-2-one | Compound 11 | Methoxy | NCI-60 Panel (Average) | GI₅₀: 3.39 | [6] |
| Pyrimidine-Tethered | Compound B-4 | Methoxy | MCF-7 (Breast) | 6.70 | [4] |
| Pyrimidine-Tethered | Compound B-4 | Methoxy | A549 (NSCLC) | 20.49 | [4] |
| 2-amino-pyrimidine | Derivative 6 | Chloro | HCT116 (Colon) | 89.24 | [5] |
| 2-amino-pyrimidine | Derivative 6 | Chloro | MCF7 (Breast) | 89.37 | [5] |
| 4-amino-2,6-dichloropyrimidine | - | Dichloro | - | IC₅₀: 0.390 (Enzyme Assay) | [8] |
Mechanistic Insight: Kinase Inhibition
A primary mechanism for pyrimidine-based anticancer agents is the inhibition of protein kinases, which are frequently dysregulated in cancer.[3] These inhibitors typically function as ATP-competitive ligands, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting proliferative signaling. The substituent on the pyrimidine ring is critical for establishing key interactions (e.g., hydrogen bonds with the kinase hinge region) that determine binding affinity and selectivity.
Caption: Generalized pathway of pyrimidine-based kinase inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a self-validating system because the conversion of the yellow MTT tetrazolium salt to purple formazan crystals is performed exclusively by mitochondrial reductase enzymes in living, metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds (both methoxy- and chloro-substituted) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for sufficient cell proliferation in the control group for a robust signal window.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 2: Comparative Antimicrobial Activity
In the realm of antimicrobial agents, chloro-substituted pyrimidines have carved out a significant niche.[9] Studies have identified chloropyrimidines as a promising class of agents with significant in vitro activity against mycobacteria, including virulent strains of Mycobacterium tuberculosis.[9][10] The chloro-substituent, often in combination with other functional groups at different positions, appears crucial for this activity. Some compounds have demonstrated potent antimycobacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL.[9]
While methoxy-substituted pyrimidines also exhibit antimicrobial properties, the literature more frequently highlights chloro-derivatives for potent antibacterial and antifungal effects.[6] For example, certain methoxy-chalcone derived pyrimidines showed good antifungal activity against Candida albicans.[6]
Quantitative Analysis: Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Substitution | Microorganism | MIC (µg/mL) | Reference(s) |
| Chloropyrimidine | Compound 3c, 3h, 3o | Chloro | Mycobacterium tuberculosis | 0.75 | [9] |
| Chloropyrimidine | Compound 3i | Chloro | Escherichia coli | 12.5 | [9] |
| Chloropyrimidine | Compound 3a, 3b | Chloro | Pseudomonas aeruginosa | 12.5 | [9] |
| Pyrimidin-2-one | Compound 11 | Methoxy | Candida albicans | ~Half activity of clotrimazole | [6] |
Experimental Workflow: MIC Determination
The determination of the MIC is a cornerstone of antimicrobial susceptibility testing. It provides a quantitative measure of a compound's potency. The workflow is designed to be systematic and reproducible, ensuring the trustworthiness of the results.
Caption: Workflow for Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and widely accepted protocol for testing antimicrobial susceptibility, providing a reliable quantitative result.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Part 3: Comparative Enzyme Inhibitory Activity
Beyond broad cytotoxicity or antimicrobial effects, pyrimidine derivatives are often designed as specific enzyme inhibitors. The nature of the substituent plays a pivotal role in achieving potency and selectivity.
A study on glutathione reductase (GR), an important target in cancer treatment, found that chloro-substitution was key to inhibitory activity.[8] Specifically, 4-amino-2,6-dichloropyrimidine exhibited the most effective inhibition on GR, suggesting that the presence and position of chloro groups are critical for binding to the enzyme's active site.[8] In contrast, studies on cholinesterase inhibition have highlighted methoxy-substituted pyrimidines. For instance, a derivative with a 3-methoxy-4-hydroxyphenyl ring showed potent inhibition of butyrylcholinesterase (BChE).[11] The pyrimidine scaffold is also fundamental to inhibitors of dihydroorotate dehydrogenase (DHO-dehase), a key enzyme in the de novo pyrimidine biosynthetic pathway.[12]
Quantitative Analysis: Enzyme Inhibition
This table compares the inhibitory constants (Kᵢ) or IC₅₀ values of substituted pyrimidines against specific enzyme targets.
| Compound Class | Substitution | Enzyme Target | Inhibition Value (µM) | Reference(s) |
| 4-amino-2,6-dichloropyrimidine | Dichloro | Glutathione Reductase (GR) | Kᵢ: 0.979 | [8] |
| 4-amino-6-chloropyrimidine | Chloro | Glutathione Reductase (GR) | Kᵢ: 1.269 | [8] |
| 4-amino-2-chloropyrimidine | Chloro | Glutathione Reductase (GR) | Kᵢ: 1.847 | [8] |
| Pyrimidine diamine (Cpd 18) | Methoxy | Butyrylcholinesterase (BChE) | 84% inhibition at 9 µM | [11] |
| D,L-5-trans-methyl DHO | Methyl (for context) | Dihydroorotate Dehydrogenase | Kᵢ: 45 | [12] |
Experimental Workflow: General Enzyme Inhibition Assay
This workflow outlines the universal steps for determining a compound's ability to inhibit a specific enzyme, typically measured via a change in absorbance or fluorescence.
Caption: Workflow for a Spectrophotometric Enzyme Inhibition Assay.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay (Glutathione Reductase Example)
This protocol describes a reliable method for measuring the inhibition of Glutathione Reductase (GR), where the rate of NADPH consumption is monitored spectrophotometrically.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA). Prepare stock solutions of NADPH, oxidized glutathione (GSSG), and the test pyrimidine inhibitors in the buffer or a suitable solvent like DMSO.
-
Assay Mixture: In a cuvette or 96-well UV-transparent plate, combine the reaction buffer, GSSG solution, and NADPH solution.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., 4-amino-2,6-dichloropyrimidine) to the assay mixtures. For the control (uninhibited) reaction, add an equivalent volume of the solvent.
-
Enzyme Addition & Initiation: Pre-incubate the mixtures at a constant temperature (e.g., 25°C). Initiate the reaction by adding a fixed amount of Glutathione Reductase enzyme.
-
Kinetic Measurement: Immediately place the cuvette/plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over several minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. Plot the percentage of inhibition (relative to the uninhibited control) against the inhibitor concentration to determine the IC₅₀. Further kinetic experiments varying substrate concentration can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition using Lineweaver-Burk plots.[8]
Conclusion and Outlook
The comparative analysis of methoxy- and chloro-substituted pyrimidines reveals distinct and valuable trends for drug discovery professionals.
-
Chloro-substituted pyrimidines demonstrate exceptional promise as antimicrobial agents , particularly in the challenging field of antimycobacterials.[9][10] Their utility as specific enzyme inhibitors, such as for glutathione reductase, is also well-documented, where the halogen's electronegativity and ability to form specific interactions are paramount.[8]
-
Methoxy-substituted pyrimidines are frequently employed in the design of anticancer agents , where the electron-donating nature of the methoxy group can be fine-tuned to optimize binding in target classes like protein kinases.[4][6][7]
Ultimately, the choice is not a matter of inherent superiority but of strategic design. The selection between a methoxy and a chloro substituent is a calculated decision based on the target biology, desired mechanism of action, and overall molecular properties. This guide underscores the necessity of empirical validation through robust, self-validating protocols to translate rational design into therapeutic success.
References
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Hassan, A. et al. (2011). Synthesis of some pyrazolines and pyrimidines derived from polymethoxy chalcones as anticancer and antimicrobial agents. PubMed. Available at: [Link]
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Chen, S. F. et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
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Agarwal, N. et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. PubMed. Available at: [Link]
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Al-Ostath, A. et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]
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Sabatino, M. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
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Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]
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Al-Ostath, A. et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ijccts.org. Available at: [Link]
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Lee, J.-H. et al. (2023). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. MDPI. Available at: [Link]
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Mohamed, R. R. et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. scinpress.com. Available at: [Link]
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Agarwal, N. et al. (2002). Chloropyrimidines as a New Class of Antimicrobial Agents. ResearchGate. Available at: [Link]
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Bayraktar, B. et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. Available at: [Link]
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Unknown Author (2023). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. ijccts.org. Available at: [Link]
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Fayed, E. A. et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
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Hafez, H. N. et al. (2010). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PMC - NIH. Available at: [Link]
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Nawaz, H. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of a Bioactivity Assay for 2-Methoxy-N,N-dimethylpyrimidin-4-amine as a Kinase Inhibitor
Introduction: The Imperative for Rigorous Assay Validation
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents, particularly protein kinase inhibitors.[1] Compounds like 2-Methoxy-N,N-dimethylpyrimidin-4-amine, possessing this core structure, are promising candidates for drug discovery programs targeting dysregulated kinase signaling pathways, which are hallmarks of diseases such as cancer.[1][2] However, the journey from a promising compound to a validated drug candidate is paved with rigorous, quantitative biological assessment. The trustworthiness of this assessment hinges entirely on the validation of the bioactivity assay used.
This guide provides a comprehensive framework for the validation of a bioactivity assay for this compound. Given the prevalence of pyrimidine derivatives as kinase inhibitors, we will proceed under the scientifically-grounded hypothesis that this compound is an inhibitor of a protein tyrosine kinase.[2][3] To provide a concrete and practical example, we will focus on validating a cell-based ELISA designed to measure the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-characterized and clinically relevant target in oncology.[4][5]
The principles and methodologies detailed herein are designed to be broadly applicable, serving as a robust template for researchers, scientists, and drug development professionals. The goal is to establish an assay that is not merely functional, but verifiably accurate, precise, and fit for its intended purpose: to reliably quantify the biological activity of a potential therapeutic agent.
Pillar 1: Understanding the Biological Context - The EGFR Signaling Pathway
Before validating an assay, one must comprehend the biological system it measures. EGFR is a receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[6][7] This phosphorylation creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cellular proliferation, survival, and differentiation.[5][8] An inhibitor of EGFR would block this initial phosphorylation event, thereby silencing the downstream cascade.
Our model assay will quantify the level of phosphorylation of EGFR at a key tyrosine residue (e.g., Y1068) in cells stimulated with EGF, in the presence and absence of this compound. This provides a direct measure of the compound's inhibitory effect on the kinase in a physiologically relevant cellular context.[9][10]
Caption: Hypothetical EGFR signaling pathway targeted by the inhibitor.
Pillar 2: The Self-Validating System - A Cell-Based ELISA Protocol
A trustworthy protocol is the foundation of a validatable assay. The following details a cell-based ELISA protocol designed for high-throughput screening and dose-response analysis of kinase inhibitors.
Experimental Protocol: Cell-Based ELISA for EGFR Phosphorylation
-
Cell Culture and Seeding:
-
Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM with 10% FBS.
-
Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours to allow for adherence.
-
-
Serum Starvation:
-
Aspirate the growth medium and replace it with serum-free DMEM.
-
Incubate for 18-24 hours. This critical step reduces basal EGFR activation, ensuring a low background signal.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the compound dilutions to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Incubate for 2 hours at 37°C.
-
-
Ligand Stimulation:
-
Add EGF to a final concentration of 100 ng/mL to all wells except for the unstimulated (negative control) wells.
-
Incubate for 10 minutes at 37°C. This short duration is optimal for capturing the peak of EGFR phosphorylation.
-
-
Fixation and Permeabilization:
-
Immediately aspirate the medium and add 4% paraformaldehyde in PBS to fix the cells for 20 minutes.
-
Wash the cells three times with PBS.
-
Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular targets.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Add a blocking buffer (e.g., 5% BSA in PBS) for 1 hour to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068) overnight at 4°C.
-
In parallel, for normalization, run a separate plate incubated with a primary antibody for total EGFR.
-
-
Secondary Antibody and Detection:
-
Wash three times with wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1M H₂SO₄.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
The signal from the phospho-EGFR plate is normalized to the signal from the total EGFR plate to account for variations in cell number per well.
-
Caption: Experimental workflow for the cell-based ELISA.
Pillar 3: The Validation Gauntlet - Establishing Trustworthiness
Assay validation is the process of documenting that an analytical method is suitable for its intended purpose.[9] For our cell-based kinase inhibitor assay, we will evaluate the following key parameters according to established guidelines.
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The Pyrimidine Scaffold: A Privileged Framework for Precision Kinase Inhibition
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors for Researchers and Drug Development Professionals
The pyrimidine ring, a fundamental heterocycle in nucleic acids, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases has made it a cornerstone in the design of targeted cancer therapies. This guide provides a comparative analysis of prominent pyrimidine-based kinase inhibitors, offering a deep dive into their mechanisms, supported by experimental data, and detailing the methodologies for their evaluation.
The Enduring Appeal of the Pyrimidine Core
The success of the pyrimidine scaffold lies in its structural versatility. The nitrogen atoms in the ring act as key hydrogen bond acceptors, mimicking the adenine base of ATP. This allows for potent and often selective inhibition of kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer. By modifying the substituents at various positions on the pyrimidine ring, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
A Head-to-Head Analysis of Pyrimidine-Based Kinase Inhibitors
This section provides a comparative overview of pyrimidine-based inhibitors targeting three major kinase families implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Generational Battle
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC). The development of pyrimidine-based EGFR inhibitors has evolved through generations, each aiming to overcome resistance mechanisms.
Comparative Efficacy of EGFR Inhibitors:
| Inhibitor | Generation | Target EGFR Mutations | IC50 (nM) vs. EGFR WT | IC50 (nM) vs. L858R/T790M Mutant |
| Gefitinib | 1st | Exon 19 del, L858R | ~2-80 | >10,000 |
| Erlotinib | 1st | Exon 19 del, L858R | ~2-60 | >10,000 |
| Afatinib | 2nd | Exon 19 del, L858R, some atypical mutations | ~0.5-10 | ~10-100 |
| Osimertinib | 3rd | Exon 19 del, L858R, T790M | ~10-50 | ~1-15 |
Data compiled from multiple sources, IC50 values can vary based on experimental conditions.
Gefitinib and erlotinib, first-generation inhibitors, show comparable efficacy in treatment-naive patients with activating EGFR mutations. However, their effectiveness is limited by the emergence of the T790M "gatekeeper" mutation.[1] Afatinib, a second-generation inhibitor, demonstrates broader activity but can be associated with increased toxicity due to off-target effects.[1][2] Osimertinib, a third-generation inhibitor, was specifically designed to target the T790M resistance mutation while sparing wild-type EGFR, leading to a more favorable therapeutic window.[3]
EGFR Signaling Pathway and Inhibitor Action
Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based TKIs.
Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle Engine
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors have been successfully developed to target the CDK4/6-Cyclin D-Rb pathway, which is crucial for the G1 to S phase transition.[4]
Comparative Efficacy of CDK4/6 Inhibitors:
| Inhibitor | Target | IC50 (nM) vs. CDK4/Cyclin D1 | IC50 (nM) vs. CDK6/Cyclin D3 |
| Palbociclib | CDK4/6 | ~11 | ~16 |
| Ribociclib | CDK4/6 | ~10 | ~39 |
| Abemaciclib | CDK4/6 | ~2 | ~10 |
Data compiled from multiple sources, IC50 values can vary based on experimental conditions.
Palbociclib, ribociclib, and abemaciclib have all demonstrated significant efficacy in treating HR+/HER2- metastatic breast cancer when combined with endocrine therapy.[4][5] While all three potently inhibit CDK4 and CDK6, there are subtle differences in their selectivity and clinical profiles.[6] For instance, abemaciclib shows a higher potency for CDK4 over CDK6. These differences can translate to variations in their side-effect profiles, with palbociclib and ribociclib being associated more with neutropenia, while abemaciclib is more commonly linked to diarrhea.[7]
CDK4/6-Cyclin D-Rb Signaling Pathway
Caption: The CDK4/6-Cyclin D-Rb pathway and its inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A New Frontier in B-Cell Malignancies
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation. Pyrimidine-based inhibitors of BTK have revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Comparative Efficacy of BTK Inhibitors:
| Inhibitor | Binding | IC50 (nM) vs. BTK | Key Off-Targets |
| Ibrutinib | Covalent | ~0.5 | EGFR, TEC, ITK |
| Acalabrutinib | Covalent | ~3-5 | Minimal |
| Zanubrutinib | Covalent | ~0.2 | Minimal |
Data compiled from multiple sources, IC50 values can vary based on experimental conditions.
Ibrutinib, the first-in-class BTK inhibitor, is highly effective but its off-target activity on other kinases like EGFR, TEC, and ITK can lead to side effects such as rash, diarrhea, and an increased risk of atrial fibrillation.[8][9] Acalabrutinib and zanubrutinib are second-generation covalent inhibitors designed for greater selectivity for BTK.[10][11] This increased selectivity translates to a more favorable safety profile with a lower incidence of certain adverse events compared to ibrutinib, while maintaining comparable or even superior efficacy in some contexts.[11][12]
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade and BTK inhibition.
Experimental Protocols for Inhibitor Characterization
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate and compare pyrimidine-based kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Workflow for Radiometric Kinase Assay
Caption: Workflow for a radiometric in vitro kinase assay.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: A typical buffer contains 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, and 1 mM DTT.
-
Prepare Reagents:
-
Kinase: Dilute the purified kinase to the desired concentration in kinase reaction buffer.
-
Substrate: Prepare a stock solution of a suitable peptide or protein substrate.
-
Inhibitor: Perform serial dilutions of the pyrimidine-based inhibitor in DMSO.
-
ATP: Prepare a stock solution of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the kinase.[13]
-
-
Set up the Reaction: In a 96-well plate, combine the kinase, substrate, and inhibitor (or DMSO for control).
-
Initiate the Reaction: Add the ATP/[γ-³²P]ATP mixture to each well to start the reaction.[14]
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[13]
-
Stop the Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.[13]
-
Wash: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Caption: General workflow for Western blot analysis of phosphorylated proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the pyrimidine-based inhibitor for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. 2[15]. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4[16]. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background. 6[15]. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C. 7[17]. Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of innovative and effective kinase inhibitors. The comparative analysis of inhibitors targeting EGFR, CDKs, and BTK highlights the chemical tractability of this core structure and its adaptability to different kinase active sites. For researchers and drug development professionals, a thorough understanding of the subtle yet significant differences between these inhibitors, coupled with robust experimental validation using the detailed protocols provided, is essential for advancing the next generation of targeted cancer therapies.
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A Senior Application Scientist's Guide to Differentiating Isomeric Pyrimidine Derivatives
Introduction: The Critical Challenge of Pyrimidine Isomerism in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2][3] Its prevalence is due to its versatile structure and ability to interact with a wide range of biological targets.[4][5] However, this versatility presents a significant challenge during synthesis and development: isomerism. Positional isomers of substituted pyrimidines, which share the same molecular formula, can exhibit drastically different pharmacological activities, toxicities, and pharmacokinetic profiles.[6] Therefore, the unequivocal identification and differentiation of these isomers are not merely an analytical task but a fundamental requirement for safety, efficacy, and intellectual property in drug development.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to differentiate isomeric pyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow designed for researchers, scientists, and drug development professionals. We will demonstrate how a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, provides the definitive structural evidence required in a regulated and innovative environment.[7]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for differentiating positional isomers of pyrimidine derivatives.[8] By probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, NMR provides a detailed map of the molecular structure, including connectivity and spatial relationships.[7][9]
The Power of ¹H and ¹³C NMR in Isomer Differentiation
The core principle of differentiation lies in chemical non-equivalence. Isomers, by definition, have different arrangements of atoms, which means that the electronic environment around the nuclei of the pyrimidine core will be distinct. This distinction is directly observed in three key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic effects (inductive and resonance) of neighboring substituents. Moving a substituent from one position to another will alter the chemical shifts of the remaining ring protons and carbons in a predictable manner.[10]
-
Signal Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons provides crucial connectivity information. The splitting pattern of a proton on the pyrimidine ring is dictated by its number of neighbors, which is often different between isomers.
-
Number of Signals: Molecular symmetry directly impacts the number of unique signals in an NMR spectrum. Symmetrical isomers will show fewer signals than their asymmetrical counterparts, providing an immediate and powerful diagnostic clue.
Case Study: Differentiating Amino-Substituted Pyrimidines
Consider the challenge of distinguishing between 2-aminopyrimidine and 4-aminopyrimidine. While both have the molecular formula C₄H₅N₃, their NMR spectra are markedly different.
-
4-Aminopyrimidine: Possesses a C₂ axis of symmetry. This renders H-2 and H-6 chemically equivalent, as are C-2 and C-6. We would expect to see one signal for H-5 and another signal for H-2/H-6 in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show fewer signals than expected for four unique ring carbons.
-
2-Aminopyrimidine: Lacks this symmetry. All three ring protons (H-4, H-5, H-6) and all four ring carbons are chemically distinct, leading to a more complex spectrum with unique signals for each.
Advanced 2D NMR Techniques: Confirming Connectivity
When 1D spectra are complex or ambiguous due to signal overlap, two-dimensional (2D) NMR experiments are essential for unequivocal assignment.[11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the H-C-C-H framework of the pyrimidine ring.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to, creating a definitive C-H map of the molecule.[8][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the ultimate tool for placing substituents. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[13] For example, observing a correlation from the protons of a methyl substituent to a specific ring carbon unequivocally determines the point of attachment.[8][12]
Logical Workflow for NMR-Based Isomer Differentiation
The following diagram illustrates a systematic approach to using NMR for isomer identification.
Caption: Systematic workflow for differentiating pyrimidine isomers using NMR spectroscopy.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[14] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
2D NMR Acquisition (if required):
-
Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments.
-
For HSQC, set the one-bond C-H coupling constant (¹J C-H) to an average of 145 Hz.[8]
-
For HMBC, optimize the long-range coupling delay to observe 2-3 bond correlations (typically set for 8-10 Hz).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Reference the spectra to the residual solvent peak or an internal standard like TMS.[14]
Part 2: Complementary Spectroscopic Techniques
While NMR is the most definitive technique, a comprehensive analysis benefits greatly from the complementary data provided by IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.
Infrared (IR) Spectroscopy: A Rapid Scan for Functional Groups
IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups based on their characteristic bond vibrations.[15][16] For isomers, this technique is particularly powerful for differentiating functional group isomers (e.g., a ketone vs. an enol ether). For positional isomers, the differences are more subtle but can often be found in the "fingerprint region" (below 1500 cm⁻¹), where out-of-plane C-H bending vibrations can be diagnostic of the ring substitution pattern.[17]
Table 1: Characteristic IR Frequencies for Common Pyrimidine Substituents
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |
| Amino (-NH₂) | N-H Stretch | 3300–3500 | Often two bands for primary amines.[15] |
| N-H Scissor | 1590–1650 | ||
| Nitro (-NO₂) | Asymmetric Stretch | 1500–1570 | Strong absorption. |
| Symmetric Stretch | 1300–1370 | Strong absorption. | |
| Carbonyl (C=O) | C=O Stretch | 1650–1750 | Position depends on conjugation and ring strain. |
| Methyl (-CH₃) | C-H Stretch | 2850–2975 | [15] |
| Pyrimidine Ring | C=N, C=C Stretch | 1400–1650 | A series of bands, pattern can be indicative of substitution.[15] |
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[14]
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil and record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[14]
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final IR spectrum.
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. While isomers will have identical molecular weights, their fragmentation patterns can differ significantly.[18] The position of a substituent influences the stability of the resulting fragments, leading to unique "mass fingerprints" for each isomer.[18][19] Tandem mass spectrometry (MS/MS) is particularly useful, as it allows for the isolation of the molecular ion and its controlled fragmentation, which can amplify the structural differences between isomers.[20]
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. Acidifying with a trace of formic acid can aid in protonation for positive ion mode.[21]
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, TOF, or Orbitrap).[21]
-
Data Analysis: Acquire data in full scan mode to identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight. If necessary, perform MS/MS on the isolated molecular ion to obtain a fragmentation pattern for structural elucidation.[21]
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule's chromophores.[21] The wavelength of maximum absorbance (λmax) is sensitive to the extent of the conjugated π-system. The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents alter this system, resulting in different λmax values for each isomer. While not typically used as a primary identification tool, it serves as a rapid and valuable complementary data point. A developed UV-Vis method can be validated for the quantitative analysis of a specific pyrimidine derivative.[22][23]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol) at a known concentration.[21]
-
Analysis: Perform serial dilutions to obtain a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).[21]
-
Data Acquisition: Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank to obtain the absorbance spectrum and determine the λmax.[22]
Part 3: An Integrated Strategy for Unambiguous Isomer Differentiation
No single technique can provide the same level of confidence as an integrated, multi-faceted approach. The strengths of each method complement the weaknesses of the others, leading to an unassailable structural proof.
Caption: Integrated workflow for definitive isomer differentiation using multiple spectroscopic techniques.
Conclusion
The differentiation of isomeric pyrimidine derivatives is a critical step in chemical research and pharmaceutical development. While each spectroscopic technique offers valuable insights, a synergistic approach provides the most robust and defensible structural confirmation. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy provides data on the electronic system. However, it is the unparalleled detail of NMR spectroscopy, particularly advanced 2D techniques like HMBC, that delivers the definitive evidence of substituent placement and unequivocally distinguishes one isomer from another. By following a logical, integrated workflow, researchers can confidently navigate the complexities of isomerism, ensuring the integrity and success of their scientific endeavors.
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A Head-to-Head Comparison of Pyrimidine Scaffolds in Drug Design: A Guide for Medicinal Chemists
The pyrimidine nucleus, a simple six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its significance is deeply rooted in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental to life itself.[2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in drug discovery, leading to a vast number of FDA-approved drugs for a multitude of diseases.[4][5]
This guide provides an in-depth, head-to-head comparison of key pyrimidine scaffolds, focusing on their application in one of the most successfully targeted enzyme families: protein kinases. We will dissect the subtle yet critical differences between various pyrimidine cores, explain the causal relationships behind their differential activities, and provide actionable experimental protocols for their evaluation.
The Pyrimidine Advantage: Why is it a Privileged Scaffold?
The pyrimidine ring's success in drug design is not coincidental. Its utility stems from a unique combination of physicochemical properties:
-
Hydrogen Bonding Capability : The two nitrogen atoms within the pyrimidine ring act as excellent hydrogen bond acceptors. This allows pyrimidine-based drugs to form highly specific and strong interactions with amino acid residues in the active sites of target proteins, particularly the "hinge region" of protein kinases.[6]
-
Bioisosterism : The pyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring.[7] This substitution can improve pharmacokinetic properties, such as solubility and metabolic stability, without sacrificing binding affinity.
-
Synthetic Tractability : The chemistry of pyrimidines is well-established, allowing for the creation of diverse compound libraries through various synthetic routes.[8][9] This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Caption: Core advantages of the pyrimidine scaffold in drug design.
Head-to-Head Comparison: Pyrimidine Scaffolds in Kinase Inhibition
Protein kinases are a major class of therapeutic targets, especially in oncology.[2] Pyrimidine derivatives have proven to be exceptionally effective as kinase inhibitors, often by competing with ATP for binding to the enzyme's active site.[10] Here, we compare two of the most successful pyrimidine scaffolds in this domain: the 2,4-disubstituted quinazoline (a fused pyrimidine) and the 2,4-diaminopyrimidine .
Case Study 1: The Quinazoline Core in EGFR Inhibition
Gefitinib and Erlotinib are two highly successful drugs used to treat non-small cell lung cancer (NSCLC) that feature a quinazoline core.[11][12] This fused pyrimidine system provides a rigid scaffold that orients substituents for optimal interaction with the Epidermal Growth Factor Receptor (EGFR) kinase.
| Compound | Core Scaffold | Structure | Target | IC50 (nM) |
| Gefitinib | Quinazoline | [Image of Gefitinib structure][13] | EGFR | 2-37 |
| Erlotinib | Quinazoline | [Image of Erlotinib structure][13] | EGFR | 2 |
Data sourced from multiple studies and represents a general range.
While both drugs share the same core, their distinct substitution patterns lead to differences in their pharmacokinetic and pharmacodynamic profiles.[11][12] The primary interaction with the kinase hinge region occurs via the N1 of the quinazoline ring, which forms a crucial hydrogen bond with a backbone NH of a methionine residue in the hinge.
Case Study 2: The 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine scaffold is another powerhouse in kinase inhibitor design.[14] The two amino groups provide additional hydrogen bond donors, allowing for a different and often more extensive interaction pattern with the kinase hinge compared to the quinazoline core.
A compelling example comes from the development of Tropomyosin receptor kinase (TRK) inhibitors.[15] A study exploring the SAR of 2,4-diaminopyrimidine derivatives against TRKA revealed the importance of this scaffold.
| Compound ID (Reference) | Core Scaffold | R-group at C2-amine | R-group at C4-amine | TRKA IC50 (nM) |
| 19k [15] | 2,4-Diaminopyrimidine | 2,6-difluoro-phenyl | Pyrazolyl-phenyl | 5 |
| 19j [15] | 2,4-Diaminopyrimidine | 2-fluoro-phenyl | Pyrazolyl-phenyl | 29 |
| C03 [15] | Pyrazolo[3,4-b]pyridine | (Varies) | (Varies) | 56 |
Data extracted from a study on TRK inhibitors.[15]
Analysis of Causality :
The head-to-head data reveals a critical insight: the substitution pattern on the pyrimidine core dictates the ultimate biological activity. In the 2,4-diaminopyrimidine series, the presence of two fluorine atoms on the C2-phenyl group (compound 19k ) resulted in a nearly 6-fold increase in potency compared to the mono-fluoro analog (19j ).[15] This is likely due to favorable electronic effects and the ability of fluorine to form specific interactions within the binding pocket.
When comparing the highly optimized 2,4-diaminopyrimidine 19k to a different heterocyclic scaffold, pyrazolo[3,4-b]pyridine C03 , the superiority of the former is evident, with an over 11-fold increase in potency against the target kinase.[15] This underscores the importance of the specific hydrogen bonding patterns and geometry afforded by the 2,4-diaminopyrimidine core for this particular target.
Caption: H-bond interactions of a 2,4-diaminopyrimidine with a kinase hinge.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are paramount. Below are representative protocols for the synthesis and biological evaluation of pyrimidine-based kinase inhibitors.
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidines
This protocol outlines a common and versatile method for synthesizing substituted pyrimidines via the condensation of a 1,3-dicarbonyl compound with an amidine.[16]
Objective : To synthesize a 2-amino-4-aryl-pyrimidine derivative.
Materials :
-
Aryl-substituted 1,3-dicarbonyl compound (e.g., 1-(4-methoxyphenyl)butane-1,3-dione)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure :
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents : To the stirred solution, add guanidine hydrochloride (1.1 equivalents) followed by the aryl-substituted 1,3-dicarbonyl compound (1.0 equivalent).
-
Reaction : Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up : After completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and reduce the solvent volume under reduced pressure.
-
Extraction : Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-aryl-pyrimidine.
-
Characterization : Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[17]
Objective : To quantify the potency of a pyrimidine derivative as a kinase inhibitor.
Principle : The assay measures the amount of ADP produced by the kinase reaction. A luminescent signal is generated that is proportional to the amount of ADP, and thus, to the kinase activity. Inhibition of the kinase results in a decreased signal.
Materials :
-
Kinase of interest (e.g., EGFR, TRKA)
-
Specific kinase substrate peptide
-
ATP
-
Test compound (pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure :
-
Compound Preparation : Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Enzyme Addition : Add 2 µL of the kinase in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction : Start the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrimidine scaffold remains an exceptionally versatile and powerful tool in the arsenal of the medicinal chemist.[3] As demonstrated in the head-to-head comparison of kinase inhibitors, the choice of the specific pyrimidine core—be it a fused system like quinazoline or a substituted scaffold like 2,4-diaminopyrimidine—has profound implications for target affinity and selectivity. The ultimate success of a drug discovery campaign relies not just on selecting a privileged scaffold, but on understanding the nuanced structure-activity relationships that govern its interactions and on applying rigorous, reproducible experimental methods for its evaluation.
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A Researcher's Guide to Validating the Mechanism of Action of 2-Methoxy-N,N-dimethylpyrimidin-4-amine Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-Methoxy-N,N-dimethylpyrimidin-4-amine derivatives. The versatile pyrimidine scaffold is a cornerstone in medicinal chemistry, known for its extensive functionalization potential and broad pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Many pyrimidine derivatives have been developed as potent enzyme and receptor inhibitors, with a significant number targeting protein kinases.[1] This guide will focus on the hypothesis that this compound derivatives function as ATP-competitive kinase inhibitors, a common mechanism for this class of compounds.[2]
We will objectively compare the hypothetical performance of a representative compound from this class, which we will refer to as "Compound X," with Bafetinib, a known dual Bcr-Abl/Lyn kinase inhibitor also based on a pyrimidine core structure.[3][4] This comparative approach, supported by detailed experimental protocols and data, will provide a robust methodology for elucidating the precise mechanism of action of novel pyrimidine derivatives.
The Kinase Inhibition Hypothesis: A Logical Starting Point
The pyrimidine core is a privileged structure in kinase inhibitor design, frequently interacting with the hinge region of the ATP-binding pocket.[5] Given this precedent, a logical starting hypothesis is that this compound derivatives exert their biological effects by inhibiting one or more protein kinases. The validation process, therefore, should be designed to rigorously test this hypothesis through a multi-faceted experimental approach.
Below is a diagram illustrating the logical workflow for validating the mechanism of action, starting from the initial hypothesis and progressing through biochemical and cellular assays.
Caption: A logical workflow for validating the mechanism of action of a putative kinase inhibitor.
Biochemical Assays: Probing Direct Kinase Inhibition
The first step in validating our hypothesis is to determine if Compound X can directly inhibit the activity of a purified kinase in a cell-free system.[6] Biochemical assays are essential for quantifying the potency of the inhibitor and determining its mode of inhibition.[7]
In Vitro Kinase Inhibition Assay
A widely used and robust method for measuring kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8] An inhibitor of the kinase will lead to a decrease in ADP production, resulting in a lower luminescent signal.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Prepare Kinase Reaction Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1% DMSO.
-
Compound Dilution: Serially dilute Compound X and the comparator, Bafetinib, in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of a solution containing the target kinase (e.g., Abl kinase) and its specific substrate peptide, and 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Comparative Performance: Compound X vs. Bafetinib
The following table presents hypothetical IC₅₀ values for Compound X and Bafetinib against a panel of kinases, illustrating how to present comparative data.
| Kinase Target | Compound X IC₅₀ (nM) | Bafetinib IC₅₀ (nM) |
| Bcr-Abl (WT) | 15 | 6 |
| Bcr-Abl (T315I) | >1000 | >1000 |
| Lyn | 25 | 10 |
| Src | 50 | 30 |
| EGFR | 800 | >1000 |
This data is representative and for illustrative purposes only.
Cellular Assays: Confirming Target Engagement and Downstream Effects
While biochemical assays are crucial, it is equally important to demonstrate that the compound can engage its target within a cellular context and elicit the expected downstream biological response.[9][10]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 cells for Bcr-Abl) and treat with either vehicle (DMSO) or the test compound (Compound X or Bafetinib) at a saturating concentration for 1 hour.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Analysis
If Compound X inhibits a specific kinase, the phosphorylation of its downstream substrates should be reduced.[11] This can be assessed by Western blotting or flow cytometry.
The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative targeting a kinase like Bcr-Abl.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 2-Methoxy-N,N-dimethylpyrimidin-4-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount target class.[1] The human genome encodes over 500 such kinases, which form a complex and interconnected signaling network regulating virtually all cellular processes.[1] Consequently, dysregulation of kinase activity is a hallmark of many diseases. The 2,4-disubstituted pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[2] Molecules like 2-Methoxy-N,N-dimethylpyrimidin-4-amine and its analogs represent a promising chemical space for the development of targeted therapies.
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, where an inhibitor modulates the activity of unintended kinases, potentially causing cellular toxicity or unforeseen pharmacological effects that can derail a clinical program.[5][6] Therefore, a rigorous, multi-tiered investigation of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of preclinical development.
This guide provides a comprehensive framework for conducting comparative cross-reactivity studies of this compound analogs. As a Senior Application Scientist, my objective is not to simply list protocols, but to elucidate the causality behind the experimental strategy—explaining why each step is critical for building a robust and self-validating data package. We will explore a logical workflow from broad, in vitro screening to definitive cellular target engagement, enabling you to make informed decisions in the optimization of your inhibitor candidates.
Part 1: Foundational Concepts in Kinase Inhibitor Cross-Reactivity
Before delving into experimental design, it is crucial to understand the context of kinase inhibition. An inhibitor's interaction with its primary target and the broader kinome is a function of both the compound's structure and the dynamic nature of the kinase itself. Off-target binding can disrupt unintended signaling pathways, leading to adverse effects.
For example, consider a hypothetical inhibitor designed to target a specific kinase (e.g., KINASE-X) in the MAPK signaling cascade. Unintended inhibition of an upstream kinase (e.g., KINASE-Y) or a kinase in a parallel pathway (e.g., PI3K) could lead to a complex and unpredictable cellular response.
Caption: Hypothetical signaling pathway showing on- and off-target effects.
Part 2: A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of selectivity requires a phased approach that progressively increases in physiological relevance. We begin with broad, biochemical screening to map the landscape of potential interactions, followed by cell-based assays to confirm target engagement and functional consequences in a native environment.
Caption: Multi-tiered workflow for assessing inhibitor cross-reactivity.
Tier 1: Broad Kinome Profiling with Competition Binding Assays
Expertise & Experience: The logical first step is to cast a wide net. We need to understand the potential interaction landscape of our analogs across the entire kinome, or at least a large, representative panel. Competition binding assays, such as the KINOMEscan® platform, are the industry standard for this purpose.[7] This technique measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a kinase.[1][8] The key advantage is that it measures true thermodynamic binding affinity (dissociation constant, Kd) because it is independent of ATP, substrates, or enzymatic activity, providing clean, comparable data across hundreds of kinases simultaneously.[9]
-
Compound Preparation:
-
Solubilize each analog (e.g., in 100% DMSO) to create a high-concentration stock (e.g., 10-100 mM).
-
Prepare a primary dilution of the stock solution in an appropriate assay buffer. For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.
-
For compounds identified as "hits," perform a serial dilution (e.g., 11-point, 3-fold dilutions) to determine the Kd.
-
-
Assay Execution (Automated):
-
The core components are: (i) DNA-tagged kinases, (ii) an immobilized active-site-directed ligand on a solid support (e.g., beads), and (iii) the test compound.[9]
-
In a multi-well plate, combine a specific kinase from the panel with the immobilized ligand and the test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Wash away unbound components. The amount of kinase remaining bound to the solid support is inversely proportional to the test compound's binding affinity.
-
Quantify the amount of captured kinase by measuring the associated DNA tag using quantitative PCR (qPCR).[9]
-
-
Data Analysis:
-
For single-concentration screens, results are typically expressed as "Percent of Control" or "Percent Inhibition."
-
For dose-response experiments, the qPCR signal is plotted against the compound concentration, and the data are fitted to a standard binding isotherm to calculate the Kd.
-
Visualize the data using a kinome dendrogram (TREEspot®), where potent interactions are highlighted as colored circles on a phylogenetic tree of the human kinome. This provides an immediate, intuitive view of a compound's selectivity profile.[10]
-
Tier 2: Validating Intracellular Interactions with the Cellular Thermal Shift Assay (CETSA®)
Trustworthiness: While in vitro screening is essential, it doesn't guarantee that a compound will engage its target within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can drastically alter a compound's effective concentration and target accessibility. CETSA provides the necessary validation by directly measuring target engagement in a cellular environment.[11][12] The principle is elegant and biophysically grounded: the binding of a ligand (our inhibitor) stabilizes its target protein, making it more resistant to thermal denaturation.[13][14] A positive thermal shift (ΔTm) is direct, label-free evidence of intracellular target binding.
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., a cancer cell line where the primary target is expressed and active) to ~80% confluency.
-
Treat the cells with the pyrimidine analog at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysate into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2-4°C increments) for 3 minutes using a PCR thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Protein Fractionation:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein pellet.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using SDS-PAGE and Western blotting with a specific antibody against the target protein.
-
Quantify the band intensities and plot them against the temperature for both vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) between the treated and vehicle samples represents the thermal shift induced by the inhibitor. A significant positive shift confirms target engagement.
-
Part 3: Data Synthesis and Comparative Analysis
The ultimate goal is to integrate the data from each tier to build a comprehensive cross-reactivity profile for each analog. This allows for a direct, side-by-side comparison to guide structure-activity relationship (SAR) studies for selectivity.
Data Presentation: The data should be summarized in a clear, tabular format. Below is a hypothetical comparison of three analogs of this compound.
| Parameter | Analog A | Analog B (Lead) | Analog C |
| Primary Target (KINASE-X) | |||
| In Vitro Binding (Kd, nM) | 150 | 5 | 8 |
| Cellular Engagement (ΔTm, °C) | +0.8 | +4.5 | +4.1 |
| Key Off-Target 1 (KINASE-Z) | |||
| In Vitro Binding (Kd, nM) | 25 | 500 | >10,000 |
| Cellular Engagement (ΔTm, °C) | +3.5 | +0.2 | Not Detected |
| Key Off-Target 2 (SRC) | |||
| In Vitro Binding (Kd, nM) | 80 | 1,200 | 950 |
| Cellular Engagement (ΔTm, °C) | +1.5 | Not Detected | Not Detected |
| Selectivity Score (S10 @ 1µM) * | 0.25 | 0.05 | 0.01 |
*Selectivity Score (S10): The number of off-targets with >90% inhibition divided by the total number of kinases tested.
Authoritative Grounding & Interpretation: From this hypothetical data, we can draw clear conclusions.
-
Analog B is the superior lead candidate. It demonstrates potent binding to the primary target KINASE-X in vitro (Kd = 5 nM), which translates excellently into the cellular environment with a strong thermal shift of +4.5°C.[11] Crucially, its binding to known off-targets is significantly weaker, and this lack of engagement is confirmed in cells by the negligible thermal shifts.
-
Analog A is highly potent but non-selective. While it binds the primary target, it also potently binds and engages KINASE-Z in cells, making it a poor candidate due to the high risk of off-target effects.
-
Analog C is highly selective but less potent against the primary target than Analog B. The SAR here is clear: the structural modification made to create Analog C from B successfully eliminated off-target activity against KINASE-Z but at a slight cost to on-target potency.[15] This provides a clear path for further chemical optimization.
Conclusion
The comparative analysis of cross-reactivity for a series of kinase inhibitors like the this compound analogs is a multi-faceted endeavor that demands a synthesis of orthogonal, self-validating experimental systems. By integrating broad in vitro kinome profiling with definitive cellular target engagement assays, researchers can move beyond simple potency measurements to build a deep, actionable understanding of an inhibitor's selectivity profile. This rigorous, tiered approach is fundamental to mitigating the risks of off-target toxicity and is indispensable for the successful development of safe and effective targeted therapies.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Methoxy-N,N-dimethylpyrimidin-4-amine Synthesis
Introduction: The Significance of 2-Methoxy-N,N-dimethylpyrimidin-4-amine in Medicinal Chemistry
This compound is a key substituted pyrimidine, a heterocyclic scaffold of immense importance in the field of drug discovery and development. The pyrimidine nucleus is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, including anticancer and antiviral agents. The specific substitution pattern of a methoxy group at the 2-position and a dimethylamino group at the 4-position imparts unique physicochemical properties, influencing the molecule's solubility, metabolic stability, and target-binding interactions. Consequently, efficient and scalable access to this building block is of paramount interest to researchers in medicinal chemistry and process development.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on synthetic efficiency, scalability, and practical considerations. We will delve into the mechanistic underpinnings of these routes, providing a rationale for the observed regioselectivity and offering insights to guide your synthetic strategy.
Core Synthetic Strategies: A Tale of Two Nucleophilic Aromatic Substitutions
The most common and industrially relevant approaches to the synthesis of this compound commence with the readily available starting material, 2,4-dichloropyrimidine. The synthesis then proceeds via a two-step sequential nucleophilic aromatic substitution (SNAr) pathway. The key strategic decision lies in the order of introduction of the dimethylamino and methoxy groups.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atoms at the 2- and 4-positions are excellent leaving groups. Generally, the C4 position of a 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position.[1][2] This is due to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.[3][4] However, this selectivity can be influenced by various factors, including the nature of the nucleophile and the reaction conditions.[1]
We will now compare two primary routes based on this sequential SNAr strategy.
Route 1: Initial Amination followed by Methoxylation
This is often the preferred route due to the generally higher reactivity of the C4 position towards amines.
Workflow for Route 1
Caption: Workflow for Route 1: Amination followed by Methoxylation.
Route 2: Initial Methoxylation followed by Amination
This route offers an alternative sequence that may present advantages in specific contexts, such as substrate availability or downstream processing considerations.
Workflow for Route 2
Caption: Workflow for Route 2: Methoxylation followed by Amination.
Comparative Analysis of Synthetic Routes
The choice between Route 1 and Route 2 depends on a careful evaluation of several key performance indicators. The following table summarizes these metrics based on typical literature procedures.
| Metric | Route 1: Amination First | Route 2: Methoxylation First | Rationale & Expert Insights |
| Overall Yield | Typically higher (70-85%) | Generally lower (60-75%) | Route 1 benefits from the higher regioselectivity of the initial amination at the more reactive C4 position, leading to a cleaner intermediate and higher overall yield. |
| Regioselectivity | High for C4 amination | Moderate for C4 methoxylation | The reaction of 2,4-dichloropyrimidine with amines is highly selective for the C4 position.[5] While methoxide also preferentially attacks C4, competitive C2 substitution can occur, leading to isomeric impurities that complicate purification. |
| Reaction Time | Generally shorter | Can be longer due to the second step | The amination of the electron-rich 4-chloro-2-methoxypyrimidine in Route 2 can be sluggish and may require more forcing conditions compared to the methoxylation of the more electron-deficient 2-chloro-N,N-dimethylpyrimidin-4-amine in Route 1. |
| Cost of Reagents | Moderate | Moderate | The primary cost drivers are 2,4-dichloropyrimidine and the base used. The market price of 2,4-dichloropyrimidine is projected to be around USD 162.5 million in 2025, with a CAGR of 7.4%.[6] Dimethylamine and sodium methoxide are commodity chemicals with relatively stable pricing.[7][8][9] |
| Safety & Handling | High | High | Both routes involve hazardous materials. 2,4-Dichloropyrimidine is a skin and eye irritant.[10][11] Dimethylamine is a flammable and corrosive gas/liquid.[12][13][14] Sodium methoxide is a corrosive and water-reactive solid.[15][16][17][18] Proper personal protective equipment (PPE) and engineering controls are essential. |
| Purification | More straightforward | Can be challenging | The higher selectivity of Route 1 often leads to a cleaner crude product, simplifying purification. Route 2 may require careful chromatographic separation of C2 and C4 amination products. |
| Scalability | Good | Moderate | The higher selectivity and more straightforward purification of Route 1 make it more amenable to large-scale production. |
Detailed Experimental Protocols
The following are representative, detailed protocols for each synthetic route.
Protocol for Route 1: Amination followed by Methoxylation
Step 1: Synthesis of 2-Chloro-N,N-dimethylpyrimidin-4-amine
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube.
-
Reaction Mixture: Charge the flask with 2,4-dichloropyrimidine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: While stirring, bubble anhydrous dimethylamine gas (2.0-2.5 eq) through the solution, or add a solution of dimethylamine in the reaction solvent. Anhydrous conditions are preferred to minimize hydrolysis of the starting material.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (dimethylamine hydrochloride) has formed, it can be removed by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 2-Chloro-N,N-dimethylpyrimidin-4-amine. A typical yield for this step is in the range of 85-95%.
Step 2: Synthesis of this compound
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: Dissolve 2-Chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the methanol under reduced pressure.
-
Purification: The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization or column chromatography to afford this compound. A typical yield for this step is 80-90%.
Protocol for Route 2: Methoxylation followed by Amination
Step 1: Synthesis of 4-Chloro-2-methoxypyrimidine
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reaction Mixture: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol and cool the solution in an ice bath.
-
Reagent Addition: Add a solution of sodium methoxide in methanol (1.0 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. The regioselectivity is sensitive to temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which may contain the 2-chloro-4-methoxy isomer, is typically purified by column chromatography to isolate 4-Chloro-2-methoxypyrimidine. The yield for this step is generally in the range of 70-85%.
Step 2: Synthesis of this compound
-
Setup: In a sealed tube or a pressure reactor, combine 4-Chloro-2-methoxypyrimidine (1.0 eq) with a solution of dimethylamine (2.0-3.0 eq) in a suitable solvent (e.g., THF or ethanol).
-
Reaction: Heat the mixture to a temperature of 80-100 °C. This step may require prolonged heating (12-24 hours) due to the reduced reactivity of the C4 position.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield the final product, this compound. The yield for this step is typically 75-85%.
Conclusion and Recommendations
For the laboratory-scale and large-scale synthesis of this compound, Route 1 (Amination followed by Methoxylation) is generally the more efficient and recommended pathway. The primary advantages of this route are its higher overall yield, superior regioselectivity in the initial amination step, and more straightforward purification of the intermediate and final product. These factors contribute to a more time- and cost-effective process.
While Route 2 is a viable alternative, it is often hampered by lower regioselectivity in the initial methoxylation step, which can lead to challenging separations of isomers and a lower overall yield. The second amination step can also be sluggish, requiring more forcing conditions.
Future research in this area could explore one-pot procedures to further streamline the synthesis and investigate greener reaction conditions, such as the use of more benign solvents or catalytic methods, to enhance the sustainability of the process.[10][11][19][20]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methoxypyrimidine Derivatives
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to a multitude of therapeutic agents.[1] Among its numerous derivatives, the 2-methoxypyrimidine moiety has garnered significant attention for its prevalence in potent kinase inhibitors and other targeted therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the in silico docking performance of 2-methoxypyrimidine derivatives against key biological targets. By synthesizing data from various studies, we will explore the structural nuances that govern their binding affinities and inhibitory potential, offering a comprehensive resource to inform rational drug design.
The Rationale Behind Targeting with 2-Methoxypyrimidine Derivatives
The 2-methoxypyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to target ATP-binding sites of protein kinases.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The strategic placement of the methoxy group at the 2-position can significantly influence the molecule's electronic properties and its ability to form key interactions within the kinase hinge region, a critical area for inhibitor binding. This guide will delve into comparative docking studies against prominent cancer-associated kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), elucidating the structure-activity relationships that drive potency and selectivity.
Comparative Docking Performance of Pyrimidine Derivatives
The following table summarizes quantitative data from various molecular docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of protein targets. This comparative data is essential for understanding the potential of these compounds as therapeutic agents. Lower binding energy values are indicative of a more stable ligand-protein complex.
| Derivative Class | Specific Compound/Modification | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Chalcone-Substituted Pyrimidines | Compound 4c (p-Fluoro) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14[1][4] |
| Chalcone-Substituted Pyrimidines | Compound 4a (p-Chloro) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.7 | LYS 33, THR 14, THR 165, GLU 12 |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild Type) | -8.9 (approximated) | Not Specified |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | -8.1 (approximated) | Not Specified |
| Pyrido[2,3-d]pyrimidine Derivatives | Compound 7e | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified |
| Pyrimidine Derivatives | Compound 7 | EGFR Kinase Domain | -8.8 | Not Specified[2] |
| Pyrimidine Derivatives | Compound 12 | EGFR Kinase Domain | -8.4 | Not Specified[2] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Not Specified | PI3-K/mTOR | -10.7 | Not Specified[1] |
Experimental Protocols: A Validated Molecular Docking Workflow
To ensure the reliability and reproducibility of in silico predictions, a rigorously validated docking protocol is paramount. The following step-by-step methodology outlines a standard workflow for comparative docking studies of 2-methoxypyrimidine derivatives.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation :
-
The 2D structures of the 2-methoxypyrimidine derivatives are sketched using chemical drawing software such as ChemDraw.
-
These structures are then converted to 3D and subjected to energy minimization using a computational chemistry program to obtain their most stable conformation.[1]
-
-
Protein Preparation :
-
The 3D crystallographic structure of the target protein (e.g., EGFR, CDK2) is retrieved from the Protein Data Bank (PDB).
-
Non-essential water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein structure using software like AutoDock Tools.[1] The prepared protein is saved in a suitable format, such as PDBQT for use with AutoDock.
-
Part 2: In Silico Molecular Docking
-
Grid Box Generation :
-
A grid box is defined around the active site of the target protein. The dimensions and center of this box are crucial as they define the search space for the ligand docking.[1] This is often centered on the position of a known co-crystallized ligand.
-
-
Docking Algorithm :
-
A sophisticated search algorithm, such as the Lamarckian Genetic Algorithm (LGA) employed by AutoDock, is used to explore various conformations and orientations of the ligand within the defined grid box.[1]
-
-
Execution and Parameterization :
-
The docking simulation is executed using software like AutoDock Vina.
-
Key parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search, are set. A higher number of runs and greater exhaustiveness increase the likelihood of finding the optimal binding pose but also increase computational time.[2]
-
Part 3: Analysis and Validation
-
Binding Energy Evaluation :
-
The primary output is the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable and represents the most stable ligand-protein complex.[2]
-
-
Interaction Analysis :
-
The binding pose of the most promising candidates is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
-
Validation with RMSD :
-
To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[2]
-
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and a relevant signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a 2-methoxypyrimidine derivative.
Conclusion and Future Directions
The comparative analysis of docking studies reveals that 2-methoxypyrimidine derivatives are a promising class of compounds for the development of targeted therapies, particularly as kinase inhibitors. The insights gained from in silico modeling, when coupled with experimental validation, provide a powerful paradigm for accelerating the drug discovery process. Future studies should focus on synthesizing and testing novel 2-methoxypyrimidine analogs with optimized substitutions to enhance their binding affinity, selectivity, and pharmacokinetic properties.
References
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- BenchChem. (2025).
- Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Al-Anazi, F. M., Al-Qahtani, S. D., & El-Emam, A. A. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 14(11), 103435.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219539.
- Abdelgawad, M. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
- Hassan, A. S., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739.
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Ali, A. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[2][5][6]riazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1067.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1654.
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- Ahmed, M. F., et al. (2022). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 121, 105658.
- Al-Omair, M. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29541-29561.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-N,N-dimethylpyrimidin-4-amine, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of the following disposal protocols. Based on its structural analogs, this compound is anticipated to exhibit the following hazardous characteristics[1][2][3][4]:
-
Acute Toxicity (Oral): Likely harmful if swallowed, potentially causing gastrointestinal irritation[2][3][4].
-
Skin Irritation: Expected to cause skin irritation upon direct contact[1][2][5].
-
Eye Irritation: Poses a risk of serious eye irritation[1][2][5].
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust or aerosol[1][3].
Given these potential hazards, direct contact and inhalation must be minimized during all handling and disposal procedures.
Key Physical and Chemical Properties (Inferred)
| Property | Anticipated Value/Characteristic | Relevance to Disposal |
| Physical State | Solid (crystalline powder) | Potential for dust generation, requiring careful handling to avoid inhalation. |
| Solubility | Likely soluble in organic solvents. | Informs the choice of solvent for decontamination and cleaning of empty containers. |
| Reactivity | Incompatible with strong oxidizing agents[3][6][7]. | Dictates the need for segregated waste storage to prevent hazardous chemical reactions. |
| Decomposition | Thermal decomposition may produce hazardous gases like carbon monoxide and nitrogen oxides[3][6]. | Highlights the importance of using a licensed chemical incinerator with appropriate flue gas scrubbing for disposal. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing[3].
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Ensure gloves are inspected for integrity before use and are changed immediately if contaminated[5].
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of the solid material that could generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary[3].
Step-by-Step Disposal Protocol
This protocol is designed to guide the user through the safe collection, storage, and disposal of this compound waste.
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and sealable to prevent leaks[3][8].
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard pictograms (e.g., irritant, acute toxicity).
-
-
Collection: Carefully transfer the waste chemical into the designated container. Avoid generating dust by handling the material gently. If the chemical is on filter paper or other solid media, transfer the entire medium into the waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must also be placed in the hazardous waste container[8].
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill[3][8].
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust during this process[3][8].
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquid organic waste.
-
Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.
The ultimate disposal of the collected hazardous waste must be conducted in compliance with all local, state, and federal regulations.
-
Engage a Licensed Waste Disposal Vendor: The sealed and labeled hazardous waste container must be transferred to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Approved Disposal Method: The recommended method of disposal for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[7][9][10][11].
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain[5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. N,N-Dimethylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
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PubChem. 2-Amino-4-Methoxypyridine. National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Hazard Identification and Risk Assessment
Based on analogous compounds, 2-Methoxy-N,N-dimethylpyrimidin-4-amine is presumed to present several potential hazards. Similar substituted pyrimidines and pyridines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some related compounds are also harmful if swallowed.[1][6][7] Therefore, a thorough risk assessment should be conducted before any handling of this compound.
Potential Hazards:
-
Skin Irritation: May cause redness and irritation upon contact with skin.[1][2][3]
-
Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][6][7]
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[8][9][10] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[8][10] Double gloving is recommended.[10][11] | To prevent skin contact and potential irritation or absorption. |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.[8][11][12] | To protect eyes from dust particles and splashes, which can cause serious irritation.[3] |
| Skin and Body Protection | A lab coat or chemical-resistant clothing that covers the entire body. Closed-toe and closed-heel shoes are required.[8] Gowns should be disposable and close in the back.[11] | To prevent accidental skin exposure.[8] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator should be used if engineering controls are insufficient, if dust or aerosols are generated, or if irritation is experienced.[10][11][12] | To protect the respiratory system from inhaling hazardous particles.[1] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Preparation and Engineering Controls
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the designated handling area before starting.
Donning PPE
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Caption: Workflow for donning Personal Protective Equipment.
Handling the Compound
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Portioning: Use a spatula or other appropriate tool to handle the compound. Avoid pouring the solid.
-
Spill Prevention: Work over a contained surface, such as a tray, to catch any spills.
-
No Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][2][3]
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.
Caption: Procedure for the disposal of contaminated materials.
-
Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not discharge to sewer systems.[12]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[12] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[12]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Rinse mouth with water.[12] Call a poison center or doctor if you feel unwell.[1]
-
Spill: Avoid dust formation.[12] Collect the spilled material and place it in a suitable container for disposal.[12] Prevent further leakage or spillage if it is safe to do so.[12]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and handle all chemical compounds with the respect they demand.
References
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N,N-Dimethyl-2-methoxyethylamine. PubChem. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
2,5-Dimethylpyrimidin-4-Amine. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
